molecular formula C33H51N5O13 B12396658 Methyltetrazine-amido-N-bis(PEG4-acid)

Methyltetrazine-amido-N-bis(PEG4-acid)

Cat. No.: B12396658
M. Wt: 725.8 g/mol
InChI Key: ORVVIADHRAGNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyltetrazine-amido-N-bis(PEG4-acid) is a useful research compound. Its molecular formula is C33H51N5O13 and its molecular weight is 725.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyltetrazine-amido-N-bis(PEG4-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyltetrazine-amido-N-bis(PEG4-acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H51N5O13

Molecular Weight

725.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C33H51N5O13/c1-27-34-36-33(37-35-27)29-4-2-28(3-5-29)26-30(39)38(8-12-46-16-20-50-24-22-48-18-14-44-10-6-31(40)41)9-13-47-17-21-51-25-23-49-19-15-45-11-7-32(42)43/h2-5H,6-26H2,1H3,(H,40,41)(H,42,43)

InChI Key

ORVVIADHRAGNIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-amido-N-bis(PEG4-acid): A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyltetrazine-amido-N-bis(PEG4-acid), a key reagent in the field of bioconjugation and drug development. Designed for researchers, scientists, and professionals in the field, this document details the chemical structure, physicochemical properties, and applications of this versatile molecule. Furthermore, it offers a detailed experimental protocol for its use in antibody labeling, a common application in the development of targeted therapeutics.

Core Properties and Structure

Methyltetrazine-amido-N-bis(PEG4-acid) is a heterobifunctional linker that plays a crucial role in the elegant and highly efficient "click chemistry" landscape. Its structure is defined by three key components: a methyltetrazine moiety, a central amide linkage, and two polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid. This unique architecture allows for a two-step, orthogonal conjugation strategy.

The methyltetrazine group is the bioorthogonal reactive handle. It participates in an inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with a trans-cyclooctene (B1233481) (TCO) group. This reaction is exceptionally fast and proceeds with high selectivity in complex biological media, without the need for cytotoxic catalysts like copper.[1][2] The two terminal carboxylic acids provide the second reactive front. These groups can be readily conjugated to primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), through the formation of stable amide bonds. This reaction is typically mediated by carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or similar activating agents.[1][3]

The incorporation of two PEG4 linkers significantly enhances the water solubility of the molecule, a critical feature for bioconjugation reactions that are typically performed in aqueous buffers.[2][4] The PEG spacers also provide flexibility and reduce steric hindrance between the conjugated molecules.

Physicochemical Data

The following table summarizes the key quantitative data for Methyltetrazine-amido-N-bis(PEG4-acid).

PropertyValueReference(s)
Molecular Formula C33H51N5O13[2]
Molecular Weight 725.8 g/mol [2]
Purity ≥98%[2]
Appearance Solid[4]
Solubility DMSO, Acetonitrile[2]
Storage Conditions -20°C[2]
CAS Number 2639395-39-2[2]

Experimental Protocol: Antibody Labeling

This protocol provides a detailed methodology for the conjugation of Methyltetrazine-amido-N-bis(PEG4-acid) to a model antibody, followed by a subsequent bioorthogonal reaction with a TCO-containing molecule.

Materials
  • Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-9.0, or PBS, pH 7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • TCO-functionalized molecule (e.g., a fluorescent dye or a small molecule drug).

  • Spin desalting columns or dialysis cassettes for purification.

  • Anhydrous DMSO or DMF.

Part 1: Activation of Carboxylic Acids and Conjugation to Antibody
  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO.

  • Activation of Methyltetrazine Linker:

    • In a microcentrifuge tube, combine the Methyltetrazine-amido-N-bis(PEG4-acid) stock solution with the EDC and NHS stock solutions at a 1:5:10 molar ratio (Linker:EDC:NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature.[3]

  • Conjugation to Antibody:

    • Add the activated linker mixture to the antibody solution. The molar excess of the linker to the antibody will determine the degree of labeling (DOL) and should be optimized. A starting point is a 10-20 fold molar excess of the linker over the antibody.[3]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3]

  • Purification of the Tetrazine-Modified Antibody (Tz-Antibody):

    • Purify the Tz-Antibody from excess, unreacted linker and byproducts using a spin desalting column or by dialysis against PBS, pH 7.4.

  • Characterization (Optional but Recommended):

    • Determine the concentration of the purified Tz-Antibody using a spectrophotometer at 280 nm.

    • The DOL can be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance of the tetrazine moiety (around 520 nm), or more accurately by mass spectrometry.[3]

Part 2: Bioorthogonal Reaction with a TCO-Functionalized Molecule
  • Reaction Setup:

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or water).

    • In a microcentrifuge tube, combine the purified Tz-Antibody with the TCO-functionalized molecule. A 1.5 to 5-fold molar excess of the TCO-molecule over the available tetrazine groups is recommended to ensure a complete reaction.[3]

  • Click Reaction:

    • Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is typically rapid.[3]

  • Final Purification:

    • Purify the final antibody conjugate from the unreacted TCO-molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

  • Analysis:

    • The final conjugate can be analyzed by SDS-PAGE, which will show a shift in molecular weight corresponding to the attached molecule.

Visualizations

Chemical Structure and Reaction Pathway

The following diagrams illustrate the chemical structure of Methyltetrazine-amido-N-bis(PEG4-acid) and its application in a typical bioconjugation workflow.

Caption: Chemical structure of Methyltetrazine-amido-N-bis(PEG4-acid).

experimental_workflow A Methyltetrazine-amido-N-bis(PEG4-acid) C EDC, NHS Activation A->C 1. Activation B Antibody (with primary amines) B->C D Tz-Antibody Conjugate C->D 2. Amide Bond Formation F Final Antibody-Molecule Conjugate D->F 3. iEDDA Click Reaction E TCO-Functionalized Molecule E->F

Caption: Experimental workflow for antibody conjugation.

References

An In-depth Technical Guide to the Synthesis of Methyltetrazine-amido-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for Methyltetrazine-amido-N-bis(PEG4-acid), a heterobifunctional linker crucial for advanced bioconjugation applications. The document details the necessary starting materials, step-by-step experimental protocols, and the requisite characterization data for the synthesis of this important reagent.

Methyltetrazine-amido-N-bis(PEG4-acid) is a valuable tool in drug delivery and diagnostics, enabling the precise connection of molecules. It features a methyltetrazine group for bioorthogonal click chemistry reactions with trans-cyclooctene (B1233481) (TCO) dienophiles and two terminal carboxylic acid groups for conjugation to amine-containing molecules, such as proteins or peptides.[1][2][3] The polyethylene (B3416737) glycol (PEG) linkers enhance the solubility and pharmacokinetic properties of the resulting conjugates.[1][2]

Proposed Synthetic Pathway

The synthesis of Methyltetrazine-amido-N-bis(PEG4-acid) can be envisioned as a multi-step process involving the preparation of two key intermediates: a methyltetrazine derivative bearing a reactive carboxylic acid, and a branched PEG linker with a central amine and two terminal carboxylic acids. These intermediates are then coupled to form the final product.

The overall synthetic strategy is outlined below:

Synthesis_Pathway cluster_0 Synthesis of Methyltetrazine-acetic acid cluster_1 Synthesis of N-bis(PEG4-acid) amine cluster_2 Final Coupling Acetonitrile (B52724) Acetonitrile 3-Methyl-1,2,4,5-tetrazine 3-Methyl-1,2,4,5-tetrazine Acetonitrile->3-Methyl-1,2,4,5-tetrazine 1. Hydrazine (B178648) 2. Oxidation Hydrazine Hydrazine Methyltetrazine-acetic_acid Methyltetrazine-acetic acid 3-Methyl-1,2,4,5-tetrazine->Methyltetrazine-acetic_acid Functionalization Final_Product Methyltetrazine-amido-N-bis(PEG4-acid) Methyltetrazine-acetic_acid->Final_Product EDC, NHS Starting_Material Protected Bis-PEG derivative N-Boc-N-bis(PEG4-tert-butyl_ester) N-Boc-N-bis(PEG4-tert-butyl ester) Starting_Material->N-Boc-N-bis(PEG4-tert-butyl_ester) PEGylation N-bis(PEG4-acid)_amine N-bis(PEG4-acid) amine N-Boc-N-bis(PEG4-tert-butyl_ester)->N-bis(PEG4-acid)_amine Deprotection (TFA) N-bis(PEG4-acid)_amine->Final_Product

Figure 1: Proposed synthetic pathway for Methyltetrazine-amido-N-bis(PEG4-acid).

Experimental Protocols

Part 1: Synthesis of Key Intermediates

1.1 Synthesis of 3-Methyl-1,2,4,5-tetrazine

The synthesis of the tetrazine core can be achieved through the Pinner reaction of acetonitrile with hydrazine, followed by oxidation.[2][4]

  • Materials: Acetonitrile, Hydrazine hydrate (B1144303), Sulfur, Sodium nitrite (B80452), Hydrochloric acid.

  • Protocol:

    • A mixture of acetonitrile and hydrazine hydrate is refluxed in the presence of sulfur to form 3,6-dihydro-3,6-dimethyl-1,2,4,5-tetrazine.

    • The dihydrotetrazine intermediate is then oxidized using an aqueous solution of sodium nitrite under acidic conditions (e.g., with hydrochloric acid) at a low temperature (0-5 °C) to yield 3-methyl-1,2,4,5-tetrazine.[4]

    • The crude product is purified by column chromatography.

1.2 Synthesis of Methyltetrazine-acetic acid

This step involves the functionalization of the methyltetrazine core to introduce a carboxylic acid group.

  • Materials: 3-Methyl-1,2,4,5-tetrazine, a suitable reagent for introducing an acetic acid moiety (e.g., a haloacetic acid derivative), and a strong base.

  • Protocol:

    • 3-Methyl-1,2,4,5-tetrazine is reacted with a suitable carbanion-forming reagent to deprotonate the methyl group.

    • The resulting nucleophile is then reacted with a protected haloacetic acid derivative.

    • Subsequent deprotection of the carboxylic acid yields Methyltetrazine-acetic acid.

    • The product is purified by chromatography.

1.3 Synthesis of N-Boc-N-bis(PEG4-tert-butyl ester)

This intermediate provides the branched PEG structure with protected functional groups. While commercially available from some suppliers, a synthetic route can be devised.[5][6][7]

  • Materials: A suitable starting material with a central amine and two hydroxyl groups, tert-butoxycarbonyl (Boc) anhydride, tert-butyl bromoacetate (B1195939), and a base.

  • Protocol:

    • The central amine of a suitable precursor is protected with a Boc group using Boc anhydride.

    • The two terminal hydroxyl groups are then reacted with tert-butyl bromoacetate in the presence of a strong base to introduce the protected carboxylic acid functionalities.

    • The product is purified by column chromatography.

1.4 Synthesis of N-bis(PEG4-acid) amine

This step involves the deprotection of the Boc and tert-butyl ester groups.[8][9][10]

  • Materials: N-Boc-N-bis(PEG4-tert-butyl ester), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Protocol:

    • N-Boc-N-bis(PEG4-tert-butyl ester) is dissolved in DCM.

    • Trifluoroacetic acid is added, and the reaction is stirred at room temperature. The progress of the deprotection is monitored by TLC or LC-MS.[8][9]

    • Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the crude N-bis(PEG4-acid) amine, which can be used in the next step without further purification.

Part 2: Final Coupling and Purification

2.1 Synthesis of Methyltetrazine-amido-N-bis(PEG4-acid)

The final product is synthesized by forming an amide bond between the methyltetrazine-acetic acid and the N-bis(PEG4-acid) amine using carbodiimide (B86325) chemistry.[1][11][12][13][14]

  • Materials: Methyltetrazine-acetic acid, N-bis(PEG4-acid) amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS), Dimethylformamide (DMF), Diisopropylethylamine (DIPEA).

  • Protocol:

    • Methyltetrazine-acetic acid is dissolved in anhydrous DMF.

    • EDC and NHS are added to the solution to activate the carboxylic acid, forming an NHS ester intermediate. The reaction is stirred at room temperature for 1-2 hours.[11][13]

    • A solution of N-bis(PEG4-acid) amine in DMF and DIPEA is then added to the reaction mixture.

    • The reaction is stirred at room temperature overnight.

    • The final product is purified by reverse-phase HPLC.

Experimental_Workflow cluster_intermediates Intermediate Synthesis cluster_final_coupling Final Coupling and Purification Synth_Tz Synthesize Methyltetrazine-acetic acid Activation Activate Methyltetrazine-acetic acid (EDC, NHS) Synth_Tz->Activation Synth_PEG Synthesize N-bis(PEG4-acid) amine Coupling Couple with N-bis(PEG4-acid) amine Synth_PEG->Coupling Activation->Coupling Purification Purify by HPLC Coupling->Purification Final_Product Final_Product Purification->Final_Product Methyltetrazine-amido- N-bis(PEG4-acid)

Figure 2: Experimental workflow for the synthesis of Methyltetrazine-amido-N-bis(PEG4-acid).

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (%)
3-Methyl-1,2,4,5-tetrazineC3H4N496.09>95
Methyltetrazine-acetic acidC5H6N4O2154.13>95
N-bis(PEG4-acid) amineC16H33NO10411.43>95
Methyltetrazine-amido-N-bis(PEG4-acid) C33H51N5O13 725.78 >98

Table 1: Physicochemical properties of key compounds.

Characterization

The identity and purity of the synthesized Methyltetrazine-amido-N-bis(PEG4-acid) should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final product and key intermediates.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the product, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by analytical reverse-phase HPLC.

Conclusion

This technical guide outlines a feasible and detailed synthetic route for Methyltetrazine-amido-N-bis(PEG4-acid). By following the described experimental protocols and utilizing the specified characterization methods, researchers can reliably produce this versatile heterobifunctional linker for their bioconjugation needs. The successful synthesis of this reagent will facilitate the development of novel antibody-drug conjugates, targeted imaging agents, and other advanced therapeutic and diagnostic tools.

References

An In-depth Technical Guide to Methyltetrazine-amido-N-bis(PEG4-acid): Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyltetrazine-amido-N-bis(PEG4-acid), a key reagent in the field of bioconjugation and click chemistry. This document compiles available data on its physicochemical properties, offers insights into its stability, and provides detailed experimental protocols for its use and characterization.

Introduction to Methyltetrazine-amido-N-bis(PEG4-acid)

Methyltetrazine-amido-N-bis(PEG4-acid) is a bifunctional crosslinker that plays a crucial role in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes. It features a methyltetrazine moiety for bioorthogonal ligation with trans-cyclooctene (B1233481) (TCO) derivatives via the inverse-electron-demand Diels-Alder (IEDDA) reaction, and two terminal carboxylic acid groups for conjugation to amine-containing molecules. The inclusion of two polyethylene (B3416737) glycol (PEG4) chains enhances its hydrophilic character.

Physicochemical Properties

A summary of the key physicochemical properties of Methyltetrazine-amido-N-bis(PEG4-acid) is presented in Table 1.

PropertyValueReference
Molecular Formula C33H51N5O13[1]
Molecular Weight 725.8 g/mol [1]
Purity Typically >98%[1]
Appearance Red crystalline solid[2]
Storage -20°C, desiccated[1][2]

Solubility Profile

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetonitrileSoluble[1]
Dimethylformamide (DMF)Soluble[2]
Dichloromethane (DCM)Soluble[2]
Tetrahydrofuran (THF)Soluble[2]
ChloroformSoluble[2]
WaterThe PEG linker enhances water solubility[1][3]

Note: For applications requiring aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the desired aqueous buffer.

Stability Profile

The stability of Methyltetrazine-amido-N-bis(PEG4-acid) is largely determined by the methyltetrazine core. Methyl-substituted tetrazines are known to offer a good balance of reactivity and stability, being significantly more stable in aqueous solutions compared to hydrogen- or pyridyl-substituted tetrazines.

Key Stability Considerations:

  • pH Stability: Tetrazines can be sensitive to degradation in highly acidic or basic conditions. It is advisable to work in a pH range of 6-9 for optimal stability and reactivity.

  • Hydrolytic Stability: The methyl group on the tetrazine ring provides increased resistance to hydrolysis compared to unsubstituted tetrazines[4]. However, prolonged exposure to aqueous environments, especially at elevated temperatures, may lead to degradation.

  • Photostability: Tetrazine compounds can be light-sensitive. It is recommended to store stock solutions and reaction mixtures protected from light to prevent potential photodegradation.

  • Thermal Stability: The recommended storage temperature of -20°C suggests that the compound is best kept cold for long-term stability[1]. It is typically shipped at ambient temperature, indicating short-term stability at room temperature[1].

ConditionGeneral StabilityRecommendations
pH More stable in the 6-9 range.Avoid strongly acidic or basic conditions.
Aqueous Solution Methyltetrazines are relatively stable.Prepare fresh solutions for critical applications.
Light Exposure Potentially light-sensitive.Store in the dark or in amber vials.
Temperature Stable at -20°C for long-term storage.Minimize time at room temperature.

Reaction Chemistry and Mechanism

Methyltetrazine-amido-N-bis(PEG4-acid) participates in two primary types of reactions: the bioorthogonal IEDDA reaction and standard amide bond formation.

5.1. Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The methyltetrazine moiety reacts with a TCO-functionalized molecule in a rapid and highly specific [4+2] cycloaddition. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly forming a stable dihydropyridazine (B8628806) product. This reaction is notable for its fast kinetics and bioorthogonality, meaning it proceeds with minimal interference from biological functional groups.

IEDDA_Mechanism cluster_reactants Reactants cluster_reaction IEDDA Reaction cluster_products Products MTZ Methyltetrazine-amido-N-bis(PEG4-acid) Cycloaddition [4+2] Cycloaddition MTZ->Cycloaddition TCO TCO-functionalized Molecule TCO->Cycloaddition Retro_DA Retro-Diels-Alder Cycloaddition->Retro_DA Intermediate Conjugate Stable Dihydropyridazine Conjugate Retro_DA->Conjugate N2 Nitrogen Gas (N2) Retro_DA->N2 Byproduct Bioconjugation_Workflow cluster_stage1 Stage 1: Antibody Modification cluster_stage2 Stage 2: TCO Ligation Start Antibody in Amine-Free Buffer Activate Activate Carboxylic Acids (EDC/Sulfo-NHS) Start->Activate Add_Linker Add Methyltetrazine-amido-N-bis(PEG4-acid) Activate->Add_Linker Incubate1 Incubate (e.g., 2h at RT) Add_Linker->Incubate1 Purify1 Purify (e.g., Desalting Column) to remove excess linker Incubate1->Purify1 Modified_Ab Tetrazine-Modified Antibody Purify1->Modified_Ab Add_TCO Add TCO-functionalized Molecule Modified_Ab->Add_TCO Incubate2 Incubate (e.g., 1h at RT) Add_TCO->Incubate2 Purify2 Purify (optional) to remove excess TCO-molecule Incubate2->Purify2 Final_Conjugate Final Antibody Conjugate Purify2->Final_Conjugate

References

An In-depth Technical Guide to Methyltetrazine-amido-N-bis(PEG4-acid) for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioorthogonal chemistry has revolutionized the fields of chemical biology and drug development by enabling precise molecular labeling and conjugation in complex biological environments. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained alkenes. This technical guide provides a comprehensive overview of Methyltetrazine-amido-N-bis(PEG4-acid), a bifunctional linker designed to leverage this powerful chemistry. We will delve into its chemical properties, provide detailed experimental protocols for its use in bioconjugation, and explore its applications, particularly in the construction of advanced antibody-drug conjugates (ADCs).

Introduction to Methyltetrazine-amido-N-bis(PEG4-acid)

Methyltetrazine-amido-N-bis(PEG4-acid) is a heterobifunctional crosslinker that serves as a bridge between two different molecules. Its structure is strategically designed with three key components:

  • A Methyltetrazine Moiety: This group is the bioorthogonal reactive handle. It participates in extremely fast and selective iEDDA reactions with trans-cyclooctene (B1233481) (TCO) dienophiles.[1] This reaction is notable for its rapid kinetics and the absence of a need for a copper catalyst, making it highly suitable for biological applications.[1]

  • A Branched bis(PEG4-acid) Core: This central component provides two terminal carboxylic acid groups, allowing for the attachment of two molecules of interest (or two copies of the same molecule) that possess primary amine groups. The polyethylene (B3416737) glycol (PEG) spacers enhance the water solubility of the linker and the resulting conjugate, which can be crucial for preventing aggregation of modified proteins.[1]

  • An Amide Linkage: This connects the methyltetrazine group to the branched PEG core, providing stability to the overall structure.

The unique architecture of this linker makes it an ideal tool for creating complex bioconjugates, such as dual-payload or dual-warhead antibody-drug conjugates, where two different therapeutic agents can be attached to a single targeting antibody.

Physicochemical and Bioorthogonal Properties

A clear understanding of the properties of Methyltetrazine-amido-N-bis(PEG4-acid) is essential for its effective use. The table below summarizes its key characteristics.

PropertyValueReference(s)
Chemical Formula C33H51N5O13[1]
Molecular Weight 725.8 g/mol [1]
Purity Typically ≥98%[1]
Solubility DMSO, Acetonitrile[1]
Storage Conditions -20°C, desiccated[1]
Reactive Towards Primary amines (via carboxylic acids), TCO-containing molecules (via methyltetrazine)[1][2]
Bioorthogonal Reaction Inverse-electron-demand Diels-Alder (iEDDA)[2]

Experimental Protocols

The use of Methyltetrazine-amido-N-bis(PEG4-acid) in bioconjugation typically involves a two-stage process:

  • Amide Coupling: The carboxylic acid groups of the linker are activated and then reacted with primary amines on the molecule(s) of interest (e.g., lysine (B10760008) residues on an antibody).

  • Bioorthogonal Ligation: The methyltetrazine group of the now-conjugated linker is reacted with a TCO-modified molecule.

Protocol for Amide Coupling to an Antibody

This protocol details the conjugation of Methyltetrazine-amido-N-bis(PEG4-acid) to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a non-amine-containing buffer (e.g., PBS)

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer or water.

  • Antibody Preparation:

    • Exchange the antibody into the Activation Buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Activation of Carboxylic Acids:

    • Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the antibody solution.

    • Add a 10 to 20-fold molar excess of the Methyltetrazine-amido-N-bis(PEG4-acid) stock solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Immediately after activation, exchange the reaction mixture into the Coupling Buffer (pH 7.2-7.5) using a desalting column to remove excess EDC and Sulfo-NHS.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove unreacted linker and byproducts.

  • Characterization:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA).

    • Characterize the conjugate by mass spectrometry (e.g., ESI-MS) to confirm the attachment of the linker and determine the linker-to-antibody ratio.[3]

Protocol for Bioorthogonal Ligation with a TCO-modified Molecule

This protocol describes the reaction of the methyltetrazine-functionalized antibody with a TCO-containing molecule (e.g., a cytotoxic drug).

Materials:

  • Methyltetrazine-functionalized antibody

  • TCO-modified molecule of interest

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO).

    • Add a 1.5 to 5-fold molar excess of the TCO-modified molecule to the methyltetrazine-functionalized antibody in PBS.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. The reaction is typically rapid.[4]

  • Purification:

    • Remove the excess TCO-modified molecule by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the final concentration of the antibody-drug conjugate.

    • Analyze the conjugate by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

    • Confirm the final conjugate mass by mass spectrometry.[3]

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involved in using Methyltetrazine-amido-N-bis(PEG4-acid).

G cluster_activation Activation & Conjugation cluster_ligation Bioorthogonal Ligation Antibody Antibody Antibody_Linker Antibody-Linker Conjugate Antibody->Antibody_Linker Linker Methyltetrazine-amido-N-bis(PEG4-acid) Activated_Linker Activated Linker Linker->Activated_Linker Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Linker Activated_Linker->Antibody_Linker Amide Coupling ADC Antibody-Drug Conjugate Antibody_Linker->ADC TCO_Drug TCO-Drug TCO_Drug->ADC iEDDA Reaction

Caption: Workflow for creating an ADC using the bifunctional linker.

G Linker Methyltetrazine-amido-N-bis(PEG4-acid) Methyltetrazine bis(PEG4-acid) Function Functions Bioorthogonal Ligation (iEDDA) Dual Amine Conjugation Linker:f0->Function:f0 Linker:f1->Function:f1 Application Primary Application Dual-Payload ADC Function->Application

Caption: Logical relationship of the linker's components to its function.

Applications in Drug Development

The unique bifunctional nature of Methyltetrazine-amido-N-bis(PEG4-acid) makes it particularly well-suited for the development of next-generation antibody-drug conjugates.

Dual-Payload Antibody-Drug Conjugates

A significant challenge in cancer therapy is tumor heterogeneity and the development of drug resistance.[5] One promising strategy to overcome these challenges is the use of dual-payload ADCs, which carry two different cytotoxic drugs with distinct mechanisms of action.[5] This approach can potentially lead to synergistic anti-cancer effects and a broader therapeutic window.

Methyltetrazine-amido-N-bis(PEG4-acid) is an ideal linker for constructing such dual-payload ADCs. The two carboxylic acid groups can be used to attach two different amine-containing drug derivatives. Subsequently, the entire antibody-linker-dual_drug construct can be attached to a TCO-modified targeting moiety if desired, or more commonly, the linker is first attached to the antibody, and then TCO-modified drugs are ligated. This allows for precise control over the drug-to-antibody ratio (DAR) of each drug.

G Antibody Antibody Linker Linker (Methyltetrazine-amido-N-bis(PEG4-acid)) Antibody->Linker Amide Coupling Drug_A TCO-Drug A (e.g., Microtubule Inhibitor) Linker->Drug_A iEDDA Ligation Drug_B TCO-Drug B (e.g., DNA Damaging Agent) Linker->Drug_B iEDDA Ligation Dual_Payload_ADC Dual-Payload ADC Linker->Dual_Payload_ADC Drug_A->Dual_Payload_ADC Drug_B->Dual_Payload_ADC

Caption: Signaling pathway for dual-payload ADC construction.

Conclusion

Methyltetrazine-amido-N-bis(PEG4-acid) is a versatile and powerful tool for researchers in the field of bioconjugation and drug development. Its combination of a highly reactive bioorthogonal handle with a bifunctional core for dual loading makes it an enabling technology for the creation of sophisticated therapeutic and diagnostic agents. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the adoption of this technology and spur further innovation in the design of next-generation bioconjugates.

References

Methodological & Application

Application Notes and Protocols for Methyltetrazine-amido-N-bis(PEG4-acid) Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been significantly advanced by the advent of click chemistry, a set of bioorthogonal reactions that are rapid, specific, and high-yielding. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO) stands out for its exceptionally fast kinetics, proceeding without the need for a catalyst.[1][2] Methyltetrazine-amido-N-bis(PEG4-acid) is a heterobifunctional linker designed to leverage this powerful chemistry for the precise construction of bioconjugates, such as antibody-drug conjugates (ADCs).

This reagent features a methyltetrazine moiety for a highly efficient and bioorthogonal reaction with a TCO-tagged molecule.[1][2] The presence of two terminal carboxylic acid groups allows for covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues on antibodies, through the formation of stable amide bonds.[1][2] The dual polyethylene (B3416737) glycol (PEG4) spacers enhance the water solubility of the linker and the resulting conjugate, which can reduce aggregation and improve pharmacokinetic properties.[1][2]

These application notes provide a comprehensive guide to the use of Methyltetrazine-amido-N-bis(PEG4-acid) in a two-step bioconjugation workflow. This involves the initial activation of the carboxylic acid groups and conjugation to an amine-containing biomolecule, followed by the bioorthogonal ligation with a TCO-functionalized molecule.

Data Presentation

Table 1: Properties of Methyltetrazine-amido-N-bis(PEG4-acid)
PropertyValueReference
Molecular FormulaC₃₃H₅₁N₅O₁₃[1]
Molecular Weight725.78 g/mol [1][3]
Purity>95%[1]
SolubilitySoluble in DMSO, DMF, Acetonitrile[1]
Storage-20°C, desiccated[1]
Table 2: Comparative Kinetics of Bioorthogonal Reactions
ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Methyltetrazine-TCO Ligation Up to 3.3 x 10⁶ Extremely fast, catalyst-free, bioorthogonal
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)10⁻¹ - 10¹Catalyst-free, bioorthogonal
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10² - 10³Requires copper catalyst, high yielding
Oxime Ligation10⁻² - 10⁻¹pH-dependent, reversible under certain conditions

Data compiled from multiple sources indicating the superior kinetics of the tetrazine-TCO ligation.

Table 3: Recommended Reaction Parameters
StepParameterRecommended ValueNotes
Carboxylic Acid Activation ReagentsEDC, sulfo-NHSEDC is highly sensitive to hydrolysis.
Molar Excess (Linker:EDC:sulfo-NHS)1 : 2-5 : 5-10Based on the number of carboxyl groups.
SolventAnhydrous DMSO or DMFTo prevent hydrolysis of reagents.
Activation Time15-30 minutesAt room temperature.
pH4.5 - 6.0For optimal EDC/NHS chemistry.[4]
Amine Conjugation Molar Excess (Biomolecule:Linker)1 : 5-20To achieve desired labeling ratio.
SolventAqueous buffer (e.g., PBS)Organic solvent should be <10% of total volume.
Reaction Time2 hours at RT or overnight at 4°CGentle mixing is recommended.
pH7.2 - 8.0For efficient reaction with primary amines.[4]
Tetrazine-TCO Ligation Molar Excess (Tetrazine-biomolecule:TCO-molecule)1 : 1.5-3To ensure complete reaction.
SolventAqueous buffer (e.g., PBS)Reaction is efficient in aqueous media.
Reaction Time30-60 minutesAt room temperature.
pH6.5 - 7.5Reaction is tolerant of a range of pH values.

Experimental Protocols

Protocol 1: Activation of Methyltetrazine-amido-N-bis(PEG4-acid) and Conjugation to an Antibody

This protocol describes the conjugation of the linker to an antibody via its primary amine groups (e.g., lysine residues).

Materials:

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Immediately before use, prepare stock solutions of EDC and sulfo-NHS in anhydrous DMSO or DMF or Activation Buffer.

  • Activation of Carboxylic Acids:

    • In a microcentrifuge tube, add the desired amount of the Methyltetrazine-amido-N-bis(PEG4-acid) stock solution.

    • Add a 2- to 5-fold molar excess of EDC and a 5- to 10-fold molar excess of sulfo-NHS relative to the linker.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester.

  • Conjugation to the Antibody:

    • Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Add the activated linker solution to the antibody solution. A 5- to 20-fold molar excess of the linker to the antibody is a good starting point for optimization. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris-HCl, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted sulfo-NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Antibody-Tetrazine Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (drug-to-antibody ratio, DAR) using UV-Vis spectroscopy by measuring the absorbance of the tetrazine (around 520 nm) and the protein (at 280 nm).

    • Further characterization can be performed using techniques such as mass spectrometry (MS) and hydrophobic interaction chromatography (HIC).[5]

Protocol 2: Bioorthogonal Ligation of the Antibody-Tetrazine Conjugate with a TCO-Modified Molecule

This protocol describes the "click" reaction between the tetrazine-functionalized antibody and a molecule containing a trans-cyclooctene (TCO) group.

Materials:

  • Purified antibody-tetrazine conjugate from Protocol 1

  • TCO-modified molecule (e.g., a cytotoxic drug, a fluorescent dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO).

    • In a reaction tube, combine the antibody-tetrazine conjugate with the TCO-modified molecule. A 1.5- to 3-fold molar excess of the TCO-molecule is recommended to ensure complete ligation.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction is typically complete within this timeframe due to the fast kinetics of the tetrazine-TCO ligation.

  • Purification of the Final Bioconjugate:

    • Purify the final conjugate using appropriate methods to remove unreacted TCO-molecule and any byproducts. Suitable techniques include size-exclusion chromatography, dialysis, or tangential flow filtration.[6]

  • Characterization of the Final Bioconjugate:

    • Analyze the final product for purity, aggregation, and final drug-to-antibody ratio (DAR) using methods such as SDS-PAGE, size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and mass spectrometry.[5][7][][9]

Mandatory Visualizations

experimental_workflow_activation cluster_activation Step 1: Activation of Carboxylic Acids cluster_conjugation Step 2: Conjugation to Antibody cluster_purification Step 3: Purification cluster_final_product Product Linker Methyltetrazine-amido- N-bis(PEG4-acid) Activated_Linker Activated Linker (sulfo-NHS ester) Linker->Activated_Linker 15-30 min, RT EDC EDC EDC->Linker sulfo_NHS sulfo-NHS sulfo_NHS->Linker Antibody_Tetrazine Antibody-Tetrazine Conjugate Activated_Linker->Antibody_Tetrazine 2h RT or O/N 4°C Antibody Antibody (-NH2) Antibody->Antibody_Tetrazine Purification Purification (SEC/Dialysis) Antibody_Tetrazine->Purification Final_Product Purified Antibody-Tetrazine Conjugate Purification->Final_Product experimental_workflow_ligation cluster_reactants Reactants cluster_ligation Step 4: Bioorthogonal Ligation cluster_purification Step 5: Purification cluster_final_product Final Product Antibody_Tetrazine Purified Antibody-Tetrazine Conjugate Ligation Tetrazine-TCO Ligation (Click Chemistry) Antibody_Tetrazine->Ligation 30-60 min, RT TCO_Molecule TCO-Modified Molecule (e.g., Drug, Dye) TCO_Molecule->Ligation Purification Purification (SEC/Dialysis) Ligation->Purification Final_Bioconjugate Final Bioconjugate (e.g., ADC) Purification->Final_Bioconjugate signaling_pathway cluster_step1 Amide Bond Formation cluster_step2 iEDDA Cycloaddition linker_acid Linker-COOH activated_ester Linker-NHS Ester linker_acid->activated_ester Activation edc EDC edc->linker_acid nhs sulfo-NHS nhs->linker_acid amide_bond Protein-NH-CO-Linker activated_ester->amide_bond Conjugation protein_amine Protein-NH2 protein_amine->amide_bond tetrazine Linker-Tetrazine amide_bond->tetrazine Linker Backbone diels_alder [4+2] Cycloaddition tetrazine->diels_alder tco TCO-Payload tco->diels_alder dihydropyridazine Stable Conjugate diels_alder->dihydropyridazine Rapid Ligation n2 N2 (gas) diels_alder->n2 Retro-Diels-Alder Final_ADC Antibody-Drug Conjugate dihydropyridazine->Final_ADC

References

Application Notes and Protocols for Methyltetrazine-amido-N-bis(PEG4-acid) in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methyltetrazine-amido-N-bis(PEG4-acid), a versatile heterobifunctional linker, in click chemistry applications. This reagent is particularly valuable for the precise and efficient construction of bioconjugates, including antibody-drug conjugates (ADCs), functionalized nanoparticles for targeted delivery, and fluorescently labeled proteins for imaging studies.

Introduction to Methyltetrazine-amido-N-bis(PEG4-acid)

Methyltetrazine-amido-N-bis(PEG4-acid) is a powerful tool in bioconjugation, featuring two key functionalities.[1][2][3] The methyltetrazine moiety enables rapid and specific bioorthogonal ligation with trans-cyclooctene (B1233481) (TCO) functionalized molecules via the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2][3] This "click chemistry" reaction is known for its exceptional speed and biocompatibility, proceeding efficiently in aqueous environments without the need for cytotoxic copper catalysts.[1][4]

The molecule also possesses two terminal carboxylic acid groups, which can be activated to form stable amide bonds with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or amine-functionalized nanoparticles.[1][2] The polyethylene (B3416737) glycol (PEG4) spacers enhance the water solubility of the linker and the resulting conjugate, reduce steric hindrance, and can minimize non-specific binding.[5]

Core Concepts: A Two-Step Bioconjugation Strategy

The dual functionality of Methyltetrazine-amido-N-bis(PEG4-acid) allows for a modular, two-step conjugation strategy. This approach offers greater control and flexibility in the design and synthesis of complex bioconjugates.

Step 1: Amine Modification. The carboxylic acid groups of the linker are activated and reacted with an amine-containing molecule (e.g., an antibody or a nanoparticle).

Step 2: Bioorthogonal Click Chemistry. The tetrazine-modified molecule is then reacted with a TCO-containing molecule of interest (e.g., a cytotoxic drug, a fluorescent probe, or a targeting ligand).

This modularity allows for the independent synthesis and purification of the two components before the final, highly efficient click chemistry ligation.

Two_Step_Conjugation cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Click Chemistry A Amine-containing Molecule (e.g., Antibody) C EDC/NHS Activation A->C B Methyltetrazine-amido- N-bis(PEG4-acid) B->C D Tetrazine-Modified Molecule C->D Amide Bond Formation F Final Bioconjugate D->F iEDDA Reaction E TCO-functionalized Molecule (e.g., Drug) E->F

Figure 1: A generalized workflow for the two-step bioconjugation strategy.

Quantitative Data

The following tables summarize key quantitative data related to the performance of tetrazine-TCO click chemistry.

ParameterValueReference(s)
Second-Order Rate Constant (k₂) for Methyltetrazine-TCO Reaction ~10³ - 10⁶ M⁻¹s⁻¹[6][7]
Reaction pH Range 6.0 - 9.0[6]
Reaction Temperature Room Temperature (can be performed at 4°C)[3][8]
Typical Reaction Time 10 - 120 minutes[3][8]
Byproduct Nitrogen gas (N₂)[6]

Table 1: Reaction kinetics and conditions for Methyltetrazine-TCO ligation.

ParameterTypical Molar Excess (Linker:Protein)Resulting Degree of Labeling (DOL)Reference(s)
Antibody Labeling 5 - 20 fold2 - 8[5][8]

Table 2: Typical degree of labeling for antibody modification.

Tetrazine DerivativeStability in PBS (pH 7.4) at 37°CStability in Fetal Bovine Serum (FBS) at 37°CReference(s)
Alkyl-substituted Tetrazines (e.g., Methyltetrazine) High (>85% remaining after 10h)High (>96% remaining after 10h)[2][9]
Pyridinyl-substituted Tetrazines Moderate (half-life of ~9.6h)Lower[2]

Table 3: Stability of different tetrazine derivatives.

Experimental Protocols

Protocol 1: Antibody Modification with Methyltetrazine-amido-N-bis(PEG4-acid)

This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with Methyltetrazine-amido-N-bis(PEG4-acid).

Materials:

  • Antibody of interest (in a primary amine-free buffer, e.g., PBS)

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • Reagent Preparation:

    • Allow Methyltetrazine-amido-N-bis(PEG4-acid), EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMSO immediately before use.

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of Methyltetrazine-amido-N-bis(PEG4-acid):

    • In a microcentrifuge tube, combine the Methyltetrazine-amido-N-bis(PEG4-acid) stock solution with Activation Buffer.

    • Add the EDC and Sulfo-NHS stock solutions. A common starting molar ratio is 1:2:4 (linker:EDC:Sulfo-NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated linker mixture to the antibody solution. The molar excess of the linker to the antibody will determine the degree of labeling (DOL) and should be optimized. A starting point is a 10-20 fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of Tetrazine-Modified Antibody:

    • Purify the tetrazine-modified antibody from excess reagents and byproducts using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the concentration of the purified tetrazine-antibody conjugate using a spectrophotometer at 280 nm.

    • Calculate the Degree of Labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance of the tetrazine (around 520 nm). Alternatively, mass spectrometry can be used for a more precise determination.[8][10]

Antibody_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization A Prepare Antibody in Amine-Free Buffer D Add Activated Linker to Antibody Solution A->D B Prepare Stock Solutions of Linker, EDC, and Sulfo-NHS C Activate Linker with EDC/Sulfo-NHS B->C C->D E Incubate (2h RT or O/N 4°C) D->E F Purify using Desalting Column E->F G Characterize Conjugate (Concentration, DOL) F->G

Figure 2: Workflow for antibody modification with Methyltetrazine-amido-N-bis(PEG4-acid).

Protocol 2: Functionalization of Amine-Coated Nanoparticles

This protocol provides a general framework for functionalizing amine-coated nanoparticles (e.g., iron oxide or gold nanoparticles) with Methyltetrazine-amido-N-bis(PEG4-acid).

Materials:

  • Amine-functionalized nanoparticles

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Magnetic separator (for magnetic nanoparticles) or centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Wash the amine-functionalized nanoparticles with Activation Buffer to remove any storage buffers. For magnetic nanoparticles, use a magnetic separator to pellet the particles and aspirate the supernatant. For other nanoparticles, use centrifugation.

    • Resuspend the nanoparticles in Activation Buffer.

  • Activation of Linker:

    • Prepare stock solutions of the linker, EDC, and Sulfo-NHS as described in Protocol 1.

    • In a separate tube, activate the desired amount of Methyltetrazine-amido-N-bis(PEG4-acid) with EDC and Sulfo-NHS in Activation Buffer for 15-30 minutes at room temperature.

  • Conjugation to Nanoparticles:

    • Add the activated linker solution to the nanoparticle suspension. The optimal ratio of linker to nanoparticles should be determined empirically.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).

  • Washing and Purification:

    • Pellet the nanoparticles using a magnetic separator or centrifugation.

    • Remove the supernatant and wash the nanoparticles three times with Washing Buffer to remove unreacted linker and byproducts.

    • Resuspend the functionalized nanoparticles in the desired storage buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful functionalization using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the presence of the tetrazine and PEG moieties, and dynamic light scattering (DLS) to assess any changes in nanoparticle size and colloidal stability. The presence of tetrazine can also be confirmed by reacting a small aliquot with a TCO-functionalized fluorophore and measuring the fluorescence.

Protocol 3: Tetrazine-TCO Click Chemistry Ligation

This protocol describes the reaction between a tetrazine-modified molecule (from Protocol 1 or 2) and a TCO-functionalized molecule.

Materials:

  • Tetrazine-modified molecule (e.g., antibody or nanoparticle)

  • TCO-functionalized molecule (e.g., drug, probe)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Prepare the tetrazine-modified molecule in the Reaction Buffer.

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction:

    • Mix the tetrazine-modified molecule and the TCO-functionalized molecule in the Reaction Buffer. A slight molar excess (1.1 to 2-fold) of the TCO reagent is often used.[11]

    • The reaction is typically complete within 10-60 minutes at room temperature.[11] The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.[11]

  • Purification (if necessary):

    • If the final conjugate needs to be purified from excess TCO reagent, methods such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration can be used.[2][12]

Troubleshooting

Problem Possible Cause Solution
Low Degree of Labeling (DOL) Inactive EDC/Sulfo-NHS due to hydrolysis.Use fresh, high-quality reagents. Allow vials to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions immediately before use.
Inappropriate buffer for EDC/NHS activation.Use a non-amine, non-carboxylate buffer such as MES at pH 4.5-6.0 for the activation step.[13]
Competing primary amines in the buffer.Ensure the molecule to be labeled is in a primary amine-free buffer (e.g., PBS).
Insufficient molar excess of the linker.Increase the molar excess of the Methyltetrazine-amido-N-bis(PEG4-acid) linker.
Precipitation during reaction Protein aggregation.Ensure the protein is soluble and stable in the reaction buffer. Consider optimizing the pH or adding stabilizing agents.
High concentration of EDC.If using a large excess of EDC, try reducing the concentration.[13]
Low yield in TCO ligation Degradation of tetrazine or TCO.Use freshly prepared solutions. Protect reagents from light and store them under appropriate conditions (desiccated at -20°C).
Steric hindrance.The PEG4 spacers in the linker are designed to minimize this, but if conjugating very large molecules, consider longer PEG spacers if available.
Nanoparticle aggregation Incorrect pH or ionic strength of the buffer.Optimize the pH and buffer conditions for nanoparticle stability.
Insufficient surface functionalization.Ensure adequate coverage of the nanoparticles with the PEGylated linker to provide steric stabilization.
Non-specific binding.After conjugation, consider adding a blocking agent like BSA or a short-chain PEG to passivate any remaining reactive sites on the nanoparticle surface.

Signaling Pathways and Logical Relationships

The application of Methyltetrazine-amido-N-bis(PEG4-acid) in creating antibody-drug conjugates (ADCs) relies on the specific targeting of cancer cells by the antibody, followed by internalization and release of the cytotoxic payload.

ADC_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular A ADC in Circulation C Binding of ADC to Surface Antigen A->C B Tumor Cell with Surface Antigen B->C D Internalization via Endocytosis C->D Receptor-Mediated E Trafficking to Lysosome D->E F Cleavage of Linker and Drug Release E->F Enzymatic or pH-dependent G Drug Binds to Intracellular Target F->G H Apoptosis G->H

Figure 3: Simplified signaling pathway of an antibody-drug conjugate (ADC).

References

Application Notes and Protocols for Labeling Proteins with Methyltetrazine-amido-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-amido-N-bis(PEG4-acid) is a bifunctional linker designed for the targeted labeling of proteins and other biomolecules. This reagent incorporates a highly reactive methyltetrazine moiety for bioorthogonal "click chemistry" and two carboxylic acid groups for covalent attachment to primary amines on a target protein. The inclusion of two polyethylene (B3416737) glycol (PEG4) spacers enhances the water solubility of the molecule, which is beneficial for reactions in aqueous buffers.[1][]

The labeling strategy involves a two-stage process. First, the carboxylic acid groups are activated to form reactive esters, typically N-hydroxysuccinimide (NHS) esters. These activated esters then readily react with primary amines (e.g., the side chains of lysine (B10760008) residues) on the protein surface to form stable amide bonds.[][3] Once the protein is labeled with the methyltetrazine group, it can be conjugated to any molecule containing a trans-cyclooctene (B1233481) (TCO) group through an inverse-electron demand Diels-Alder cycloaddition (iEDDA) reaction.[1][] This bioorthogonal reaction is exceptionally fast and proceeds efficiently under mild, physiological conditions without the need for a copper catalyst.[4][5][6]

These characteristics make Methyltetrazine-amido-N-bis(PEG4-acid) a valuable tool for various applications, including the development of antibody-drug conjugates (ADCs), fluorescent imaging, and the attachment of proteins to surfaces or other biomolecules.[4][7]

Key Features

  • Bioorthogonal Reactivity: The methyltetrazine group allows for highly specific and rapid conjugation to TCO-modified molecules.[1][]

  • Amine-Reactive: The dual carboxylic acid groups can be activated to target primary amines on proteins.[1][]

  • Enhanced Solubility: The hydrophilic PEG4 linkers improve the solubility of the reagent and the resulting conjugate in aqueous buffers.[1][]

  • Biocompatible: The labeling and click reactions occur under mild conditions suitable for biological systems.[4][5]

Quantitative Data Summary

The following table summarizes typical quantitative parameters that should be determined when labeling a protein with Methyltetrazine-amido-N-bis(PEG4-acid). The values provided are illustrative and will vary depending on the specific protein and reaction conditions.

ParameterTypical RangeMethod of Determination
Degree of Labeling (DOL) 2 - 8UV-Vis Spectroscopy, Mass Spectrometry
Labeling Efficiency 30 - 70%HPLC, Mass Spectrometry[8][9]
Purity of Conjugate > 95%Size-Exclusion Chromatography (SEC)[][7][10][11][12]
Recovery 80 - 95%UV-Vis Spectroscopy, Protein Assay (e.g., BCA)[13]
Aggregate Formation < 5%Size-Exclusion Chromatography (SEC)[][7][12]

Experimental Protocols

Protocol 1: Activation of Methyltetrazine-amido-N-bis(PEG4-acid) and Protein Labeling

This protocol describes the activation of the carboxylic acid groups of Methyltetrazine-amido-N-bis(PEG4-acid) to form NHS esters and the subsequent labeling of a protein.

Materials:

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • Protein to be labeled (e.g., antibody at 2-10 mg/mL in PBS, pH 7.4)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[14]

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS[14]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)[][10][11]

Procedure:

  • Reagent Preparation:

    • Dissolve Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Dissolve EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acids:

    • In a microcentrifuge tube, combine a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS over the Methyltetrazine-amido-N-bis(PEG4-acid).

    • Add the Methyltetrazine-amido-N-bis(PEG4-acid) solution to the EDC/NHS mixture.

    • Incubate for 15-30 minutes at room temperature to form the activated NHS ester.

  • Protein Preparation:

    • If the protein buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the activated Methyltetrazine-NHS ester solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess labeling reagent and byproducts by purifying the protein conjugate using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[][10][11]

    • Collect fractions and monitor the protein elution using a spectrophotometer at 280 nm.

    • Pool the fractions containing the labeled protein.

Protocol 2: Characterization of the Methyltetrazine-Labeled Protein

1. Determination of Degree of Labeling (DOL):

  • UV-Vis Spectroscopy: The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the characteristic absorbance maximum of the methyltetrazine group (approximately 520 nm). The following formula can be used:

    • DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_label)

    • Where A_max is the absorbance at the label's maximum, A_280 is the absorbance at 280 nm, ε_protein and ε_label are the molar extinction coefficients of the protein and the label, respectively, and CF is a correction factor for the label's absorbance at 280 nm.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can provide a more accurate determination of the DOL by measuring the mass increase of the protein after conjugation.[1][5]

2. Purity Analysis by HPLC:

  • High-performance liquid chromatography (HPLC), particularly size-exclusion (SEC-HPLC) or reversed-phase (RP-HPLC), can be used to assess the purity of the conjugate and quantify the percentage of labeled protein versus unlabeled protein and the presence of any aggregates.[15][16]

Protocol 3: Bioorthogonal Conjugation with a TCO-Containing Molecule

This protocol describes the click chemistry reaction between the methyltetrazine-labeled protein and a TCO-containing molecule.

Materials:

  • Methyltetrazine-labeled protein

  • TCO-containing molecule (e.g., TCO-PEG-Biotin, TCO-fluorophore)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO).

    • Add a 1.5- to 5-fold molar excess of the TCO-containing molecule to the methyltetrazine-labeled protein in the Reaction Buffer.

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically fast and can be monitored for completion if necessary.

  • Purification (if necessary):

    • If the excess TCO-reagent needs to be removed, the final conjugate can be purified using SEC or dialysis, depending on the size of the conjugated molecule.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_labeling Step 2: Protein Labeling cluster_purification Step 3: Purification cluster_click Step 4: Bioorthogonal Reaction reagent Methyltetrazine-amido-N-bis(PEG4-acid) activated_reagent Activated Methyltetrazine-NHS Ester reagent->activated_reagent Activation edc_nhs EDC / NHS edc_nhs->activated_reagent protein Target Protein (-NH2) labeled_protein Methyltetrazine-Labeled Protein protein->labeled_protein Conjugation purification Size-Exclusion Chromatography labeled_protein->purification pure_labeled_protein Purified Labeled Protein purification->pure_labeled_protein final_conjugate Final Conjugate pure_labeled_protein->final_conjugate Click Reaction tco_molecule TCO-Molecule tco_molecule->final_conjugate

Caption: Experimental workflow for protein labeling and conjugation.

signaling_pathway cluster_amine_reaction Amine-Reactive Labeling cluster_click_reaction Bioorthogonal Click Chemistry protein Protein (-NH2) labeled_protein Methyltetrazine-Labeled Protein protein->labeled_protein Stable Amide Bond linker Methyltetrazine-amido-N-bis(PEG4-NHS ester) linker->labeled_protein tco TCO-Molecule (e.g., Drug, Fluorophore) final_conjugate Final Protein Conjugate tco->final_conjugate labeled_protein2 Methyltetrazine-Labeled Protein labeled_protein2->final_conjugate iEDDA Reaction

Caption: Two-stage protein conjugation reaction schematic.

References

Application Notes and Protocols for Peptide Conjugation with Methyltetrazine-amido-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the conjugation of peptides with Methyltetrazine-amido-N-bis(PEG4-acid). This bifunctional linker is a valuable tool in bioconjugation, enabling the attachment of a methyltetrazine moiety to a peptide via a stable amide bond. The methyltetrazine group can then participate in a highly efficient and bioorthogonal inverse electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule.[1][2] This "click chemistry" approach is widely used for various applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes.[2]

The integrated polyethylene (B3416737) glycol (PEG) spacers (bis-PEG4) enhance the solubility of the conjugate in aqueous buffers and reduce steric hindrance.[3][4] The terminal carboxylic acid groups of the linker are activated using carbodiimide (B86325) chemistry, typically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to form a reactive NHS ester.[3][5] This activated linker then readily reacts with primary amine groups present on the peptide, such as the N-terminal amine or the side chain of lysine (B10760008) residues, to form a stable amide linkage.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies.

  • Targeted Drug Delivery: Attachment of peptides to nanoparticles, liposomes, or other drug carriers.

  • Live Cell Imaging: Bioorthogonal labeling of cellular targets for fluorescence microscopy.[6][7]

  • Pretargeted Imaging: A two-step imaging strategy where a tetrazine-modified targeting molecule is administered first, followed by a TCO-labeled imaging agent.[7]

  • Proteomics and Metabolomics: Development of chemical probes to study biological systems.

Data Presentation

Table 1: Properties of Methyltetrazine-amido-N-bis(PEG4-acid)

PropertyValueReference
Molecular FormulaC33H51N5O13[4]
Molecular Weight725.78 g/mol [4]
PurityTypically >95%
SolubilitySoluble in DMSO, DMF, Acetonitrile[4]
Storage-20°C, desiccated[4]

Table 2: Typical Reaction Conditions for Peptide Conjugation

ParameterConditionReference
Activation Step
SolventAnhydrous DMSO or DMF[4]
EDC:Linker Molar Ratio1.2 - 1.5 : 1[3]
NHS:Linker Molar Ratio1.5 - 2.0 : 1[3]
Reaction Time15 - 60 minutes[5]
TemperatureRoom Temperature[5]
Conjugation Step
SolventAqueous buffer (e.g., PBS, MES) pH 7.2-8.0[5]
Linker:Peptide Molar Ratio10 - 20 : 1 (can be optimized)[8]
Reaction Time2 - 4 hours[5]
TemperatureRoom Temperature[5]

Table 3: Example RP-HPLC Gradient for Conjugate Purification

Time (min)% Buffer A (0.1% TFA in Water)% Buffer B (0.1% TFA in Acetonitrile)Flow Rate (mL/min)
09551.0
59551.0
355951.0
405951.0
419551.0
509551.0

Experimental Protocols

Protocol 1: Activation of Methyltetrazine-amido-N-bis(PEG4-acid) with EDC/NHS

This protocol describes the activation of the carboxylic acid groups on the linker to form a reactive NHS ester.

Materials:

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Dissolve Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMSO or DMF to a final concentration of 10-20 mg/mL under an inert atmosphere (argon or nitrogen).

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF.

  • Add the EDC solution to the linker solution to achieve a molar ratio of 1.2-1.5 equivalents of EDC per mole of linker.

  • Immediately add the NHS (or Sulfo-NHS) solution to the reaction mixture to achieve a molar ratio of 1.5-2.0 equivalents of NHS per mole of linker.

  • Incubate the reaction mixture at room temperature for 15-60 minutes with gentle mixing, protected from light.

  • The activated linker solution is now ready for conjugation to the peptide. It is recommended to use the activated linker immediately.

Protocol 2: Conjugation of Activated Linker to a Peptide

This protocol details the reaction of the NHS-activated Methyltetrazine-amido-N-bis(PEG4-acid) with a peptide containing primary amines.

Materials:

  • Activated Methyltetrazine-amido-N-bis(PEG4-acid) solution (from Protocol 1)

  • Peptide with at least one primary amine (lyophilized)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.5, or 0.1 M MES buffer pH 6.0 for the initial reaction, followed by pH adjustment.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

Procedure:

  • Dissolve the lyophilized peptide in the conjugation buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Add the freshly prepared activated linker solution to the peptide solution. A 10- to 20-fold molar excess of the activated linker over the peptide is typically used to ensure efficient conjugation, but this should be optimized for each specific peptide.[8]

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking or stirring.

  • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature. This will quench any unreacted NHS esters.

  • The resulting peptide conjugate solution is now ready for purification.

Protocol 3: Purification of the Methyltetrazine-Peptide Conjugate by RP-HPLC

This protocol describes the purification of the peptide conjugate from unreacted peptide, excess linker, and other reaction byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

Materials:

  • Crude peptide conjugate solution

  • RP-HPLC system with a C18 column

  • Buffer A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Buffer B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile

  • Fraction collection tubes

Procedure:

  • Filter the crude peptide conjugate solution through a 0.22 µm syringe filter before injection.

  • Equilibrate the C18 column with 95% Buffer A and 5% Buffer B.

  • Inject the filtered sample onto the column.

  • Elute the conjugate using a linear gradient of Buffer B (e.g., 5% to 95% Buffer B over 30 minutes, see Table 3 for an example gradient).[9]

  • Monitor the elution profile at 220 nm (for the peptide backbone) and at a wavelength corresponding to the methyltetrazine absorbance (around 310 nm or 520 nm, though the latter is weak).

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fraction(s) containing the desired peptide conjugate with the correct molecular weight.[11][12]

  • Pool the pure fractions and lyophilize to obtain the purified Methyltetrazine-peptide conjugate as a powder.

Protocol 4: Characterization of the Methyltetrazine-Peptide Conjugate

1. Analytical RP-HPLC:

  • Inject a small amount of the purified conjugate onto an analytical C18 column.

  • Run a gradient similar to the one used for purification.

  • The appearance of a single, sharp peak indicates high purity.

2. Mass Spectrometry (MS): [11][12]

  • Determine the molecular weight of the purified conjugate using techniques such as MALDI-TOF or ESI-MS.

  • The observed molecular weight should correspond to the theoretical mass of the peptide plus the mass of the linker.

Mandatory Visualizations

experimental_workflow cluster_activation Linker Activation cluster_conjugation Peptide Conjugation cluster_purification Purification & Analysis linker Methyltetrazine-amido- N-bis(PEG4-acid) activated_linker Activated NHS Ester linker->activated_linker 15-60 min, RT edc_nhs EDC / NHS in DMSO edc_nhs->activated_linker crude_conjugate Crude Conjugate Mixture activated_linker->crude_conjugate 2-4 h, RT in PBS pH 7.4 peptide Peptide (with -NH2) peptide->crude_conjugate hplc RP-HPLC crude_conjugate->hplc pure_conjugate Purified Methyltetrazine- Peptide Conjugate hplc->pure_conjugate analysis MS & Analytical HPLC pure_conjugate->analysis

Caption: Experimental workflow for peptide conjugation.

signaling_pathway cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Bioorthogonal Ligation tz_peptide Methyltetrazine- Peptide Conjugate cell_surface Cell Surface Receptor tz_peptide->cell_surface Binding labeled_cell Fluorescently Labeled Cell cell_surface->labeled_cell iEDDA Click Reaction tco_probe TCO-Fluorophore tco_probe->labeled_cell

Caption: Pre-targeting strategy for live cell imaging.

logical_relationship cluster_moieties Functional Moieties cluster_functions Primary Functions reagent Methyltetrazine-amido-N-bis(PEG4-acid) tetrazine Methyltetrazine reagent->tetrazine peg bis(PEG4) Linker reagent->peg acid bis(Carboxylic Acid) reagent->acid bioorthogonal Bioorthogonal Reaction (with TCO) tetrazine->bioorthogonal solubility Increased Solubility & Reduced Steric Hindrance peg->solubility conjugation Peptide Conjugation (via Amide Bond) acid->conjugation

Caption: Functional components of the linker.

References

Application Notes and Protocols: Modification of Oligonucleotides with Methyltetrazine-amido-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery and in vivo imaging of oligonucleotides are critical aspects of therapeutic and diagnostic development. Bioorthogonal chemistry, particularly the inverse-electron demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained alkenes like trans-cyclooctene (B1233481) (TCO), offers a rapid and highly selective method for conjugating oligonucleotides to other molecules in complex biological environments.[1][2][3] Methyltetrazine-amido-N-bis(PEG4-acid) is a versatile reagent designed for this purpose. Its methyltetrazine moiety provides high stability and reactivity towards TCO groups, while the dual PEG4 chains enhance water solubility.[1][4][5][6] The terminal carboxylic acid groups allow for straightforward conjugation to amine-modified oligonucleotides.

These application notes provide an overview of the properties of Methyltetrazine-amido-N-bis(PEG4-acid), protocols for oligonucleotide modification, and potential applications in research and drug development.

Reagent Properties and Characteristics

Methyltetrazine-amido-N-bis(PEG4-acid) and its activated N-hydroxysuccinimide (NHS) ester counterpart are key reagents for a two-step oligonucleotide modification strategy. First, the oligonucleotide is synthesized with a primary amine group. Subsequently, the methyltetrazine reagent is coupled to this amine. The resulting tetrazine-modified oligonucleotide is then ready for "click" conjugation to any TCO-containing molecule.

Reagent Specifications
PropertyMethyltetrazine-amido-N-bis(PEG4-acid)Methyltetrazine-amido-N-bis(PEG4-NHS ester)
Catalog Number BP-23299[4]BP-25417[5]
Molecular Formula C33H51N5O13[4]C41H57N7O17[5]
Molecular Weight 725.8 g/mol [4]919.9 g/mol [5]
Purity >98%[4]>98%[5]
Solubility DMSO, Acetonitrile[4]DMSO, DCM, DMF[5]
Storage Conditions -20°C[4][5]-20°C[5]
Key Features
  • Biocompatible: The click reaction occurs efficiently under mild buffer conditions (pH 6-9) at room temperature without the need for cytotoxic copper catalysts or reducing agents.[1][2][7]

  • Chemoselective: The methyltetrazine group selectively reacts with TCO groups, avoiding interference with other functional groups present in biological samples.[1][7]

  • Fast Kinetics: The iEDDA reaction between methyltetrazine and TCO is the fastest known bioorthogonal ligation, enabling efficient conjugation even at low concentrations.[1][2][3][7]

  • Enhanced Solubility: The hydrophilic polyethylene (B3416737) glycol (PEG) spacer significantly improves the water solubility of the reagent and the resulting oligonucleotide conjugate.[1][4][5][6]

Experimental Protocols

Protocol 1: Activation of Methyltetrazine-amido-N-bis(PEG4-acid) and Conjugation to Amine-Modified Oligonucleotides

This protocol describes the conjugation of Methyltetrazine-amido-N-bis(PEG4-acid) to an oligonucleotide containing a primary amine. The carboxylic acid groups of the reagent are first activated to form NHS esters, which then readily react with the amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

  • Size-Exclusion Chromatography (SEC) or other purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation: Dissolve Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Activation of Carboxylic Acids:

    • To the solution from step 1, add 1.1 equivalents of NHS and 1.1 equivalents of EDC for each carboxylic acid group.

    • Allow the reaction to proceed for 1 hour at room temperature to form the NHS ester.

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a concentration of 1-5 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the activated Methyltetrazine-amido-N-bis(PEG4-NHS ester) solution to the oligonucleotide solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting Methyltetrazine-modified oligonucleotide using SEC or reverse-phase HPLC to remove excess reagent and byproducts.

  • Quantification and Storage: Determine the concentration of the purified conjugate using UV-Vis spectroscopy at 260 nm. Store the lyophilized or dissolved oligonucleotide at -20°C.

Protocol 2: Tetrazine-TCO Ligation for Oligonucleotide Conjugation

This protocol outlines the "click" reaction between the Methyltetrazine-modified oligonucleotide and a TCO-modified molecule (e.g., a protein, antibody, or fluorescent probe).

Materials:

  • Purified Methyltetrazine-modified oligonucleotide

  • TCO-modified molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., SEC, FPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the Methyltetrazine-modified oligonucleotide in PBS to the desired concentration.

    • Dissolve the TCO-modified molecule in PBS to the desired concentration.

  • Ligation Reaction:

    • Mix the Methyltetrazine-modified oligonucleotide and the TCO-modified molecule in the reaction buffer. A 1:1 to 1.5:1 molar ratio of tetrazine to TCO is typically recommended.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color and its absorbance peak between 510-550 nm.[2]

  • Purification: Purify the final oligonucleotide conjugate using a suitable method such as SEC to remove any unreacted components.

  • Analysis and Storage: Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, or HPLC. Store the final conjugate under appropriate conditions for the specific biomolecule.

Data Presentation

Estimated Yields for NHS Ester-Based Oligonucleotide Modification

The following table provides approximate final yields for post-synthesis conjugation of NHS esters to amine-modified oligonucleotides. Actual yields may vary depending on the oligonucleotide sequence, length, and purification method.

Oligonucleotide Synthesis ScaleApproximate Final Yield (nmol)
50 nmol~2 nmol[1]
200 nmol~5 nmol[1]
1 µmol~16 nmol[1]

Visualizations

Experimental Workflow for Oligonucleotide Modification and Conjugation

G cluster_0 Step 1: Oligonucleotide Synthesis & Modification cluster_1 Step 2: Methyltetrazine Reagent Activation & Conjugation cluster_2 Step 3: Bioorthogonal Ligation cluster_3 Step 4: Purification & Application OligoSynth Automated Oligonucleotide Synthesis AmineMod Introduction of Primary Amine OligoSynth->AmineMod Post-synthesis or during synthesis Conjugation Conjugation to Amine-Oligo AmineMod->Conjugation Reagent Methyltetrazine-amido-N-bis(PEG4-acid) Activation Activation with EDC/NHS Reagent->Activation Activation->Conjugation Ligation Tetrazine-TCO Click Reaction Conjugation->Ligation TCO_Molecule TCO-Modified Molecule (e.g., Antibody, Fluorophore) TCO_Molecule->Ligation Purification Purification of Final Conjugate Ligation->Purification Application Downstream Applications (e.g., In Vivo Imaging, Drug Delivery) Purification->Application

Caption: Workflow for modifying oligonucleotides and subsequent conjugation.

Chemical Pathway for Oligonucleotide Modification

G Oligo_NH2 Amine-Modified Oligonucleotide (Oligo-NH2) Tetrazine_Oligo Methyltetrazine-Modified Oligonucleotide (Oligo-Tetrazine) Oligo_NH2->Tetrazine_Oligo Tetrazine_Acid Methyltetrazine-amido-N-bis(PEG4-acid) Tetrazine_NHS Activated Methyltetrazine-NHS Ester Tetrazine_Acid->Tetrazine_NHS Activation EDC_NHS EDC, NHS Tetrazine_NHS->Tetrazine_Oligo Amide Bond Formation Final_Conjugate Final Oligonucleotide Conjugate Tetrazine_Oligo->Final_Conjugate iEDDA Click Reaction TCO_Molecule TCO-Modified Molecule TCO_Molecule->Final_Conjugate N2 N2 gas Final_Conjugate->N2 byproduct

References

Application Notes and Protocols for Pre-targeted Drug Delivery using Methyltetrazine-amido-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-targeted drug delivery represents a sophisticated strategy to enhance the therapeutic index of potent drugs by separating the delivery of a targeting moiety and the therapeutic agent into two distinct steps. This approach utilizes bioorthogonal chemistry, specifically the inverse electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[1][2][3][4]

This document provides detailed application notes and protocols for the use of Methyltetrazine-amido-N-bis(PEG4-acid), a heterobifunctional linker designed for pre-targeted drug delivery applications. This linker features a methyltetrazine group for the bioorthogonal reaction with a TCO-modified targeting agent (e.g., an antibody), and two PEG4-acid arms. The polyethylene (B3416737) glycol (PEG) spacers enhance aqueous solubility and reduce steric hindrance, while the terminal carboxylic acid groups allow for the covalent conjugation of therapeutic payloads.[5][6]

Principle of Action

The pre-targeted strategy using Methyltetrazine-amido-N-bis(PEG4-acid) involves a two-step process:

  • Pre-targeting Step: A monoclonal antibody (mAb) specific to a tumor-associated antigen is first modified with a trans-cyclooctene (TCO) group. This mAb-TCO conjugate is administered to the subject and allowed to accumulate at the target site (e.g., a tumor). A crucial waiting period allows for the clearance of unbound mAb-TCO from circulation, which significantly minimizes off-target effects.[2][7]

  • Payload Administration: Following the clearance of the unbound antibody, the therapeutic payload, conjugated to Methyltetrazine-amido-N-bis(PEG4-acid), is administered. This small, tetrazine-bearing molecule circulates through the body and undergoes a rapid and specific "click" reaction with the TCO groups on the tumor-localized antibody. This in-situ conjugation anchors the therapeutic agent at the desired site of action. Unreacted tetrazine-drug conjugate is rapidly cleared from the body due to its small size, further reducing systemic toxicity.[1][2]

Pretargeted_Drug_Delivery_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Payload Administration & Reaction A Administer TCO-modified Antibody (mAb-TCO) B mAb-TCO circulates and accumulates at tumor site A->B C Unbound mAb-TCO clears from circulation (24-72h) B->C D Administer Tetrazine-Drug Conjugate C->D Time Interval E Tetrazine-Drug circulates and reaches tumor site D->E F Bioorthogonal 'Click' Reaction: mAb-TCO + Tetrazine-Drug E->F G Drug is localized at tumor. Unbound conjugate clears rapidly. F->G

Pre-targeted drug delivery experimental workflow.

Data Presentation

The following tables summarize representative quantitative data from pre-targeted radioimmunotherapy (PRIT) and imaging studies, which utilize the same principles as pre-targeted drug delivery. The data illustrates the effectiveness of this strategy in achieving high tumor-to-background ratios.

Table 1: Biodistribution of Pre-targeted Radiolabeled Tetrazine

Tissue/Organ% Injected Dose per Gram (%ID/g) at 1h% Injected Dose per Gram (%ID/g) at 3h% Injected Dose per Gram (%ID/g) at 22h
Blood8.47 ± 4.120.19 ± 0.04-
Tumor4.187.45 ± 1.464.5
Liver---
Kidneys---
Muscle0.32--

Data compiled from studies using CC49-TCO and radiolabeled tetrazines in mouse models of colorectal cancer.

Table 2: Tumor-to-Tissue Ratios in Pre-targeted Imaging

RatioValue at 3h post-injection
Tumor-to-Blood125-fold improvement with clearing agent
Tumor-to-Muscle13.1

Data illustrates the high contrast achieved with pre-targeting techniques.

Experimental Protocols

Protocol 1: Conjugation of a Therapeutic Agent to Methyltetrazine-amido-N-bis(PEG4-acid)

This protocol describes the conjugation of a primary amine-containing therapeutic agent to the carboxylic acid groups of Methyltetrazine-amido-N-bis(PEG4-acid) using EDC/NHS chemistry.

Materials:

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • Therapeutic agent with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of Carboxylic Acids: a. Dissolve Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMF or DMSO to a stock concentration of 10 mM. b. In a separate tube, dissolve EDC and NHS in Activation Buffer to a concentration of 100 mM each. c. To activate the linker, mix Methyltetrazine-amido-N-bis(PEG4-acid), EDC, and NHS in a molar ratio of 1:2:2 in Activation Buffer. d. Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Therapeutic Agent: a. Dissolve the amine-containing therapeutic agent in an appropriate buffer (e.g., PBS, pH 7.4). b. Add the activated Methyltetrazine-amido-N-bis(PEG4-NHS ester) solution to the therapeutic agent solution. The molar ratio of linker to therapeutic agent should be optimized, starting with a 2:1 ratio (assuming conjugation to both carboxylic acids is desired). c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification: a. Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes. b. Purify the resulting tetrazine-drug conjugate using an appropriate SEC column to remove unreacted linker and reagents. c. Characterize the conjugate using techniques such as mass spectrometry and HPLC.

Conjugation_Workflow A Dissolve Methyltetrazine-amido-N-bis(PEG4-acid) in DMF/DMSO B Activate with EDC/NHS in Activation Buffer A->B C Incubate 15-30 min at RT B->C D Add activated linker to amine-containing drug C->D E Incubate 2h at RT or overnight at 4°C D->E F Quench reaction with Tris buffer E->F G Purify conjugate via Size-Exclusion Chromatography F->G H Characterize final product (Mass Spec, HPLC) G->H

Workflow for drug conjugation to the linker.
Protocol 2: In Vivo Pre-targeted Drug Delivery Efficacy Study

This protocol outlines a general procedure for evaluating the efficacy of a pre-targeted drug delivery system in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with LS174T or A549 xenografts)

  • TCO-modified monoclonal antibody (e.g., anti-TAG72 CC49-TCO or anti-EGFR Cetuximab-TCO)

  • Tetrazine-drug conjugate (from Protocol 1)

  • Sterile PBS

  • Calipers for tumor measurement

Procedure:

  • Pre-targeting: a. Administer the TCO-modified antibody to the tumor-bearing mice via intravenous (e.g., tail vein) injection. The dose will depend on the specific antibody and should be optimized (typically 5-10 mg/kg). b. Allow the antibody to circulate and accumulate at the tumor site for a predetermined period (e.g., 24-72 hours). This allows for clearance of unbound antibody from the bloodstream.

  • Payload Administration: a. After the optimal pre-targeting interval, administer the tetrazine-drug conjugate intravenously. The dose should be determined based on the drug's potency and the drug-to-linker ratio.

  • Monitoring Therapeutic Efficacy: a. Monitor tumor growth over time using caliper measurements. Tumor volume can be calculated using the formula: (Length x Width²) / 2. b. Monitor animal body weight as an indicator of systemic toxicity. c. At the end of the study, excise tumors for histological or immunohistochemical analysis to assess drug efficacy at the cellular level.

  • Control Groups:

    • Vehicle control (PBS)

    • TCO-antibody alone

    • Tetrazine-drug conjugate alone

    • Unconjugated drug at an equivalent dose

Signaling Pathway Visualization

The therapeutic effect of the delivered drug is dependent on its mechanism of action. For a drug like Doxorubicin, which is often used in targeted therapies, the primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.

Doxorubicin_Signaling_Pathway cluster_drug_delivery Drug Delivery cluster_cellular_action Cellular Action Drug Pre-targeted Doxorubicin (at tumor site) Internalization Cellular Internalization Drug->Internalization DNA_Intercalation DNA Intercalation Internalization->DNA_Intercalation Topo_II Inhibition of Topoisomerase II Internalization->Topo_II ROS Generation of Reactive Oxygen Species (ROS) Internalization->ROS DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of action for delivered Doxorubicin.

Conclusion

The use of Methyltetrazine-amido-N-bis(PEG4-acid) in a pre-targeted drug delivery strategy offers a powerful platform for improving the therapeutic window of potent anti-cancer agents. By leveraging the rapid and specific bioorthogonal reaction between tetrazine and TCO, this approach enables precise drug delivery to the target site while minimizing systemic exposure and associated toxicities. The protocols and data presented here provide a framework for researchers to design and evaluate novel pre-targeted therapeutics.

References

Application Notes and Protocols for PET Imaging with Methyltetrazine-amido-N-bis(PEG4-acid) Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Methyltetrazine-amido-N-bis(PEG4-acid) in pre-targeted Positron Emission Tomography (PET) imaging. This bifunctional probe is a key component in bioorthogonal chemistry approaches that separate the targeting of a biological molecule from the delivery of the radionuclide, offering significant advantages in imaging and therapy.

Introduction

Pre-targeted PET imaging is a two-step strategy designed to improve the target-to-background signal ratio in molecular imaging.[1][2] First, a targeting molecule (e.g., an antibody) modified with a bioorthogonal reactive partner, such as trans-cyclooctene (B1233481) (TCO), is administered. This molecule is allowed to accumulate at the target site and clear from circulation. In the second step, a smaller, radiolabeled probe, in this case, a Methyltetrazine-amido-N-bis(PEG4-acid) derivative, is injected. The methyltetrazine moiety of the probe rapidly and specifically reacts with the TCO on the targeting molecule in vivo via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry".[2][3][4] This localizes the PET radionuclide at the target, providing a high-contrast image. The rapid clearance of the small radiolabeled probe from non-target tissues minimizes off-target radiation dose.[5]

The Methyltetrazine-amido-N-bis(PEG4-acid) probe offers several advantages:

  • High Reactivity: The methyltetrazine group exhibits fast kinetics for the IEDDA reaction with TCO.[1][6]

  • Biocompatibility: The reaction is bioorthogonal, meaning it does not interfere with native biological processes.[1]

  • Enhanced Solubility: The dual PEG4 linkers increase the hydrophilicity and solubility of the probe in aqueous solutions.[6][7][8]

  • Versatile Conjugation: The two terminal carboxylic acid groups allow for straightforward conjugation to various molecules, including chelators for radiometals like Zirconium-89 (⁸⁹Zr).[6][7][8]

Key Applications

  • Immuno-PET: Imaging of tumors by pre-targeting with a TCO-modified antibody followed by administration of the radiolabeled methyltetrazine probe.[3][9][10]

  • Nanoparticle Tracking: Visualizing the in vivo biodistribution and target accumulation of TCO-functionalized nanoparticles.[1][11]

  • Cell Tracking: Monitoring the fate of adoptively transferred cells that have been surface-modified with TCO.

Quantitative Data Summary

The following tables summarize representative quantitative data from pre-clinical studies using methyltetrazine-based PET probes. It is important to note that these values are for various methyltetrazine derivatives and may differ for Methyltetrazine-amido-N-bis(PEG4-acid).

Table 1: Radiochemical Performance of Tetrazine-Based PET Probes

RadiotracerRadionuclideRadiochemical YieldRadiochemical PurityMolar Activity (GBq/µmol)Reference
[¹⁸F]MeTz¹⁸F24%>96%Not Reported[12]
[⁶⁴Cu]Cu-NOTA-tetrazine⁶⁴Cu>90%>99%9-10 MBq/µg[9]
[⁶⁴Cu]Cu-SarAr-Tz⁶⁴Cu>90%>99%Not Reported[5]
[⁶⁸Ga]Ga-THP-Tz⁶⁸GaNot Reported>95%Not Reported[1]

Table 2: In Vivo Tumor Uptake and Biodistribution of Pre-targeted Methyltetrazine Probes

Targeting AgentRadiotracerTumor ModelTumor Uptake (%ID/g at 24h)Tumor-to-Muscle Ratio (at 24h)Reference
huA33-TCO[⁶⁴Cu]Cu-NOTA-tetrazineSW12223.9 ± 0.9Not Reported[13]
CC49-TCO[¹¹¹In]-tetrazineLS174T4.2 ± (at 3h p.i.)13:1 (at 3h p.i.)[13]
huA33-TCO[⁶⁴Cu]Cu-SarAr-TzSW12227.4 ± 2.0Not Reported[13]

%ID/g: percentage of injected dose per gram of tissue.

Experimental Protocols

Protocol 1: Conjugation of a Chelator to Methyltetrazine-amido-N-bis(PEG4-acid)

This protocol describes the conjugation of a bifunctional chelator, such as p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS) for ⁸⁹Zr chelation, to the carboxylic acid groups of the methyltetrazine probe.

Materials:

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • Df-Bz-NCS

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for product characterization

Procedure:

  • Dissolve Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMF.

  • Add a 2-fold molar excess of Df-Bz-NCS to the solution.

  • Add a 5-fold molar excess of DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, protected from light.

  • Monitor the reaction progress by HPLC.

  • Upon completion, purify the product by preparative HPLC.

  • Lyophilize the collected fractions to obtain the purified Df-conjugated methyltetrazine probe.

  • Confirm the identity of the product by mass spectrometry.

Protocol 2: Radiolabeling with Zirconium-89

This protocol details the radiolabeling of the Df-conjugated methyltetrazine probe with ⁸⁹Zr.

Materials:

  • Df-conjugated Methyltetrazine-amido-N-bis(PEG4-acid)

  • ⁸⁹Zr-oxalate in 1 M oxalic acid

  • HEPES buffer (0.5 M, pH 7.0)

  • Sodium carbonate (2 M)

  • PD-10 desalting column

  • Instant thin-layer chromatography (iTLC) system

Procedure:

  • In a sterile, low-binding microcentrifuge tube, dissolve the Df-conjugated methyltetrazine probe in HEPES buffer.

  • Carefully add the ⁸⁹Zr-oxalate solution to the probe solution.

  • Adjust the pH of the reaction mixture to 6.8-7.2 using 2 M sodium carbonate.

  • Incubate the reaction at room temperature for 60 minutes with gentle shaking.

  • Determine the radiochemical purity using iTLC with a suitable mobile phase (e.g., 50 mM DTPA, pH 7).

  • Purify the ⁸⁹Zr-labeled probe from free ⁸⁹Zr using a PD-10 desalting column, eluting with sterile saline.

  • Measure the radioactivity of the final product and calculate the radiochemical yield.

  • The final product should be sterile-filtered before in vivo use.

Protocol 3: In Vivo Pre-targeted PET Imaging

This protocol outlines the procedure for performing pre-targeted PET imaging in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft model with TCO-labeled antibody target)

  • TCO-modified targeting agent (e.g., antibody)

  • ⁸⁹Zr-labeled Methyltetrazine-amido-N-bis(PEG4-acid) probe

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Sterile saline for injection

Procedure:

  • Step 1: Administration of Targeting Agent:

    • Administer the TCO-modified targeting agent to the tumor-bearing mice via intravenous (tail vein) injection. The dose will depend on the specific targeting agent.

    • Allow the targeting agent to accumulate at the tumor and clear from the blood. This "pre-targeting" interval is typically 24-72 hours.

  • Step 2: Administration of Radiolabeled Probe:

    • After the pre-targeting interval, administer the ⁸⁹Zr-labeled methyltetrazine probe (typically 3-5 MBq) via intravenous injection.

  • Step 3: PET/CT Imaging:

    • At desired time points post-injection of the radioprobe (e.g., 1, 4, 24, 48 hours), anesthetize the mice.

    • Acquire whole-body PET and CT scans. The acquisition time will depend on the scanner and injected dose.

  • Step 4: Image Analysis:

    • Reconstruct the PET images and co-register them with the CT scans.

    • Draw regions of interest (ROIs) on the tumor and major organs to quantify the radioactivity concentration (e.g., as %ID/g).

Protocol 4: Ex Vivo Biodistribution

This protocol describes the terminal procedure to determine the tissue distribution of the radiotracer.

Materials:

  • Gamma counter

  • Scales for weighing organs

  • Dissection tools

Procedure:

  • Immediately following the final imaging session, euthanize the mice.

  • Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).

  • Calculate the mean %ID/g and standard deviation for each tissue type.

Visualizations

Pretargeted_PET_Workflow Pre-targeted PET Imaging Workflow cluster_step1 Step 1: Targeting Agent Administration cluster_step2 Step 2: Radioprobe Administration cluster_step3 Step 3: In Vivo Reaction & Imaging cluster_analysis Data Analysis A TCO-modified Antibody B Inject into Animal Model A->B C Accumulation at Target (e.g., Tumor) B->C D Clearance from Circulation (24-72 hours) C->D F Inject into Animal Model D->F E Radiolabeled Methyltetrazine Probe E->F G In Vivo 'Click' Reaction at Target F->G H PET/CT Imaging G->H I Rapid Clearance of Unbound Probe G->I J Image Reconstruction & Quantification H->J K Ex Vivo Biodistribution I->K

Caption: Workflow for pre-targeted PET imaging.

Probe_Conjugation_Radiolabeling Probe Synthesis and Radiolabeling cluster_conjugation Chelator Conjugation cluster_radiolabeling Radiolabeling A Methyltetrazine-amido-N-bis(PEG4-acid) C Amide Coupling Reaction A->C B Bifunctional Chelator (e.g., Df-Bz-NCS) B->C D Purification (HPLC) C->D E Characterization (Mass Spec) D->E F Df-conjugated Methyltetrazine Probe E->F H Chelation Reaction F->H G Radionuclide (e.g., ⁸⁹Zr-oxalate) G->H I Purification (Desalting Column) H->I J Quality Control (iTLC) I->J IEDDA_Reaction Inverse-Electron-Demand Diels-Alder Reaction TCO TCO-Antibody (at tumor site) Product Stable Covalent Bond (PET Signal at Tumor) TCO->Product + Tetrazine Radiolabeled Methyltetrazine Probe Tetrazine->Product

References

Application Notes and Protocols for Live Cell Labeling with Methyltetrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell labeling with methyltetrazine compounds represents a significant advancement in bioconjugation and cellular imaging. This technology leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a methyltetrazine moiety and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is characterized by its exceptional speed, high specificity, and biocompatibility, making it an ideal tool for studying dynamic cellular processes in their native environment without interfering with biological functions.[3][4][5]

The methyl group on the tetrazine ring enhances its stability in aqueous environments, a crucial feature for experiments conducted in live cells and in vivo.[1][6] This combination of stability and rapid, catalyst-free "click" chemistry has led to widespread applications in various fields, including:

  • Live-Cell Imaging: Real-time visualization of cellular components and processes.[7][8]

  • Antibody-Drug Conjugate (ADC) Development: Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[9][10]

  • In Vivo Pretargeting: A two-step approach for targeted drug delivery and imaging, where a TCO-modified antibody is first administered, followed by a smaller, fast-clearing methyltetrazine-bearing therapeutic or imaging agent.[9][11]

  • PET and SPECT Imaging: Radiolabeling of biomolecules for non-invasive in vivo imaging.[12][13]

These application notes provide detailed protocols and quantitative data to guide researchers in successfully employing methyltetrazine compounds for live cell labeling.

Core Principles: The Methyltetrazine-TCO Ligation

The foundation of this technology is the [4+2] cycloaddition between the electron-deficient methyltetrazine (diene) and the electron-rich, strained TCO (dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion.[6][14]

reagents Methyltetrazine + TCO transition Inverse Electron Demand Diels-Alder Cycloaddition reagents->transition Rapid, Catalyst-Free 'Click' Reaction product Stable Dihydropyridazine transition->product byproduct Nitrogen Gas (N₂) product->byproduct Retro-Diels-Alder

Figure 1. The bioorthogonal reaction between methyltetrazine and TCO.

Quantitative Data: Reaction Kinetics

The selection of the appropriate tetrazine and TCO derivatives is critical for experimental success, as substituents can significantly impact reaction rates. The second-order rate constants (k₂) for various tetrazine-TCO pairs are summarized below. Higher k₂ values indicate a faster reaction, enabling efficient labeling at lower concentrations.[2]

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Source
Methyl-substituted tetrazinesTCO~1,000 - 30,000[15]
Hydrogen-substituted tetrazinesTCOup to 30,000[15]
Dipyridyl tetrazineTCO2,000 (±400)[15]
ATTO-tetrazinesTCOup to 1,000[15]
General TetrazineTCO> 800[5]
Genetically Encoded TetrazinesTCO8 x 10⁴[16]

Experimental Protocols

Protocol 1: General Labeling of Cell Surface Proteins

This protocol describes the labeling of primary amines on cell surface proteins using a methyltetrazine-NHS ester, followed by detection with a TCO-conjugated fluorophore.

start Start: Live Cells step1 Step 1: Incubate cells with Methyltetrazine-NHS Ester start->step1 step2 Step 2: Wash to remove unreacted ester step1->step2 step3 Step 3: Incubate with TCO-Fluorophore step2->step3 step4 Step 4: Wash to remove unbound fluorophore step3->step4 end End: Image Cells step4->end

Figure 2. Workflow for cell surface protein labeling.

Materials:

  • Live cells cultured in appropriate medium

  • Methyltetrazine-NHS ester (e.g., Methyltetrazine-PEG-NHS ester)

  • TCO-conjugated fluorescent probe (e.g., TCO-Cy5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 100 mM Tris-HCl or glycine, pH 8.0)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable imaging dish (e.g., glass-bottom dish).

  • Methyltetrazine Labeling:

    • Wash the cells once with PBS.

    • Prepare a stock solution of Methyltetrazine-NHS ester in anhydrous DMSO or DMF.

    • Dilute the stock solution in PBS to the desired final concentration (typically 10-100 µM).

    • Incubate the cells with the methyltetrazine solution for 30-60 minutes at room temperature.[7]

  • Quenching and Washing:

    • Aspirate the labeling solution.

    • Add Quenching Buffer and incubate for 5-10 minutes to stop the reaction.

    • Wash the cells three times with PBS to remove unreacted ester and quenching buffer.

  • Fluorophore Ligation:

    • Prepare a solution of the TCO-conjugated fluorescent probe in cell culture medium or PBS at the desired concentration (typically 1-10 µM).

    • Incubate the cells with the TCO-fluorophore solution for 10-30 minutes at room temperature, protected from light.[15]

  • Final Washing and Imaging:

    • Wash the cells three times with PBS to remove the unbound fluorescent probe.

    • Add fresh, pre-warmed cell culture medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Antibody-Based Labeling of a Specific Cell Surface Target

This protocol allows for the specific labeling of a target antigen on the cell surface using a primary antibody and a TCO-conjugated secondary antibody, followed by reaction with a methyltetrazine-fluorophore.

Materials:

  • Live cells expressing the target antigen

  • Primary antibody specific to the target antigen

  • TCO-conjugated secondary antibody

  • Methyltetrazine-conjugated fluorescent probe

  • PBS containing 1% Bovine Serum Albumin (BSA) (Blocking/Staining Buffer)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture and prepare cells as described in Protocol 1.

  • Primary Antibody Incubation:

    • Wash cells once with cold PBS.

    • Incubate cells with the primary antibody diluted in Blocking/Staining Buffer for 1 hour on ice to prevent internalization.

  • Washing: Wash the cells three times with cold PBS to remove the unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate cells with the TCO-conjugated secondary antibody diluted in Blocking/Staining Buffer for 45-60 minutes on ice, protected from light.

  • Washing: Wash the cells three times with cold PBS.

  • Methyltetrazine-Fluorophore Ligation:

    • Incubate the cells with the methyltetrazine-fluorophore diluted in cell culture medium for 10-30 minutes at room temperature.

  • Final Washing and Imaging: Wash the cells three times with PBS and image as described in Protocol 1.

Protocol 3: Pretargeted Live-Cell Imaging

This two-step approach is useful for reducing background signal, especially in in vivo applications. A TCO-modified antibody is administered first, allowed to bind to the target and for unbound antibody to clear, followed by administration of a small, fast-clearing methyltetrazine-fluorophore.[9]

cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Labeling a Administer TCO-Antibody b Antibody binds to target cells a->b c Unbound antibody clears from circulation b->c d Administer Methyltetrazine-Fluorophore c->d Time Delay (hours to days) e Rapid in vivo 'click' reaction at target site d->e f Unbound fluorophore rapidly clears e->f g High Signal-to-Noise Imaging of Target f->g Imaging

Figure 3. Pretargeting workflow for in vivo imaging.

Procedure Outline:

  • Pretargeting Step: A TCO-modified antibody is administered. This antibody circulates and accumulates at the target site (e.g., a tumor). Unbound antibody is given time to clear from the bloodstream, which minimizes off-target effects.[9]

  • Payload Administration: A small, methyltetrazine-conjugated imaging agent (e.g., a fluorophore or PET tracer) is then administered.[9]

  • In Vivo Click Reaction: The methyltetrazine payload rapidly circulates and undergoes the iEDDA reaction with the TCO-modified antibody that has accumulated at the target site. This concentrates the imaging signal at the desired location, improving the signal-to-noise ratio.[9][11]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Incorrect stoichiometry, degradation of reagents, suboptimal solvent, insufficient reaction time.[6]Verify concentrations and recalculate stoichiometry. Use fresh reagents and store them protected from light and moisture. Optimize solvent conditions. Increase incubation time and monitor progress.[6]
High Background Signal Insufficient washing, non-specific binding of probes, high probe concentration.Increase the number and duration of wash steps. Include a blocking agent like BSA in incubation buffers. Titrate the concentration of the labeling reagents to find the optimal signal-to-noise ratio.
Cell Toxicity High concentration of reagents, prolonged incubation, inherent toxicity of the probe.Perform a dose-response curve to determine the maximum non-toxic concentration of each reagent. Minimize incubation times. Include a cell viability assay (e.g., Trypan Blue, Live/Dead stain) in your experimental setup.
Slow Reaction Rate Low reactant concentrations, low temperature, steric hindrance.[6]Increase the concentration of one or both reactants. Perform the reaction at room temperature or 37°C if compatible with the biological system. Consider using reagents with longer PEG linkers to reduce steric hindrance.[6]

Conclusion

Live cell labeling using methyltetrazine compounds provides a robust and versatile platform for a wide range of biological investigations and therapeutic development. The rapid kinetics and high specificity of the methyltetrazine-TCO ligation allow for precise molecular labeling in complex biological environments. By following the detailed protocols and considering the quantitative data provided, researchers can effectively harness this powerful bioorthogonal tool to advance their studies in cell biology, drug delivery, and molecular imaging.

References

Application Notes and Protocols for Methyltetrazine-amido-N-bis(PEG4-acid) Reactions with TCO-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCO) is a cornerstone of bioorthogonal chemistry, offering a powerful tool for the precise and efficient conjugation of molecules in complex biological and chemical systems.[1][2][3] This reaction is prized for its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly at physiological temperatures and pH without the need for cytotoxic catalysts.[4]

Methyltetrazine-amido-N-bis(PEG4-acid) is a versatile reagent that incorporates a stable methyltetrazine moiety for TCO ligation, a hydrophilic bis(PEG4) linker to enhance aqueous solubility, and two terminal carboxylic acid groups.[5][6][7] This dual functionality allows for an initial conjugation to amine-containing molecules via standard amide bond formation, followed by a bioorthogonal "click" reaction with a TCO-containing compound. This two-step approach is particularly useful in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and sophisticated molecular probes.[2][5][8]

These application notes provide a detailed overview of the reaction between Methyltetrazine-amido-N-bis(PEG4-acid) and TCO-containing compounds, including quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and workflows.

Data Presentation

The reaction between methyltetrazine and TCO is among the fastest bioorthogonal reactions known.[5] The rate of the tetrazine-TCO ligation is typically described by a second-order rate constant (k₂), with higher values indicating a faster reaction. The specific structure of both the tetrazine and TCO derivatives, as well as the reaction conditions, influence the reaction rate.[9][10][11]

Table 1: Physicochemical Properties of Methyltetrazine-amido-N-bis(PEG4-acid)
PropertyValueSource
Molecular Formula C₃₃H₅₁N₅O₁₃[2][5]
Molecular Weight 725.8 g/mol [2][5]
Purity >98%[5]
Solubility DMSO, Acetonitrile[5]
Storage -20°C, Desiccated[5]
Table 2: Comparative Reaction Kinetics of Tetrazine-TCO Pairs
Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
Methyltetrazine TCO~1,000 - 2,000Aqueous Media / Methanol-Water
3,6-di-(2-pyridyl)-s-tetrazineTCO~2,000Not Specified
Hydrogen-substituted tetrazinesTCOup to 30,000Not Specified
axial-5-hydroxy-trans-cyclooctene (a-TCO)3,6-di-(2-pyridyl)-s-tetrazine~150,000Not Specified

Note: The kinetic data presented are representative values for methyltetrazine derivatives. The exact rate constant for Methyltetrazine-amido-N-bis(PEG4-acid) may vary.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of Methyltetrazine-amido-N-bis(PEG4-acid) with a TCO-Containing Small Molecule

This protocol outlines a general method for the bioorthogonal ligation of Methyltetrazine-amido-N-bis(PEG4-acid) with a TCO-functionalized small molecule.

Materials:

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • TCO-containing compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Acetonitrile

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4), if applicable

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for product characterization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMSO (e.g., 10 mM).

    • Prepare a stock solution of the TCO-containing compound in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a clean, dry microcentrifuge tube, add the TCO-containing compound solution.

    • Add 1.05 to 1.5 molar equivalents of the Methyltetrazine-amido-N-bis(PEG4-acid) stock solution to the TCO-containing solution. A slight excess of the tetrazine reagent can help drive the reaction to completion.[7]

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature (20-25°C) for 30 minutes to 2 hours.[7] The reaction is typically rapid.

    • The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, or by analytical HPLC, observing the consumption of starting materials and the appearance of the product peak.

  • Purification:

    • Once the reaction is complete, purify the product using reverse-phase HPLC. The choice of column and gradient will depend on the polarity of the final conjugate.

  • Characterization:

    • Confirm the identity of the purified product by mass spectrometry (e.g., ESI-MS) to verify the expected molecular weight of the conjugate.

Protocol 2: Two-Step Conjugation: Amide Coupling Followed by TCO Ligation

This protocol describes the conjugation of Methyltetrazine-amido-N-bis(PEG4-acid) to an amine-containing molecule, followed by reaction with a TCO-functionalized molecule.

Part A: Amide Coupling of Methyltetrazine-amido-N-bis(PEG4-acid) to an Amine-Containing Molecule

Materials:

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • Amine-containing molecule (e.g., peptide, small molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • N,N-Diisopropylethylamine (DIPEA)

  • HPLC system for purification

Procedure:

  • Reagent Preparation:

    • Dissolve Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMF.

    • Add 2-4 equivalents of EDC (or HATU) and 2-4 equivalents of DIPEA to the solution. Allow the activation to proceed for 15-30 minutes at room temperature.

    • Dissolve the amine-containing molecule in anhydrous DMF.

  • Reaction:

    • Add the solution of the amine-containing molecule to the activated Methyltetrazine-amido-N-bis(PEG4-acid) solution.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by analytical HPLC.

  • Purification:

    • Upon completion, purify the methyltetrazine-functionalized molecule by reverse-phase HPLC.

Part B: TCO Ligation of the Methyltetrazine-Functionalized Molecule

Procedure:

  • Follow the procedure outlined in Protocol 1 , using the purified methyltetrazine-functionalized molecule from Part A as the starting material.

Visualizations

Reaction Mechanism

The reaction proceeds via an inverse-electron-demand Diels-Alder [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[2]

G cluster_reactants Reactants cluster_reaction iEDDA Reaction cluster_product Product Tetrazine Methyltetrazine-amido-N-bis(PEG4-acid) Intermediate Unstable Intermediate Tetrazine->Intermediate [4+2] Cycloaddition TCO TCO-containing Compound TCO->Intermediate N2 Nitrogen Gas (N₂) Intermediate->N2 Conjugate Stable Dihydropyridazine Conjugate Intermediate->Conjugate Retro-Diels-Alder

Caption: Mechanism of the Methyltetrazine-TCO bioorthogonal reaction.

Experimental Workflow

The general workflow for performing a conjugation reaction using Methyltetrazine-amido-N-bis(PEG4-acid) and a TCO-containing compound is outlined below.

G A 1. Reagent Preparation Dissolve Methyltetrazine and TCO compounds in a suitable solvent (e.g., DMSO). B 2. Reaction Setup Combine reactants in a slight molar excess of the tetrazine compound. A->B C 3. Incubation Allow the reaction to proceed at room temperature for 30-120 minutes. B->C D 4. Monitoring (Optional) Track reaction progress by color change or analytical HPLC. C->D E 5. Purification Purify the final conjugate using reverse-phase HPLC. D->E F 6. Characterization Confirm product identity and purity using mass spectrometry. E->F

Caption: General experimental workflow for Methyltetrazine-TCO ligation.

Two-Step Conjugation Pathway

This diagram illustrates the logical flow for creating a complex conjugate using the dual functionality of Methyltetrazine-amido-N-bis(PEG4-acid).

G Start Start with Amine-containing Molecule (Molecule A) Step1 Amide Coupling with Methyltetrazine-amido-N-bis(PEG4-acid) (using EDC or HATU) Start->Step1 Intermediate Purified Methyltetrazine- functionalized Molecule A Step1->Intermediate Step2 Bioorthogonal Ligation with TCO-containing Molecule (Molecule B) Intermediate->Step2 End Final A-Tz-TCO-B Conjugate Step2->End

Caption: Logical pathway for two-step conjugation.

References

Troubleshooting & Optimization

Optimizing Labeling Efficiency of Methyltetrazine-amido-N-bis(PEG4-acid): A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-amido-N-bis(PEG4-acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Methyltetrazine-amido-N-bis(PEG4-acid) and what are its primary applications?

Methyltetrazine-amido-N-bis(PEG4-acid) is a bifunctional linker used in bioconjugation.[1][2][3] It contains a methyltetrazine group for highly efficient and specific reaction with trans-cyclooctene (B1233481) (TCO) modified molecules via inverse-electron-demand Diels-Alder (iEDDA) click chemistry.[1][2][3] The two terminal carboxylic acid groups can be activated to react with primary amines (e.g., on proteins, antibodies, or other biomolecules), forming stable amide bonds.[1][2][3] The polyethylene (B3416737) glycol (PEG) linkers enhance water solubility and reduce steric hindrance.[4][5][6] This reagent is commonly used in applications such as antibody-drug conjugate (ADC) development, in vivo imaging, and targeted drug delivery.

Q2: How do I activate the carboxylic acid groups for labeling?

The two carboxylic acid groups must be activated to react with primary amines. The most common method is to convert them into N-hydroxysuccinimide (NHS) esters using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[7][8][9]

Q3: What are the recommended storage and handling conditions for Methyltetrazine-amido-N-bis(PEG4-acid)?

The solid reagent should be stored at -20°C, protected from light and moisture.[1][8] For preparing stock solutions, use a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.

Q4: What factors can influence the efficiency of the subsequent tetrazine-TCO ligation?

Several factors can affect the tetrazine-TCO reaction:

  • Stability of Tetrazine: The methyl group on the tetrazine ring enhances its stability in aqueous environments compared to unsubstituted tetrazines.[10] However, prolonged exposure to nucleophiles or harsh conditions can lead to degradation.

  • Steric Hindrance: The PEG4 linkers help to minimize steric hindrance, but the size and nature of the molecules being conjugated can still play a role.[4][5]

  • Reaction Buffer: The ligation is efficient in a variety of aqueous buffers, with a typical pH range of 7.0-9.0.[11]

  • Concentration of Reactants: As with any bimolecular reaction, higher concentrations of the tetrazine and TCO partners will lead to a faster reaction rate.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Labeling Efficiency (Amine Reaction) Hydrolysis of activated carboxylic acid (e.g., NHS ester): The activated ester is susceptible to hydrolysis, especially at higher pH.[12][13]- Prepare the activated Methyltetrazine-amido-N-bis(PEG4-acid) solution immediately before use. - Perform the labeling reaction promptly after activation. - Maintain the reaction pH between 7.2 and 8.5.[11][13]
Incompatible buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated acid.[11][14]- Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[11] - If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis prior to labeling.[13]
Suboptimal stoichiometry: An incorrect molar ratio of the labeling reagent to the target molecule can result in incomplete labeling.- Empirically optimize the molar excess of the activated Methyltetrazine-amido-N-bis(PEG4-acid) to your target molecule. A 10-20 fold molar excess is a common starting point for protein labeling.[15]
Inactive coupling reagents (EDC/HATU): These reagents are moisture-sensitive and can lose activity over time.- Use fresh, high-quality coupling reagents. - Store coupling reagents under desiccated conditions.
Low Yield of Final Conjugate (Tetrazine-TCO Reaction) Degradation of the tetrazine moiety: Although relatively stable, the tetrazine ring can degrade under certain conditions.[12]- Avoid prolonged incubations at high pH or in the presence of strong nucleophiles. - Store the labeled intermediate appropriately before the ligation step.
Isomerization of TCO: The trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene.- Use high-quality TCO reagents. - Minimize exposure of the TCO-modified molecule to thiols.
Aggregation of Labeled Protein Insufficient hydrophilicity: The protein may become less soluble after modification.- The PEG4 linkers on Methyltetrazine-amido-N-bis(PEG4-acid) are designed to increase hydrophilicity and reduce aggregation.[16] - If aggregation persists, consider optimizing the degree of labeling by reducing the molar excess of the labeling reagent.
Precipitation during reaction: The addition of the labeling reagent from an organic stock solution may cause precipitation.- Ensure the volume of the organic solvent in the final reaction mixture is low (typically <10%).[14] - Add the labeling reagent to the protein solution slowly while vortexing.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with Methyltetrazine-amido-N-bis(PEG4-acid)

This protocol describes the activation of Methyltetrazine-amido-N-bis(PEG4-acid) using EDC and NHS, followed by conjugation to a primary amine-containing protein.

Materials:

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns for purification

Procedure:

  • Prepare Solutions:

    • Dissolve Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMSO to a stock concentration of 10 mM.

    • Dissolve EDC and NHS in anhydrous DMSO or reaction buffer to a stock concentration of 100 mM each. Prepare these solutions fresh.

  • Activate Methyltetrazine-amido-N-bis(PEG4-acid):

    • In a microfuge tube, combine a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS relative to the Methyltetrazine-amido-N-bis(PEG4-acid).

    • Add the Methyltetrazine-amido-N-bis(PEG4-acid) stock solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the freshly activated Methyltetrazine-amido-N-bis(PEG4-acid) solution to your protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted labeling reagent and byproducts using a desalting column, spin filtration, or dialysis.

Protocol 2: Ligation of Methyltetrazine-labeled Protein with a TCO-modified Molecule

Materials:

  • Methyltetrazine-labeled protein (from Protocol 1)

  • TCO-modified molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Combine the Methyltetrazine-labeled protein and a slight molar excess (e.g., 1.1 to 1.5-fold) of the TCO-modified molecule in the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast.

  • Purification (if necessary):

    • If the TCO-modified molecule is small, the excess can be removed by a desalting column or dialysis. For larger biomolecules, purification may require size-exclusion or affinity chromatography.

Data Summary

Table 1: Impact of PEG Linker Length on Tetrazine Probe Properties

Performance ParameterShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG12)Rationale & Citations
Solubility GoodExcellentThe hydrophilic nature of the PEG chain enhances aqueous solubility. Longer chains provide greater hydrophilicity.[4][5]
Reaction Kinetics (in vivo) Generally FasterCan be SlowerWhile providing flexibility, excessively long linkers might introduce steric hindrance that can slightly reduce the in vivo ligation rate.[4][5]
Blood Clearance FasterSlowerPEGylation increases the hydrodynamic radius, leading to slower renal clearance and longer circulation times.[4]
Tissue Penetration Potentially BetterMay be ReducedSmaller overall size may facilitate better penetration into dense tissues.
Immunogenicity ReducedFurther ReducedPEGylation is known to shield epitopes and reduce the immunogenicity of biomolecules.[5]

Visualizations

experimental_workflow cluster_activation Activation Step cluster_labeling Labeling Step cluster_ligation Ligation Step cluster_purification Purification MTZ_acid Methyltetrazine- amido-N-bis(PEG4-acid) Activated_MTZ Activated MTZ- (NHS Ester) MTZ_acid->Activated_MTZ 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_MTZ Labeled_Protein Methyltetrazine- labeled Protein Activated_MTZ->Labeled_Protein Protein Amine-containing Protein Protein->Labeled_Protein 1-2h, RT Purification1 Purification Labeled_Protein->Purification1 Quench & Purify TCO_Molecule TCO-modified Molecule Final_Conjugate Final Conjugate TCO_Molecule->Final_Conjugate Purification2 Purification Final_Conjugate->Purification2 Purification1->Final_Conjugate 30-60 min, RT troubleshooting_logic Start Low Labeling Efficiency? Check_Buffer Is buffer amine-free (e.g., PBS, HEPES)? Start->Check_Buffer Check_Reagents Are EDC/NHS/MTZ reagents fresh and stored correctly? Check_Buffer->Check_Reagents Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_pH Is reaction pH between 7.2-8.5? Check_Reagents->Check_pH Yes Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Optimize_Stoichiometry Optimize molar excess of labeling reagent Check_pH->Optimize_Stoichiometry Yes Adjust_pH Adjust pH of protein solution Check_pH->Adjust_pH No

References

Technical Support Center: Troubleshooting Low Yield in Methyltetrazine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyltetrazine bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during bioconjugation experiments, with a primary focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in methyltetrazine bioconjugation?

Low yields in methyltetrazine bioconjugation, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO), can stem from several factors. The most common culprits include:

  • Degradation of Reactants: Both methyltetrazine and its TCO reaction partner can degrade if not handled and stored properly.[1][2]

  • Suboptimal Reaction Conditions: The pH, temperature, and solvent system can significantly impact reaction efficiency.[1][3]

  • Incorrect Stoichiometry: An improper molar ratio of tetrazine to TCO can lead to incomplete conversion of the limiting reagent.[2][3]

  • Steric Hindrance: Bulky molecules conjugated to either the tetrazine or TCO can physically impede the reaction.[2][3]

  • Side Reactions: The presence of competing side reactions can consume the reactants and reduce the yield of the desired conjugate.[1]

  • Inaccurate Quantification of Reactants: Errors in determining the initial concentrations of your starting materials will lead to incorrect stoichiometric calculations.[2]

Q2: How can I assess the stability and quality of my methyltetrazine and TCO reagents?

Ensuring the integrity of your reagents is the first step in troubleshooting low yields.

  • Methyltetrazine: Methyl-substituted tetrazines are generally more stable in aqueous solutions compared to other tetrazine derivatives.[3][4] However, they should be stored at -20°C and protected from moisture.[1][5] Before use, allow the vial to warm to room temperature to prevent condensation.[1] The characteristic pink/red color of the tetrazine solution can be an initial indicator of its presence, and the disappearance of this color during the reaction can be used to monitor its progress.[6][7]

  • Trans-cyclooctene (TCO): TCO is highly reactive but can isomerize to the less reactive cis-cyclooctene (CCO), a process that can be accelerated by exposure to thiols.[1] It is advisable to use TCO-containing reagents relatively fresh and avoid long-term storage.[1]

Q3: What is the optimal pH for methyltetrazine-TCO ligation?

The tetrazine-TCO ligation is generally efficient across a broad pH range, typically between 6.0 and 9.0.[3] For bioconjugation reactions involving proteins, a pH of 7.2 to 8.0 is often recommended to ensure the reactivity of amine groups if you are performing a two-step labeling process starting with an NHS ester.[8] It is crucial to use a non-amine-containing buffer such as PBS or borate (B1201080) buffer to avoid side reactions with the activating agents (e.g., EDC/NHS).[1]

Q4: What molar ratio of methyltetrazine to TCO should I use?

While a 1:1 stoichiometric ratio is the theoretical ideal, in practice, using a slight excess of one of the reactants can help drive the reaction to completion.[2] A 1.5 to 5-fold molar excess of the TCO-molecule over the available tetrazine groups is a common recommendation to ensure a complete reaction.[8] For labeling proteins with a tetrazine-NHS ester, a 10- to 50-fold molar excess of the NHS ester may be required depending on the protein concentration.[9]

Q5: How do I choose the right solvent for my reaction?

The choice of solvent depends on the solubility of your biomolecule and reactants.

  • Aqueous Buffers: The tetrazine-TCO reaction is compatible with aqueous buffers like PBS, which is ideal for most biological applications.[3]

  • Organic Co-solvents: For hydrophobic reactants, a small amount of an organic co-solvent such as DMSO or DMF can be added to improve solubility.[2][3] However, it is essential to verify the compatibility of the co-solvent with your biomolecule to prevent denaturation.

Troubleshooting Guides

Problem: Low or No Product Formation

If you are observing little to no formation of your desired bioconjugate, follow this troubleshooting workflow:

LowYieldTroubleshooting start Low/No Product check_reagents 1. Verify Reagent Integrity start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Use fresh reagents. Store properly. check_reagents->solution_reagents Degradation Suspected check_stoichiometry 3. Review Stoichiometry check_conditions->check_stoichiometry Conditions OK solution_conditions Optimize pH (7.2-8.0). Check solvent compatibility. Increase reaction time/temp. check_conditions->solution_conditions Suboptimal check_purification 4. Evaluate Purification check_stoichiometry->check_purification Stoichiometry OK solution_stoichiometry Recalculate concentrations. Use slight excess of one reactant. check_stoichiometry->solution_stoichiometry Error Found solution_purification Choose appropriate purification method (SEC, Dialysis). Check for product loss during purification. check_purification->solution_purification Issue Identified

Troubleshooting workflow for low bioconjugation yield.

Problem: Presence of Multiple Product-Related Impurities

The presence of unexpected species in your final product can be due to side reactions or degradation.

  • Side Reactions: If you are using an NHS ester for labeling, ensure that your buffer does not contain primary amines (e.g., Tris).[8]

  • Degradation: Degradation of the tetrazine or TCO can lead to byproducts.[1][2] Purifying your reactants before use can help minimize this.

  • Suboptimal Stoichiometry: An incorrect molar ratio can lead to a heterogeneous mixture of products with varying degrees of labeling. Optimize the reactant ratio to favor the desired product.

Quantitative Data

Table 1: Second-Order Rate Constants of Methyltetrazine with Various Dienophiles

The reactivity of methyltetrazine is highly dependent on the dienophile it reacts with. The following table summarizes key kinetic data.

DienophileRate Constant (k₂) (M⁻¹s⁻¹)Solvent
trans-cyclooctene (TCO)~1000Aqueous media[9]
Bicyclononyne (BCN)1.4 - 3.6Methanol[9]
Norbornene8.5 x 10⁻³Methanol[9]
1-Methyl-3-amidomethyl cyclopropene0.137 ± 0.004Water/DMSO[9]
Table 2: Recommended Reaction Parameters for Methyltetrazine-TCO Ligation
ParameterRecommended RangeNotes
pH 6.0 - 9.0For protein labeling with NHS esters, 7.2-8.0 is often optimal.[3][8]
Temperature 4°C to 37°CRoom temperature (20-25°C) is sufficient for most applications.[3]
Solvent Aqueous buffer (e.g., PBS), DMSO, DMFOrganic co-solvents can be used to improve solubility of hydrophobic reactants.[3]
Molar Excess of TCO 1.5 to 5-foldHelps to drive the reaction to completion.[8]
Antibody Concentration 2-10 mg/mLHigher concentrations can improve reaction efficiency.[8]

Experimental Protocols

Protocol 1: Two-Step Antibody Labeling with Methyltetrazine-PEG4-COOH

This protocol describes the conjugation of a methyltetrazine moiety to primary amines (e.g., lysine (B10760008) residues) on an antibody, followed by the bioorthogonal reaction with a TCO-functionalized molecule.

A. Antibody Modification with Methyltetrazine

  • Antibody Preparation: If your antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.4. Adjust the antibody concentration to 2-5 mg/mL.[8]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Me-Tz-PEG4-COOH in anhydrous DMSO.[8]

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.[8]

  • Activation and Conjugation:

    • Activate the Me-Tz-PEG4-COOH by mixing it with EDC and NHS at a 1:5:10 molar ratio (COOH:EDC:NHS) and incubate for 15-30 minutes at room temperature.[8]

    • Add the activated methyltetrazine linker to the antibody solution. A 10-20 fold molar excess of the linker over the antibody is a good starting point.[8]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Purification: Remove excess reagents by size-exclusion chromatography (SEC) or dialysis against PBS.[8]

B. Bioorthogonal Ligation with TCO

  • Reaction Setup: Combine the purified tetrazine-modified antibody with the TCO-functionalized molecule. A 1.5 to 5-fold molar excess of the TCO-molecule is recommended.[8]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[8]

  • Final Purification: Purify the final conjugate using an appropriate method like SEC or dialysis to remove unreacted TCO-molecule.[8]

Workflow for two-step antibody bioconjugation.

Protocol 2: Monitoring Reaction Progress

The progress of the methyltetrazine-TCO ligation can be monitored by the disappearance of the tetrazine's characteristic pink color and its absorbance in the visible range (around 520 nm).[6]

  • Baseline Measurement: Before adding the TCO-reagent, take a UV-Vis spectrum of your tetrazine-modified molecule to determine the initial absorbance at ~520 nm.

  • Time-course Monitoring: After initiating the reaction, take absorbance readings at regular intervals.

  • Reaction Completion: The reaction is considered complete when the absorbance at ~520 nm no longer decreases.

This technical support guide provides a starting point for troubleshooting low yields in methyltetrazine bioconjugation. For specific applications, further optimization of the reaction conditions may be necessary.

References

preventing non-specific binding with Methyltetrazine-amido-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Methyltetrazine-amido-N-bis(PEG4-acid).

Frequently Asked Questions (FAQs)

Q1: What is Methyltetrazine-amido-N-bis(PEG4-acid) and what is it used for?

Methyltetrazine-amido-N-bis(PEG4-acid) is a chemical reagent used in bioconjugation, a process of linking molecules together to create new complexes.[1][2] It contains a methyltetrazine group that rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) group in a type of reaction known as bioorthogonal chemistry.[1][2][3] This reaction is highly efficient and can be performed in complex biological environments without interfering with natural processes.[3][4] The molecule also features two PEG4 (polyethylene glycol) chains, which increase its water solubility and help to reduce non-specific binding.[2][][6] The two terminal carboxylic acid groups can be used to attach the molecule to other molecules with primary amine groups.[1][2]

Q2: How does the PEG4 linker in Methyltetrazine-amido-N-bis(PEG4-acid) help reduce non-specific binding?

The polyethylene (B3416737) glycol (PEG) chains are hydrophilic (water-loving) and flexible. When attached to a molecule, they create a hydrated "cloud" or steric shield around it.[][7] This shield prevents the molecule from making unwanted hydrophobic and electrostatic interactions with other surfaces and proteins, which is a major cause of non-specific binding.[][8] By reducing these non-specific interactions, the PEG linkers help to improve the signal-to-noise ratio in assays and increase the targeting efficiency of conjugated molecules.[][9][10]

Q3: What is the benefit of using a methyltetrazine over other tetrazine derivatives?

The methyl group on the tetrazine ring enhances the stability of the molecule in aqueous environments compared to unsubstituted tetrazines.[4] While some other modifications can increase the reaction rate, they often decrease stability. The methyl group provides a good balance of high stability and fast reaction kinetics, making methyltetrazine a preferred choice for many bioconjugation applications.[3][4]

Q4: Can I monitor the progress of the reaction between Methyltetrazine-amido-N-bis(PEG4-acid) and a TCO-containing molecule?

Yes, the reaction can be monitored spectroscopically. The tetrazine molecule has a characteristic absorbance in the range of 510-550 nm. As the reaction with TCO proceeds, this absorbance will decrease.[11][12] By tracking this change over time, you can follow the progress of the ligation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered when using Methyltetrazine-amido-N-bis(PEG4-acid).

Problem Possible Cause Recommended Solution
High Background or Non-Specific Binding Insufficient blocking of surfaces or other proteins.- Implement a blocking step using an agent like Bovine Serum Albumin (BSA) before introducing your tetrazine conjugate.[9]- Increase the number and duration of washing steps after incubation with the tetrazine conjugate to remove unbound molecules.[9]
Hydrophobic interactions of the conjugated molecule.- The inherent PEG4 linkers in Methyltetrazine-amido-N-bis(PEG4-acid) are designed to minimize this. However, if your target molecule is highly hydrophobic, consider optimizing buffer conditions with additives like non-ionic detergents (e.g., Tween-20) at low concentrations, ensuring compatibility with your system.
Aggregation of the conjugate.- The PEG4 linkers enhance solubility and reduce aggregation.[6] Ensure your conjugate is fully dissolved and consider sterile filtering the solution before use.
Low or No Signal (Poor Conjugation Efficiency) Inaccurate quantification of reactants.- Use a reliable method like UV-Vis spectroscopy to accurately determine the concentrations of your Methyltetrazine and TCO-containing stock solutions before starting the experiment.[11]
Suboptimal molar ratio of reactants.- While a 1:1 stoichiometry is theoretical, using a slight excess (1.5-2 fold) of the Methyltetrazine-amido-N-bis(PEG4-acid) can help drive the reaction to completion.[11]
Steric hindrance.- The PEG4 linkers are designed to act as spacers and reduce steric hindrance.[6][11] If you suspect this is still an issue due to bulky interacting molecules, you may need to explore longer PEG linkers if the problem persists.
Degradation of reagents.- Ensure that your Methyltetrazine-amido-N-bis(PEG4-acid) and TCO-containing reagents are stored correctly, protected from light and moisture, and that solutions are freshly prepared.[11][13]
Slow or Incomplete Reaction Low reactivity of the TCO partner.- Ensure you are using a sufficiently strained and reactive TCO derivative for efficient ligation.[11]
Low concentration of reactants.- The inverse electron demand Diels-Alder (IEDDA) reaction rate is dependent on the concentration of both reactants. If the signal is weak, consider increasing the concentration of one or both components.[9]
Incorrect reaction buffer pH.- The reaction is efficient over a pH range of 6-9. Ensure your buffer is within this range. Amine-containing buffers like Tris should be avoided if you are targeting amine groups for conjugation.[13]

Experimental Protocols

General Protocol for Labeling a Protein with Methyltetrazine-amido-N-bis(PEG4-acid)

This protocol describes the labeling of a protein containing primary amine groups (e.g., lysine (B10760008) residues) with Methyltetrazine-amido-N-bis(PEG4-acid).

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer like PBS at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMSO or DMF. Also, prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

  • Activation of Carboxylic Acids: In a separate tube, mix Methyltetrazine-amido-N-bis(PEG4-acid) with a molar excess of EDC and Sulfo-NHS in your reaction buffer. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Labeling Reaction: Add the activated Methyltetrazine-amido-N-bis(PEG4-acid) solution to the protein solution. A 10- to 20-fold molar excess of the tetrazine reagent over the protein is a good starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes.

  • Purification: Remove the excess, unreacted Methyltetrazine-amido-N-bis(PEG4-acid) and other small molecules using a spin desalting column or by dialysis.

  • Characterization: Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry. The labeled protein is now ready for the click reaction with a TCO-modified molecule.

General Protocol for TCO-Tetrazine Ligation

This protocol describes the reaction between the Methyltetrazine-labeled protein and a TCO-containing molecule.

Materials:

  • Methyltetrazine-labeled protein

  • TCO-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Prepare the Methyltetrazine-labeled protein and the TCO-containing molecule in the reaction buffer.

  • Ligation Reaction: Mix the two reactants. A slight molar excess (e.g., 1.5 equivalents) of the less critical or more abundant component can be used to ensure complete reaction of the other.

  • Incubation: Incubate the reaction at room temperature. The reaction is typically fast, and significant conjugation can occur within 30-60 minutes. For lower concentrations, longer incubation times may be necessary.

  • Analysis: The resulting conjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or functional assays. Purification can be performed if necessary to remove any unreacted components.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Labeling cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein (with primary amines) Labeled_Protein Methyltetrazine-labeled Protein Protein->Labeled_Protein Amine-reactive conjugation Tetrazine_Reagent Methyltetrazine-amido- N-bis(PEG4-acid) Tetrazine_Reagent->Labeled_Protein Activators EDC / Sulfo-NHS Activators->Labeled_Protein Final_Conjugate Final Conjugate Labeled_Protein->Final_Conjugate Tetrazine-TCO Click Reaction Purification1 Purification (e.g., Desalting) Labeled_Protein->Purification1 TCO_Molecule TCO-containing Molecule TCO_Molecule->Final_Conjugate Purification2 Purification (Optional) Final_Conjugate->Purification2

Caption: Experimental workflow for protein conjugation using Methyltetrazine-amido-N-bis(PEG4-acid).

nonspecific_binding_prevention cluster_without_peg Without PEG Linker cluster_with_peg With Methyltetrazine-amido-N-bis(PEG4-acid) Molecule1 Molecule Surface1 Surface Molecule1->Surface1 Non-specific Binding Molecule2 Molecule PEG_Shield PEG4 Shield Surface2 Surface PEG_Shield->Surface2 Steric Hindrance

Caption: Mechanism of reducing non-specific binding with PEG linkers.

References

stability issues with Methyltetrazine-amido-N-bis(PEG4-acid) in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Methyltetrazine-amido-N-bis(PEG4-acid) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store Methyltetrazine-amido-N-bis(PEG4-acid)?

A1: For long-term stability, Methyltetrazine-amido-N-bis(PEG4-acid) should be stored as a solid at -20°C, protected from light and moisture. It is advisable to aliquot the solid to prevent repeated warming and cooling of the entire stock. For short-term storage of a few days to a week, it can be kept at 0-4°C.[1]

Q2: What is the stability of Methyltetrazine-amido-N-bis(PEG4-acid) once it is in an aqueous solution?

A2: The stability of Methyltetrazine-amido-N-bis(PEG4-acid) in aqueous solutions is influenced by pH, temperature, and the presence of nucleophiles.[1][2] While methyltetrazines are among the more stable tetrazines available for bioconjugation, it is highly recommended to prepare fresh solutions for each experiment for optimal results.[1][3] If a stock solution is necessary, it should be prepared in an anhydrous organic solvent like DMSO or DMF, aliquoted, and stored at -80°C for up to six months or at -20°C for up to one month.[1][2] Repeated freeze-thaw cycles should be avoided.[1][2]

Q3: What are the visual or functional signs of Methyltetrazine-amido-N-bis(PEG4-acid) degradation?

A3: The tetrazine moiety has a characteristic pink or reddish color. A loss of this color in either the solid or the solution is a visual indicator of degradation.[1] Functionally, a significant decrease in reactivity with its trans-cyclooctene (B1233481) (TCO) binding partner is a clear sign of degradation.[1]

Q4: What is the optimal pH for working with Methyltetrazine-amido-N-bis(PEG4-acid) in aqueous solutions?

A4: Tetrazine-TCO ligation reactions are typically performed in aqueous buffers at a neutral to slightly acidic pH.[2] Some tetrazines may show degradation in basic aqueous solutions.[4][5] For conjugating the carboxylic acid groups to primary amines using activators like EDC, a pH range of 4.5-7.2 is common, but the stability of the tetrazine ring itself is favored at more neutral pH.

Troubleshooting Guides

This guide is designed to help you diagnose and resolve common problems encountered with the stability of Methyltetrazine-amido-N-bis(PEG4-acid) during your experiments.

Issue Possible Cause Recommended Solution(s)
Loss of pink/red color of the solution Degradation of the tetrazine ring.[1]Discard the solution and prepare a fresh one from a properly stored stock. Ensure the stock solution has been stored correctly.
Low or no reactivity with TCO-modified molecules 1. Degradation of the tetrazine moiety.[6] 2. Inefficient activation of the carboxylic acid groups. 3. Steric hindrance.[6]1. Use a freshly prepared Methyltetrazine-amido-N-bis(PEG4-acid) solution. 2. Optimize the EDC/NHS coupling reaction conditions (pH, stoichiometry, reaction time). 3. Consider using a linker with a longer PEG spacer if steric hindrance is suspected.[6]
Inconsistent conjugation efficiency between experiments 1. Variability in reagent preparation. 2. Different storage times or conditions of the solution.[1] 3. Fluctuation in reaction conditions (pH, temperature).[1]1. Always prepare fresh solutions for each experiment. 2. Aliquot and store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1][2] 3. Maintain strict control over all reaction parameters.
Precipitation of the conjugate during reaction or purification 1. Poor aqueous solubility of the target molecule. 2. The final conjugate has lower solubility than the starting materials.1. The PEG linkers on Methyltetrazine-amido-N-bis(PEG4-acid) are designed to enhance water solubility.[7][8] If solubility is still an issue, a small percentage of a compatible organic co-solvent (e.g., DMSO, DMF) may be added, but its compatibility with your biological system must be verified.[6]

Quantitative Data Summary

Recommended Storage Conditions
Form Temperature Duration Additional Notes
Solid -20°CLong-termProtect from light and moisture. Aliquot to avoid repeated warming/cooling.[1]
Stock Solution (in anhydrous DMSO or DMF) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][2]
Stock Solution (in anhydrous DMSO or DMF) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1][2]
Aqueous Solution 4°CA few hoursFresh preparation is strongly recommended for each experiment.[1]
Factors Influencing Stability in Aqueous Solution
Factor Effect on Stability Recommendation
pH Degradation can occur, especially in basic solutions.[4][5]Maintain a neutral to slightly acidic pH for the tetrazine-TCO reaction.[2]
Temperature Higher temperatures can accelerate degradation.[2]Perform reactions at room temperature or 4°C if compatible with your system.
Light The tetrazine moiety can be sensitive to light.[2]Protect solutions from light, especially during long incubation periods.
Nucleophiles (e.g., thiols) Can lead to degradation of the tetrazine ring.[2]Be mindful of buffer components and other molecules in your reaction mixture.

Experimental Protocols

Protocol 1: Quality Control of Methyltetrazine-amido-N-bis(PEG4-acid) via HPLC

This protocol outlines a method to assess the integrity of your Methyltetrazine-amido-N-bis(PEG4-acid) reagent over time in a specific aqueous buffer.

Materials:

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • Anhydrous DMSO or DMF

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a UV-Vis detector

  • C18 HPLC column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMSO or DMF.

  • Incubation: Dilute the stock solution into the aqueous buffer of interest to the final experimental concentration. Incubate the solution under your desired experimental conditions (e.g., 37°C, room temperature, protected from light).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.

  • HPLC Analysis:

    • Inject the aliquot onto the HPLC system.

    • Elute the sample using a suitable gradient to resolve the parent compound from potential degradation products (e.g., 5-95% Mobile Phase B over 20 minutes).

    • Monitor the elution profile at a wavelength characteristic for the tetrazine chromophore (typically around 520-540 nm) and also at a lower wavelength like 254 nm.[1][2]

  • Data Analysis: The degradation of Methyltetrazine-amido-N-bis(PEG4-acid) can be quantified by the decrease in the peak area of the parent compound over time.[1]

Protocol 2: General Procedure for Bioconjugation

This protocol describes a general workflow for a two-step conjugation: first activating a primary amine-containing biomolecule with Methyltetrazine-amido-N-bis(PEG4-acid), followed by ligation to a TCO-modified molecule.

Part A: Activation of an Amine-Containing Biomolecule

  • Buffer Exchange: Buffer exchange your amine-containing biomolecule (e.g., protein, antibody) into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMSO or DMF. Also, prepare fresh solutions of EDC and NHS in an appropriate buffer.

  • Activation Reaction:

    • Add EDC and NHS to your biomolecule solution.

    • Immediately add the Methyltetrazine-amido-N-bis(PEG4-acid) solution. A molar excess of the tetrazine reagent is typically used.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the tetrazine-labeled biomolecule from excess reagents using size-exclusion chromatography (e.g., a desalting column).

Part B: Tetrazine-TCO Ligation

  • Mixing: Add the TCO-containing sample to the purified tetrazine-labeled biomolecule. A 1.05-1.5 molar equivalent of the tetrazine-labeled molecule to 1 mole equivalent of the TCO-containing molecule is a common starting point.[9]

  • Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours.[9] The reaction progress can be monitored by the disappearance of the tetrazine's color or by analytical techniques like HPLC or SDS-PAGE.

  • Final Purification: If necessary, the final conjugate can be purified by size-exclusion chromatography to remove any unreacted components.

Visualizations

Stability_Troubleshooting start Start: Experiencing issues with Methyltetrazine-amido-N-bis(PEG4-acid)? check_color Is the solution pink/red? start->check_color check_reactivity Is the conjugation efficiency low? check_color->check_reactivity Yes degraded Solution has likely degraded. check_color->degraded No check_storage How was the reagent stored? check_reactivity->check_storage Yes good_reagent Reagent is likely stable. Consider other experimental variables. check_reactivity->good_reagent No optimize_conditions Optimize reaction conditions: - pH - Stoichiometry - Temperature check_storage->optimize_conditions Properly improper_storage Improper storage is the likely cause of degradation. check_storage->improper_storage Improperly fresh_solution Prepare a fresh solution from a new stock. degraded->fresh_solution proper_storage Follow recommended storage guidelines. improper_storage->proper_storage Factors_Affecting_Stability center Methyltetrazine Stability in Aqueous Solution pH pH center->pH Temp Temperature center->Temp Light Light Exposure center->Light Nucleophiles Presence of Nucleophiles (e.g., thiols) center->Nucleophiles pH_desc Degradation accelerated in basic conditions pH->pH_desc Temp_desc Higher temperatures increase degradation rate Temp->Temp_desc Light_desc Can cause degradation Light->Light_desc Nucleophiles_desc Can react with and degrade the tetrazine ring Nucleophiles->Nucleophiles_desc

References

Technical Support Center: Methyltetrazine-amido-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Methyltetrazine-amido-N-bis(PEG4-acid). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Methyltetrazine-amido-N-bis(PEG4-acid) and what is it used for?

Methyltetrazine-amido-N-bis(PEG4-acid) is a bifunctional linker molecule used in bioconjugation. It features two key reactive groups:

  • A methyltetrazine moiety that rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This is a type of "click chemistry" that is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.[1][2]

  • Two terminal carboxylic acid groups that can be activated to form stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[1][2]

The polyethylene (B3416737) glycol (PEG4) spacers enhance the water solubility of the molecule and the resulting conjugate.[1][2] This reagent is commonly used for a two-step conjugation strategy to link two molecules, for example, in the development of antibody-drug conjugates (ADCs).

Q2: How should I store and handle Methyltetrazine-amido-N-bis(PEG4-acid)?

Proper storage is crucial to maintain the reactivity of the reagent.

ParameterRecommendationRationale
Storage Temperature -20°CTo prevent degradation of the tetrazine moiety and hydrolysis of the carboxylic acid groups.
Storage Conditions Desiccate (store in a dry environment)The carboxylic acid groups are sensitive to moisture.
Handling Equilibrate the vial to room temperature before opening.This prevents condensation of moisture from the air onto the cold reagent.
Shipping Typically shipped at ambient temperature.Short-term exposure to ambient temperatures is generally acceptable, but long-term storage should be at -20°C.

Q3: What solvents can I use to dissolve Methyltetrazine-amido-N-bis(PEG4-acid)?

This reagent is soluble in polar aprotic solvents.

SolventSuitabilityNotes
Dimethyl sulfoxide (B87167) (DMSO) RecommendedEnsure the use of anhydrous (dry) DMSO to prepare stock solutions.[3]
Acetonitrile (B52724) RecommendedUse anhydrous acetonitrile for stock solutions.[1]
Dimethylformamide (DMF) SuitableEnsure the use of anhydrous and amine-free DMF.

Q4: How can I monitor the progress of the tetrazine-TCO ligation reaction?

The tetrazine moiety has a characteristic UV-Vis absorbance in the range of 510-550 nm. The progress of the iEDDA reaction can be monitored by the disappearance of this absorbance as the tetrazine is consumed.[4]

Troubleshooting Guides

Part 1: Amine Coupling (Activation of Carboxylic Acids)

Issue 1: Low or no conjugation to my amine-containing molecule (e.g., protein).

Possible Cause Suggested Solution
Suboptimal pH for EDC/NHS activation The activation of carboxylic acids with EDC/NHS is most efficient at a pH of 4.5-6.0. Use a buffer such as MES at this pH for the activation step.
Suboptimal pH for amine coupling The reaction of the activated NHS-ester with primary amines is most efficient at a pH of 7.2-8.5. After the activation step, adjust the pH to this range before adding your amine-containing molecule. A common choice is a phosphate-based buffer (PBS).
Presence of primary amines in the buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated linker. Use non-amine-containing buffers like PBS, MES, or HEPES.
Inactive EDC and/or NHS EDC and NHS are moisture-sensitive. Store them desiccated at -20°C. Allow the reagents to warm to room temperature before opening. Prepare solutions of EDC and NHS immediately before use.
Hydrolysis of the activated ester The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions. Perform the amine coupling step as soon as possible after the activation step.
Insufficient molar excess of the linker A 5- to 20-fold molar excess of the linker over the protein is a common starting point. This may need to be optimized for your specific application.
Part 2: Tetrazine-TCO Ligation

Issue 2: Low yield in the final "click" reaction step.

Possible Cause Suggested Solution
Degradation of the tetrazine moiety Avoid exposing the tetrazine-labeled intermediate to reducing agents (e.g., DTT, TCEP) as they can degrade the tetrazine ring. If a reduction step is necessary in your workflow, perform it before introducing the tetrazine linker.
Degradation of the TCO-modified molecule Ensure your TCO-containing reagent has been stored properly and has not degraded (e.g., through oxidation).
Suboptimal reaction conditions While the tetrazine-TCO reaction is generally fast and efficient across a range of conditions (pH 6-9, room temperature), ensure that the pH is compatible with the stability of your biomolecules.[4]
Steric hindrance The PEG4 spacers are designed to minimize steric hindrance, but if you are conjugating very large molecules, you may need to increase the reaction time or the concentration of one of the reactants.
Incorrect quantification of reactants Accurately determine the concentration of your tetrazine-labeled and TCO-labeled molecules before the final ligation step. The degree of labeling for the first conjugation can be assessed using analytical methods like mass spectrometry.

Experimental Protocols

Protocol: Two-Step Conjugation of a Protein with a TCO-Modified Molecule

This is a general protocol and may require optimization for your specific application.

Step 1: Activation of Methyltetrazine-amido-N-bis(PEG4-acid) and Conjugation to a Protein

  • Reagent Preparation:

    • Equilibrate the vial of Methyltetrazine-amido-N-bis(PEG4-acid) to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or ultrapure water immediately before use.

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5.

  • Protein Preparation:

    • If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 2-5 mg/mL.

  • Activation and Conjugation:

    • In a microcentrifuge tube, combine the Methyltetrazine-amido-N-bis(PEG4-acid) stock solution with the EDC and NHS stock solutions at a 1:5:10 molar ratio (Linker:EDC:NHS).

    • Incubate the activation mixture for 15 minutes at room temperature.

    • Add the activated linker mixture to the protein solution. A starting point is a 10-20 fold molar excess of the linker to the protein.

    • Immediately adjust the pH of the reaction mixture to 7.5 by adding a small amount of the Conjugation Buffer .

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis into a suitable buffer (e.g., PBS, pH 7.4).

Step 2: Ligation of the Tetrazine-Labeled Protein with a TCO-Modified Molecule

  • Reaction Setup:

    • Combine the purified tetrazine-labeled protein with your TCO-modified molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • A slight molar excess (1.1 to 1.5 equivalents) of the TCO-molecule is often used to ensure complete consumption of the tetrazine-labeled protein.

  • Reaction Conditions:

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing. The reaction is typically rapid.[4]

  • Purification and Analysis:

    • Purify the final conjugate from any unreacted TCO-molecule using an appropriate method such as SEC.

    • Analyze the final conjugate by SDS-PAGE, which should show a shift in molecular weight corresponding to the attached molecule. Mass spectrometry can be used for more detailed characterization.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Tetrazine-TCO Ligation reagent Methyltetrazine-amido- N-bis(PEG4-acid) edc_nhs EDC / NHS (pH 4.5-6.0) reagent->edc_nhs Activation activated_linker Activated NHS-Ester Intermediate edc_nhs->activated_linker protein Amine-containing Protein (pH 7.2-8.5) activated_linker->protein Coupling tetrazine_protein Tetrazine-labeled Protein protein->tetrazine_protein purification1 Purification (SEC/Dialysis) tetrazine_protein->purification1 tco_molecule TCO-modified Molecule purification1->tco_molecule Bioorthogonal Ligation final_conjugate Final Conjugate tco_molecule->final_conjugate purification2 Purification (SEC) final_conjugate->purification2 troubleshooting_amine_coupling start Low Amine Coupling Yield? check_ph Is pH optimal? Activation: 4.5-6.0 Coupling: 7.2-8.5 start->check_ph check_buffer Buffer contains primary amines? check_ph->check_buffer Yes solution_ph Adjust pH for each step. check_ph->solution_ph No check_reagents Are EDC/NHS reagents active? check_buffer->check_reagents No solution_buffer Use non-amine buffers (PBS, MES, HEPES). check_buffer->solution_buffer Yes solution_reagents Use fresh, properly stored reagents. check_reagents->solution_reagents No

References

Technical Support Center: Purification of Methyltetrazine-amido-N-bis(PEG4-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of conjugates synthesized using Methyltetrazine-amido-N-bis(PEG4-acid). The information is based on established methodologies for the purification of similar PEGylated bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is Methyltetrazine-amido-N-bis(PEG4-acid) and what is it used for?

Methyltetrazine-amido-N-bis(PEG4-acid) is a heterobifunctional linker used in bioconjugation.[1][2] It contains:

  • A methyltetrazine group for highly specific and rapid "click chemistry" reactions with trans-cyclooctene (B1233481) (TCO) groups.[3][4]

  • Two terminal carboxylic acid (acid) groups which can be activated to form stable amide bonds with primary amines (e.g., lysine (B10760008) residues on proteins).[5][6]

  • A hydrophilic PEG4 spacer to increase water solubility and minimize steric hindrance during conjugation.[7][]

This structure makes it ideal for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs) or functionalized nanoparticles.[7]

Q2: Which purification method should I choose for my conjugate?

The optimal purification method depends on the properties of the molecule you have conjugated (e.g., protein, peptide, small molecule) and the nature of the impurities. A multi-step approach is often necessary. The most common techniques are:

  • Size Exclusion Chromatography (SEC): Ideal for separating large protein/antibody conjugates from smaller, unreacted linkers and reagents.[][9]

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. Since PEGylation can shield surface charges, IEX is effective at separating conjugates with different degrees of labeling (DOL).[][9][10]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for both analytical and preparative purification of peptides and small molecule conjugates.[][11] It can also separate positional isomers of PEGylated proteins.[9]

  • Hydrophobic Interaction Chromatography (HIC): Separates proteins based on hydrophobicity. It can be a useful alternative or supplement to IEX.[]

  • Ultrafiltration/Dialysis: Useful for buffer exchange and removing small molecule impurities from large bioconjugates.[9][12]

Q3: How can I characterize my final purified conjugate?

Several analytical techniques can be used to confirm successful conjugation and assess purity:

  • SDS-PAGE: To visualize a shift in molecular weight of a protein after conjugation.[7]

  • UV-Vis Spectroscopy: To determine the degree of labeling (DOL) by measuring the absorbance of the tetrazine group (around 520-540 nm).[13]

  • Mass Spectrometry (MS): To confirm the exact mass of the final conjugate.[13]

  • HPLC Analysis: To assess purity and separate different conjugated species.[11][14]

Experimental Workflow Visualization

G cluster_conjugation Conjugation Steps cluster_purification Purification Workflow cluster_analysis Analysis A 1. Activate Carboxylic Acids (e.g., with EDC/NHS) B 2. React with Amine-containing Molecule (e.g., Protein) A->B C 3. Quench Reaction B->C D Crude Conjugate Mixture C->D Proceed to Purification E Size Exclusion Chromatography (SEC) (Removes excess linker/reagents) D->E F Ion Exchange Chromatography (IEX) (Separates by Degree of Labeling) E->F G Final Purified Conjugate F->G H Characterization (SDS-PAGE, MS, HPLC) G->H

Caption: General workflow for conjugation and purification.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield of Conjugate Inefficient Amine Coupling - Ensure the pH of the reaction buffer is between 7.2-8.0 for optimal amine reactivity.[7] - Use fresh activation reagents (e.g., EDC, NHS). - Confirm the absence of primary amine contaminants (e.g., Tris, glycine) in your protein buffer; perform a buffer exchange if necessary.[15][16]
Degradation of Reagents - Store the Methyltetrazine-amido-N-bis(PEG4-acid) linker under dry, inert conditions. Prepare solutions fresh.[13]
Low Purity of Starting Materials - Use highly pure starting materials (>95%). Impurities in an antibody preparation, for example, can compete for labeling.[17][18]
Loss During Purification - Optimize elution conditions; harsh conditions can lead to loss of product.[19] - For affinity purification, ensure all incubation times and binding/elution steps are followed correctly.[15]
Product is Impure Presence of Unreacted Starting Material - Increase the molar excess of the limiting reagent to drive the reaction to completion. - For protein conjugates, use SEC to efficiently remove smaller unreacted molecules.[][9] - For small molecule conjugates, optimize your RP-HPLC gradient for better separation.
Presence of Aggregates - PEGylation can sometimes lead to aggregation. Minimize the amount of organic co-solvent used to dissolve the linker.[13] - Analyze by SEC to separate monomers from aggregates. - Consider reducing the molar excess of the labeling reagent or shortening the reaction time to lower the degree of labeling.[16]
Multiple Conjugated Species (Heterogeneity) - This is common with amine coupling to proteins which have multiple lysine residues. - Use IEX to separate species with different degrees of labeling. The PEG chains shield charges, allowing for separation.[][9]
Difficulty with Chromatographic Purification Streaking on Silica Gel Column (for small molecules) - PEGylated compounds are often very polar and can streak on silica.[20] - Try alternative solvent systems, such as a gradient of Ethanol/Isopropanol in Chloroform.[20] - RP-HPLC is often a better choice for purifying polar PEGylated small molecules.[]
Poor Resolution in IEX or HIC - Optimize the pH and salt gradient for elution. - The shielding effect of PEG can reduce interaction with the resin; a shallower gradient may be needed.[9][10]

Troubleshooting Logic Diagram

G start Purification Issue low_yield Low Yield? start->low_yield impure Impure Product? start->impure check_reaction Verify Reaction Conditions (pH, Buffers, Reagent Quality) low_yield->check_reaction Yes check_purity Check Purity of Starting Materials low_yield->check_purity Yes optimize_purification Optimize Purification Protocol (e.g., Elution Conditions) low_yield->optimize_purification Yes unreacted Unreacted Starting Material? impure->unreacted Yes aggregates Aggregates Present? impure->aggregates Yes heterogeneity Multiple Species? impure->heterogeneity Yes use_sec Use SEC to Remove Small Molecules unreacted->use_sec Yes sec_analysis Analyze by SEC to Separate Aggregates aggregates->sec_analysis Yes use_iex Use IEX to Separate by Degree of Labeling heterogeneity->use_iex Yes

Caption: Decision tree for troubleshooting purification issues.

Experimental Protocols

Protocol: Purification of a Protein Conjugate using Size Exclusion Chromatography (SEC)

This protocol provides a general method for the initial cleanup of a protein conjugate to remove excess, unreacted Methyltetrazine-amido-N-bis(PEG4-acid) and other small-molecule reagents.

1. Materials:

  • Crude conjugation reaction mixture

  • SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent, chosen based on the size of the protein conjugate)

  • Purification Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Chromatography system (e.g., FPLC or HPLC)

  • Fraction collector

2. Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of chilled Purification Buffer. Ensure the UV baseline is stable.

  • Sample Preparation: If necessary, concentrate the crude reaction mixture. Centrifuge the sample (e.g., at 14,000 x g for 10 minutes at 4°C) to remove any precipitated material.

  • Sample Loading: Load the clarified sample onto the equilibrated SEC column. The volume loaded should not exceed the manufacturer's recommendation (typically 1-2% of the total column volume for high resolution).

  • Elution: Elute the sample with the Purification Buffer at a flow rate appropriate for the column. Monitor the elution profile using UV absorbance at 280 nm (for protein) and ~520 nm (for tetrazine, if concentration is high enough).

  • Fraction Collection: Collect fractions corresponding to the elution peaks. The protein conjugate is expected to elute first in the void volume or early fractions, while the smaller, unreacted linker and reagents will elute later.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified conjugate and pool them.

Data Summary Tables

Table 1: Recommended Reaction Conditions for Amine Coupling

ParameterRecommended ValueRationale
Antibody/Protein Concentration 2-10 mg/mLHigher concentrations can improve reaction efficiency.[7]
Molar Excess of Linker 5 - 30 foldNeeds to be optimized to achieve the desired degree of labeling (DOL).[7]
Reaction pH 7.2 - 8.0Favors the reactivity of primary amines.[7]
Reaction Time 2-4 hours at RT or overnight at 4°CLonger incubation may increase DOL but also the risk of aggregation.[7]
Reaction Buffer Amine-free (e.g., PBS)Buffers like Tris or glycine (B1666218) will compete for reaction with the activated linker.[16]

Table 2: Comparison of Common Purification Techniques for Protein Conjugates

TechniquePrinciplePrimary ApplicationAdvantagesDisadvantages
Size Exclusion (SEC) Separation by hydrodynamic radiusRemoval of unreacted linker and small moleculesRobust, mild conditions, preserves protein activity.[]Cannot separate species with similar sizes (e.g., positional isomers or low DOL variants).[9]
Ion Exchange (IEX) Separation by surface chargeSeparation of species with different degrees of labeling (DOL)High resolving power for charge variants.[]PEG shielding can reduce binding affinity to the resin; method development can be complex.[9][10]
Reverse Phase (RP-HPLC) Separation by hydrophobicityAnalytical characterization, purification of peptides/small moleculesHigh resolution, can separate positional isomers.[][9]Organic solvents and acidic pH may denature some proteins.
Hydrophobic Interaction (HIC) Separation by hydrophobicityAlternative to IEX for separating PEGylated speciesMilder conditions than RP-HPLC.[]Lower capacity and resolution compared to IEX for some applications.[]

References

Technical Support Center: Scaling Up Methyltetrazine-amido-N-bis(PEG4-acid) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyltetrazine-amido-N-bis(PEG4-acid). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered when scaling up your bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for Methyltetrazine-amido-N-bis(PEG4-acid)? A1: The primary reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This is a bioorthogonal "click" reaction where the methyltetrazine moiety on your linker reacts with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative, to form a stable dihydropyridazine (B8628806) linkage.[1][2] This reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly at room temperature without the need for a catalyst.[1][2]

Q2: What are the roles of the different functional groups in Methyltetrazine-amido-N-bis(PEG4-acid)? A2: This is a heterobifunctional linker with three key components:

  • Methyltetrazine: This is the bioorthogonal reactive group that participates in the IEDDA reaction with a TCO-modified molecule.[3] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[4]

  • bis(PEG4-acid): This component consists of two separate polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid (-COOH). The PEG linkers increase the hydrophilicity and water solubility of the molecule and the final conjugate.[3][5][6] The terminal carboxylic acids are used to conjugate the linker to primary amine groups (e.g., lysine (B10760008) residues on a protein) through the formation of a stable amide bond.[3][6]

  • Amido-N: This refers to the central nitrogen atom to which the two PEG4-acid chains are attached, creating a branched structure.

Q3: Why is scaling up this reaction challenging? A3: Scaling up introduces complexities related to maintaining homogeneity, reaction kinetics, and purification. Key challenges include:

  • Maintaining Stoichiometry: Ensuring consistent molar ratios of reactants in larger volumes can be difficult and is critical for avoiding incomplete reactions or unwanted side products.

  • Solubility and Mixing: While the PEG linkers aid solubility, localized high concentrations during reagent addition can cause aggregation, especially with hydrophobic biomolecules.[7] Inefficient mixing in larger vessels can lead to non-uniform reaction conditions.

  • Purification: Separating the desired PEGylated conjugate from unreacted starting materials, excess reagents, and byproducts becomes more complex and resource-intensive at a larger scale.[8][9]

  • Reaction Time and Temperature Control: Exothermic reactions that are negligible at the lab bench may require active temperature control at scale to prevent degradation of sensitive biomolecules. Reaction times may also need to be adjusted.[10]

  • Hydrolysis and Stability: The activated carboxylic acids (NHS esters) are susceptible to hydrolysis, which can be more pronounced with longer reaction and workup times at scale.[] Tetrazine stability can also be a concern under certain pH conditions.

Q4: What are the critical process parameters to monitor during scale-up? A4: For a robust and reproducible process, it is essential to monitor:

  • pH: Crucial for both the stability of the tetrazine and the efficiency of the amine coupling.

  • Temperature: To prevent degradation of reactants and products.

  • Reactant Concentrations and Molar Ratios: To ensure consistent product quality and yield.

  • Mixing Efficiency: To maintain a homogeneous reaction environment.

  • Reaction Progress: Using real-time monitoring techniques like UV-Vis spectroscopy or HPLC can provide valuable insights.[3][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling up of reactions involving Methyltetrazine-amido-N-bis(PEG4-acid).

Issue 1: Low Conjugation Yield
Potential Cause Troubleshooting Steps & Recommendations
Incomplete Activation of Carboxylic Acids - Ensure your activating agents (e.g., EDC, HATU) are fresh and stored under anhydrous conditions. - Optimize the molar ratio of the activating agent and NHS/sNHS to the carboxylic acid. A slight excess is often required. - Perform the activation step at the recommended temperature (often 0°C to room temperature) and for the optimal duration before adding your amine-containing molecule.[13]
Hydrolysis of Activated Ester - Perform the conjugation reaction promptly after activating the carboxylic acids, as the resulting NHS ester is susceptible to hydrolysis, especially at higher pH.[][14] - Maintain the pH of the reaction buffer in the optimal range for aminolysis (typically pH 7.2-8.5) to favor the reaction with the amine over hydrolysis.[]
Incorrect Stoichiometry - Accurately determine the concentration of all stock solutions before starting the large-scale reaction. - For the IEDDA reaction, a slight molar excess (1.05 to 1.5-fold) of the tetrazine or TCO reagent can help drive the reaction to completion.[15] - For the amine coupling, ensure the molar ratio of the activated linker to the amine groups on your target molecule is optimized.
Degradation of Tetrazine Reagent - Prepare stock solutions of the methyltetrazine linker in an appropriate anhydrous solvent (e.g., DMSO, DMF) and store them at -20°C or below, protected from light.[16] - Avoid exposing the tetrazine to high pH or nucleophilic buffers for extended periods.
Poor Solubility / Aggregation - Add reagents slowly and with efficient mixing to avoid localized high concentrations that can lead to aggregation.[7] - Consider the use of organic co-solvents if conjugating to a particularly hydrophobic molecule, but ensure compatibility with your biomolecule.
Issue 2: Heterogeneous Product Profile (Multiple Peaks on HPLC/MS)
Potential Cause Troubleshooting Steps & Recommendations
Incomplete Reaction - Increase the reaction time and monitor the progress by a suitable analytical method (e.g., HPLC, UV-Vis).[16] - Re-evaluate the stoichiometry; a slight excess of one reactant may be necessary.[15]
Formation of Side Products from EDC/HATU - If using EDC, the formation of N-acylurea byproducts can occur.[2] The addition of NHS or sNHS helps to suppress this side reaction.[14][17] - For HATU, pre-activation of the carboxylic acid before adding the amine can minimize side reactions with the amine.[18]
Multiple Conjugation Sites - If conjugating to a protein with multiple lysine residues, a heterogeneous product with a distribution of linker-to-protein ratios is expected. This is often characterized as the Drug-to-Antibody Ratio (DAR) in ADC development.[19] - Purification techniques like Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different degrees of conjugation.[9][]
Degradation of Product - Analyze the stability of your final conjugate under the reaction and purification conditions. - Ensure that purification conditions (e.g., pH, temperature) are mild enough to not cause degradation.
Issue 3: Difficulties in Purification at Scale
Potential Cause Troubleshooting Steps & Recommendations
Co-elution of Product and Impurities - Optimize the purification method. For PEGylated proteins, a multi-step purification strategy is often necessary.[21][22] - Size Exclusion Chromatography (SEC): Effective for removing small molecule impurities like excess linker and activating agents.[8][] - Ion-Exchange Chromatography (IEX): Can separate proteins based on the degree of PEGylation, as the PEG chains can shield surface charges.[9][][21] - Hydrophobic Interaction Chromatography (HIC): Another powerful technique for separating species with different levels of conjugation.[]
Low Recovery from Chromatography - Ensure that the column size and resin capacity are appropriate for the scale of your reaction. - Optimize buffer conditions to prevent non-specific binding of your conjugate to the resin.
Product Dilution - Large-scale chromatography can lead to significant product dilution. Plan for a subsequent concentration step, such as Tangential Flow Filtration (TFF).

Quantitative Data Summary

While specific scale-up data for Methyltetrazine-amido-N-bis(PEG4-acid) is proprietary and varies by application, the following table provides representative data illustrating the potential impact of scaling up a typical IEDDA bioconjugation reaction. These values are based on principles discussed in the literature and serve as a guide for process development.

Table 1: Representative Impact of Scale on a Methyltetrazine-TCO Conjugation Reaction

Parameter Lab Scale (1 mg) Pilot Scale (1 g) Manufacturing Scale (100 g) Key Considerations for Scaling Up
Reaction Volume 1 mL1 L100 LIncreased volume requires different mixing and heat transfer strategies.
Typical Reaction Time 30 - 60 minutes1 - 4 hours2 - 8 hoursLonger times may be needed to ensure complete reaction due to mass transfer limitations. Real-time monitoring is crucial.[3][12]
Expected Yield (Optimized) >90%80 - 90%75 - 85%Yields can decrease without process optimization due to factors like aggregation and side reactions.
Final Purity (Post-Purification) >98%>95%>95%Maintaining high purity requires robust and scalable purification methods like multi-column chromatography.[23]
Stoichiometry (Tz:TCO) 1.2 : 11.3 : 11.5 : 1A slightly higher excess of one reagent may be used to drive the reaction to completion at larger scales.[15]

Experimental Protocols

Protocol 1: Two-Step Conjugation of an Amine-Containing Protein (e.g., Antibody) at Pilot Scale (1 g)

This protocol is a general guideline and must be optimized for your specific protein and application.

Materials:

  • Antibody (or other amine-containing protein): 1 g in 500 mL of PBS, pH 7.4

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • TCO-functionalized molecule

  • Reaction Buffer: 0.1 M MES, 0.9% NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Purification equipment (e.g., TFF system, SEC and IEX columns)

Procedure:

Step 1: Activation of Methyltetrazine-amido-N-bis(PEG4-acid)

  • Calculate the required amount of the methyltetrazine linker based on the desired molar excess to the available amine groups on the antibody (a 10-20 fold molar excess is a common starting point).

  • Dissolve the Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMSO to a final concentration of 100 mM.

  • In a separate, dry vessel, dissolve EDC and Sulfo-NHS in anhydrous DMSO or Reaction Buffer. A 1.5-fold molar excess of EDC/Sulfo-NHS over the carboxylic acid groups on the linker is recommended.

  • Add the EDC/Sulfo-NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.

Step 2: Conjugation of Activated Linker to Antibody

  • Slowly add the activated methyltetrazine linker solution to the antibody solution with constant, gentle mixing. The final concentration of DMSO should ideally be kept below 10% (v/v).

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes.

  • Remove excess, unreacted linker and byproducts using Tangential Flow Filtration (TFF) or a desalting column, exchanging the buffer to PBS, pH 7.4.

Step 3: IEDDA Reaction with TCO-Molecule

  • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or PBS).

  • Add the TCO-molecule to the solution of the methyltetrazine-labeled antibody. A molar ratio of 1.5:1 (TCO to antibody) is a good starting point.

  • The reaction is typically rapid and can be monitored by the disappearance of the tetrazine's pink/red color or by UV-Vis spectroscopy (monitoring the absorbance around 520 nm).[1][2] Allow the reaction to proceed for 1 hour at room temperature.

  • The final antibody-TCO conjugate is now ready for final purification.

Step 4: Purification of the Final Conjugate

  • Concentrate the reaction mixture using TFF if necessary.

  • Purify the conjugate using a combination of chromatographic techniques. A common sequence is:

    • Size Exclusion Chromatography (SEC): To separate the high molecular weight conjugate from any remaining small molecule reagents.

    • Ion-Exchange Chromatography (IEX): To separate conjugate species with different numbers of attached linkers (differing DARs).

Visualizations

Diagram 1: General Workflow for Two-Step Conjugation

G cluster_0 Step 1: Activation cluster_1 Step 2: Amine Coupling cluster_2 Step 3: IEDDA Reaction cluster_3 Step 4: Purification A Methyltetrazine-amido- N-bis(PEG4-acid) C Activated NHS Ester A->C Activation B EDC / Sulfo-NHS E Methyltetrazine-labeled Biomolecule C->E Amide Bond Formation D Amine-containing Biomolecule (e.g., Antibody) G Final Conjugate E->G IEDDA 'Click' Ligation F TCO-functionalized Molecule H SEC / IEX Chromatography G->H I Purified Conjugate H->I G Start Low Reaction Yield CheckActivation Was the carboxylic acid activation step efficient? Start->CheckActivation CheckStoich Was the stoichiometry of all reactants correct? CheckActivation->CheckStoich Yes Sol_Activation Optimize EDC/sNHS ratios. Use fresh reagents. CheckActivation->Sol_Activation No CheckHydrolysis Could the activated ester have hydrolyzed? CheckStoich->CheckHydrolysis Yes Sol_Stoich Verify stock concentrations. Optimize molar ratios. CheckStoich->Sol_Stoich No CheckStability Are the reagents (especially tetrazine) stable? CheckHydrolysis->CheckStability No Sol_Hydrolysis Minimize time between activation and conjugation. Control pH. CheckHydrolysis->Sol_Hydrolysis Yes Sol_Stability Store reagents properly. Avoid harsh pH/nucleophiles. CheckStability->Sol_Stability No G Diene Diene Methyltetrazine Ring (Electron-Poor) TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Dienophile TCO Ring (Strained, Electron-Rich) Dienophile->TransitionState BicyclicAdduct Strained Bicyclic Adduct TransitionState->BicyclicAdduct Concerted Reaction FinalProduct Final Product Dihydropyridazine Linkage BicyclicAdduct->FinalProduct Retro-Diels-Alder (N₂ Elimination) N2 Nitrogen Gas (N₂) BicyclicAdduct->N2

References

Technical Support Center: Optimizing Methyltetrazine-TCO Ligation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methyltetrazine-trans-cyclooctene (TCO) ligation, a cornerstone of bioorthogonal chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the methyltetrazine-TCO ligation?

A1: The reaction is a bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition. In this process, the electron-poor methyltetrazine (the diene) rapidly and specifically reacts with the strained, electron-rich TCO (the dienophile).[1] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) as the sole byproduct.[1][2] This final step drives the reaction to completion, forming a stable dihydropyridazine (B8628806) product.[3] The entire process is catalyst-free, highly selective, and known for its exceptionally fast kinetics.[1][4]

Q2: What are the primary benefits of using the methyltetrazine-TCO system?

A2: This ligation chemistry offers several key advantages for bioconjugation:

  • Biocompatibility: The reaction is catalyst-free, making it suitable for sensitive biological environments, including in vivo applications.[1][5]

  • Speed: It is one of the fastest bioorthogonal reactions, with second-order rate constants that can range from approximately 800 to 30,000 M⁻¹s⁻¹. This allows for efficient labeling even at very low reactant concentrations.[1][3]

  • High Specificity: The reaction is highly selective and does not exhibit cross-reactivity with other functional groups commonly found in biological systems, such as amines and thiols.[1][5]

  • Stability: Methyl-substituted tetrazines provide a good balance of stability and reactivity, showing greater stability in aqueous solutions compared to hydrogen- or pyridyl-substituted tetrazines.[1] This makes them a robust choice for a variety of applications.[1]

Q3: How does methyltetrazine compare to other tetrazine derivatives in terms of reactivity and stability?

A3: Methyl-substituted tetrazines offer a compromise between reaction speed and stability. While they react more slowly than hydrogen-substituted tetrazines, they are significantly more stable in aqueous media.[1] Electron-withdrawing groups on the tetrazine ring can increase the reaction rate, while electron-donating groups, like a methyl group, can slightly decrease it but improve stability.[4][6] This makes methyltetrazines ideal for experiments that require a more stable reagent and do not necessitate the absolute fastest kinetics.[1]

Q4: Can the methyltetrazine-TCO ligation be performed in aqueous buffers?

A4: Yes, the ligation is highly efficient in aqueous buffers, typically within a pH range of 6.0 to 9.0.[1][5] However, it's important to consider the stability of the specific molecules you are conjugating, as some derivatives, like those with triethoxysilane (B36694) moieties, may be prone to hydrolysis.[1]

Troubleshooting Guide

This guide addresses common issues encountered during methyltetrazine-TCO ligation experiments.

Issue 1: Slow or Incomplete Reaction

Possible CauseRecommended Solution(s)
Low Reactant Concentrations Increase the concentration of one or both reactants.[1]
Low Temperature Perform the reaction at room temperature (20-25°C) or 37°C to increase the rate.[1][6]
Steric Hindrance If the reactive moieties are attached to bulky molecules, consider redesigning the linker to be longer or more flexible (e.g., using a PEG spacer) to improve accessibility.[7][8]
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 6.0-9.0.[1]
Degraded Reagents Use fresh reagents. Store tetrazine and TCO derivatives protected from light and moisture. TCOs can be particularly sensitive to thiols and UV light.[1][7]

Issue 2: Low Reaction Yield

Possible CauseRecommended Solution(s)
Incorrect Stoichiometry Accurately determine the concentration of your stock solutions using a reliable method like UV-Vis spectroscopy. While a 1:1 molar ratio is theoretical, using a slight excess (1.1 to 1.5 equivalents) of one reagent can help drive the reaction to completion.[1][3][7]
Degradation of Reagents As with slow reactions, ensure the integrity of your tetrazine and TCO derivatives. Use freshly prepared solutions.[1][6]
Suboptimal Solvent While the reaction works well in aqueous buffers, for some derivatives (e.g., those with hydrophobic moieties), using organic solvents like DMSO or DMF, or a co-solvent system, may be beneficial.[1]
Insufficient Reaction Time Allow the reaction to proceed for a longer duration and monitor its progress. Typical reaction times can range from 10 minutes to 2 hours.[1][9]

Quantitative Data on Reaction Kinetics

The rate of the methyltetrazine-TCO ligation is significantly influenced by the specific structures of the reactants. The following tables provide a summary of second-order rate constants for various tetrazine and TCO derivatives.

Table 1: Second-Order Rate Constants of Methyltetrazine with Various Dienophiles

DienophileRate Constant (k₂) (M⁻¹s⁻¹)Solvent
trans-cyclooctene (TCO)~1000Aqueous media
Bicyclononyne (BCN)1.4 - 3.6Methanol
Norbornene8.5 x 10⁻³Methanol
1-Methyl-3-amidomethyl cyclopropene0.137 ± 0.004Acetonitrile/Water

Data sourced from BenchChem technical documents.[10]

Table 2: Comparative Second-Order Rate Constants for Various Tetrazine-TCO Pairs

Tetrazine DerivativeTCO DerivativeRate Constant (k₂) (M⁻¹s⁻¹)
Methyl-substituted tetrazinesTCO~1000
Hydrogen-substituted tetrazinesTCOup to 30,000
Dipyridal tetrazineTCO2000 (±400)
ATTO-tetrazinesTCOup to 1000

This table compiles data from multiple sources to show the relative reactivity of different tetrazine substituents.[3]

Table 3: Reactivity of Common TCO Derivatives with a Standard Tetrazine

TCO DerivativeCommon AbbreviationApproximate Rate Constant (k₂) (M⁻¹s⁻¹) with 3,6-di-(2-pyridyl)-s-tetrazine
trans-CycloocteneTCO~2,000
axial-5-hydroxy-trans-cyclooctenea-TCO~150,000
cis-Dioxolane-fused trans-cyclooctened-TCO~366,000

The reactivity of TCO can be significantly enhanced by increasing ring strain or by the stereochemistry of substituents.[11]

Visualizing the Process

To better understand the methyltetrazine-TCO ligation, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and a troubleshooting decision tree.

reaction_mechanism cluster_reactants Reactants cluster_reaction IEDDA Cycloaddition cluster_products Products Methyltetrazine Methyltetrazine (Diene) Intermediate Unstable Bicyclic Intermediate Methyltetrazine->Intermediate + TCO TCO TCO (Dienophile) TCO->Intermediate Dihydropyridazine Stable Dihydropyridazine Product Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen

Reaction mechanism of the methyltetrazine-TCO ligation.

experimental_workflow prep_reagents 1. Prepare Reagents - Dissolve Methyltetrazine - Dissolve TCO-molecule reaction_setup 2. Reaction Setup - Combine reactants - Use slight molar excess if needed prep_reagents->reaction_setup incubation 3. Incubation - Room temperature (20-25°C) - Gentle mixing reaction_setup->incubation monitoring 4. Monitor Progress (Optional) - UV-Vis Spectroscopy (follow disappearance of tetrazine peak ~520 nm) incubation->monitoring purification 5. Purification - Remove excess reagents (e.g., spin desalting, SEC) monitoring->purification analysis 6. Analysis of Conjugate - SDS-PAGE, Mass Spec, etc. purification->analysis troubleshooting_tree start Low Reaction Yield? check_reagents Are reagents fresh and stored correctly? start->check_reagents Yes check_stoichiometry Is stoichiometry correct? (Verify concentrations) check_reagents->check_stoichiometry Yes solution_reagents Use fresh reagents. check_reagents->solution_reagents No check_conditions Are reaction conditions (temp, time, pH) optimal? check_stoichiometry->check_conditions Yes solution_stoichiometry Recalculate and use 1.1-1.5x excess. check_stoichiometry->solution_stoichiometry No solution_conditions Increase temp/time. Check pH. check_conditions->solution_conditions No

References

Technical Support Center: Optimizing Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrazine-TCO ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the T-TCO ligation reaction?

A1: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended.[1] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system. In some cases, a 1.5 to 2-fold excess of one reactant can be used to drive the reaction to completion.[2]

Q2: What are the recommended reaction buffers and pH range for the ligation?

A2: The tetrazine-TCO ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[1][3] The reaction is typically performed within a pH range of 6.0 to 9.0.[1][4] It's important to note that while the ligation itself is largely insensitive to pH in the physiological range, the stability of the reactants, particularly some tetrazine derivatives, can be pH-dependent.[2][5] When labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with buffer components like Tris or glycine.[1][6][7]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes. For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1][6] In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.[1][6]

Q4: Is a catalyst required for the tetrazine-TCO ligation?

A4: No, the tetrazine-TCO ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1][8] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the tetrazine-TCO reaction can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic absorbance in the 510-550 nm range.[2][3] Alternatively, techniques like LC-MS can be used to analyze aliquots of the reaction mixture at different time points to determine the concentration of reactants and the formation of the product.[2] For some ATTO-dyes, the fluorescence is heavily quenched by the tetrazine residue and is restored upon ligation, providing a fluorogenic method to track the reaction.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Slow or Incomplete Reaction Low Reactivity of Tetrazine/TCO Pair: Different tetrazine and TCO derivatives have vastly different reaction rates.[2]- Select a more reactive pairing. Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones.[2] Strained TCOs (sTCO) also exhibit faster kinetics.[2][10] - Use tetrazines with electron-withdrawing groups and TCOs with electron-donating groups to accelerate the reaction.[11]
Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.- Empirically optimize the molar ratio of your reactants. A slight excess (1.05 to 1.5-fold) of one component is often beneficial.[1]
Steric Hindrance: Bulky molecules attached to the tetrazine and TCO moieties can sterically hinder the reaction.[2]- Incorporate a flexible spacer, such as PEG, between the reactive moiety and the molecule of interest to improve accessibility.[2][6]
Low Reaction Yield Degradation of Reactants: Tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade in the presence of thiols or under UV light.[2][12]- Use freshly prepared solutions. - Store tetrazine and TCO derivatives protected from light and moisture.[4] - For oxygen-sensitive molecules, degas the reaction buffer to prevent oxidation.[2]
Inaccurate Quantification of Reactants: Incorrect concentrations of stock solutions will lead to suboptimal stoichiometry.[2]- Use a reliable method like UV-Vis spectroscopy to accurately determine the concentration of your tetrazine and TCO stock solutions before setting up the reaction.[2]
Precipitation of Reactants or Product: Poor solubility of the reactants or the final conjugate can lead to low yield.[2]- Use PEGylated linkers on your tetrazine or TCO to enhance aqueous solubility.[2] - A small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biological system must be verified.[2][4]
Side Reactions Impure Reactants: Impurities in the starting materials can lead to unwanted side reactions.[2]- Ensure the starting materials are of high purity. Purification of reactants may be necessary.[2]
Non-specific Labeling in Cellular Applications: Some tetrazine derivatives can react non-specifically with cellular components.[13]- Screen for tetrazine derivatives with minimal proteome reactivity for live-cell applications.[13]

Quantitative Data

Table 1: Second-Order Rate Constants for Selected Tetrazine-TCO Pairs

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2,0009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1,000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS
Water-soluble s-TCO3,6-dipyridyl-s-tetrazine3,300,000 ± 40,000Water

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.[2][10]

Table 2: General Reaction Parameters

ParameterRecommended ConditionNotes
Molar Ratio (Tetrazine:TCO) 1.05:1 to 1.5:1Can be optimized empirically.
pH 6.0 - 9.0Stable over a broad range, but reactant stability should be considered.[1][4]
Temperature Room Temperature (20-25°C)Can be performed at 4°C (longer incubation) or 37°C (faster reaction).[1][6]
Duration 30 - 60 minutesCan be extended up to 2 hours or overnight for less reactive pairs.[1]
Solvent Aqueous buffers (e.g., PBS)Organic co-solvents like DMSO or DMF can be used for stock solutions and to improve solubility.[1][4]

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation

This protocol outlines the general steps for conjugating a TCO-labeled protein with a tetrazine-labeled protein.

  • Preparation of Reactants:

    • Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[3]

    • If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS.[14]

  • Reaction Setup:

    • Combine the TCO-labeled protein and the tetrazine-labeled protein in the desired molar ratio (e.g., 1:1.1).[3]

  • Incubation:

    • Allow the reaction to proceed for 30-60 minutes at room temperature.[1]

  • Purification (Optional):

    • The final conjugate can be purified from unreacted starting materials using size-exclusion chromatography.[1]

  • Storage:

    • Store the final conjugate at 4°C.[1]

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This protocol describes how to monitor the reaction progress by observing the decrease in tetrazine absorbance.

  • Prepare Stock Solutions:

    • Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., anhydrous DMSO or DMF).[2]

  • Determine Molar Extinction Coefficient:

    • Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the chosen reaction buffer.[2]

  • Initiate the Reaction:

    • In a cuvette, add the reaction buffer and the TCO solution.

    • Start the spectrophotometer measurement and then add the tetrazine solution to initiate the reaction, ensuring rapid mixing.[2]

  • Monitor Absorbance:

    • Record the decrease in absorbance at the tetrazine's λmax over time.[2]

  • Calculate Reaction Rate:

    • The observed rate constant can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation.[2]

Visualizations

Tetrazine_TCO_Ligation_Mechanism cluster_reactants Reactants cluster_product Product Tetrazine Tetrazine Dihydropyridazine Stable Dihydropyridazine Adduct Tetrazine->Dihydropyridazine Inverse-Electron-Demand Diels-Alder Cycloaddition TCO trans-Cyclooctene (TCO) TCO->Dihydropyridazine N2 N₂ (gas) Dihydropyridazine->N2 Retro-Diels-Alder (N₂ release)

Caption: Mechanism of the Tetrazine-TCO Ligation.

Protein_Conjugation_Workflow start Start prep_tco Prepare TCO-labeled Protein in Reaction Buffer start->prep_tco prep_tz Prepare Tetrazine-labeled Protein in Reaction Buffer start->prep_tz mix Mix Reactants (Optimal Stoichiometry) prep_tco->mix prep_tz->mix incubate Incubate (Room Temperature, 30-60 min) mix->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify analyze Analyze and Store Conjugate (4°C) purify->analyze end End analyze->end

Caption: Experimental workflow for protein-protein conjugation.

References

Validation & Comparative

A Comparative Guide to Bioconjugation: Methyltetrazine-amido-N-bis(PEG4-acid) Versus Traditional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical decision in the development of bioconjugates, profoundly influencing the efficacy, stability, and therapeutic index of targeted therapies such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of Methyltetrazine-amido-N-bis(PEG4-acid), a modern click chemistry linker, with established alternatives like maleimide (B117702) and N-hydroxysuccinimide (NHS) ester-based linkers. The following sections present a comprehensive analysis of their performance, supported by experimental data, to empower researchers in making informed decisions for their bioconjugation strategies.

Executive Summary

Methyltetrazine-amido-N-bis(PEG4-acid) offers a unique combination of bioorthogonal reactivity and hydrophilicity. Its methyltetrazine moiety engages in an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner, a reaction that proceeds efficiently under physiological conditions without the need for a catalyst. The bifunctional nature of this linker, possessing two carboxylic acid groups, allows for a two-step conjugation approach. This involves an initial stable amide bond formation with an amine-containing biomolecule, followed by the rapid "click" reaction with a TCO-modified payload.

In contrast, traditional linkers such as maleimides and NHS esters, while widely used, present certain limitations. Maleimide linkers, which target thiol groups on cysteine residues, are known to form conjugates with potential in vivo instability due to retro-Michael reactions. NHS esters, which react with primary amines on lysine (B10760008) residues, can lead to heterogeneous products as multiple lysine residues are often available on a protein's surface.

This guide will delve into a quantitative comparison of these linkers across key performance metrics: reaction kinetics and conjugate stability. Detailed experimental protocols for key methodologies are also provided to facilitate the practical application of this information.

Data Presentation: A Quantitative Comparison of Linker Performance

To provide a clear and concise overview, the following tables summarize the key quantitative data for Methyltetrazine-amido-N-bis(PEG4-acid) and its alternatives.

Table 1: Comparative Reaction Kinetics

The second-order rate constant (k₂) is a direct measure of the reaction speed. A higher k₂ value indicates a faster and more efficient conjugation, which can be particularly advantageous when working with low concentrations of reactants or sensitive biomolecules.

Linker ChemistryReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Tetrazine Ligation Methyltetrazine + trans-Cyclooctene (TCO)463 - 30,000[1][2]Exceptionally fast, catalyst-free, and bioorthogonal.[3]
Maleimide-Thiol Maleimide + Thiol (e.g., Cysteine)~18.2 - 1000[4][5]Fast and highly specific for thiols at physiological pH.
NHS Ester-Amine NHS Ester + Primary Amine (e.g., Lysine)~0.5 - 50[4][6]Well-established chemistry, but can be slower and is pH-dependent.

Note: Reaction rates are influenced by factors such as the specific structure of the reactants, solvent, and temperature. The values presented are a range from various studies to provide a comparative perspective.

Table 2: Comparative In Vivo Stability of Antibody-Drug Conjugates (ADCs)

The stability of the linker is paramount for the therapeutic success of ADCs. Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced efficacy. The following table compares the stability of ADCs constructed with different linker technologies.

Linker Type in ADCStability MetricValueKey Observations
Tetrazine-linked Deactivation Half-life of TCO-linked diabody in vivo~5.5 days[7]Tetrazine-TCO conjugates exhibit good stability in vivo.
Maleimide-linked Clearance of ADC vs. Total AntibodyADC clears slightly faster[8][9][10]Suggests some loss of the drug-linker, though the rate can be slow.
Maleimide-linked Payload loss in rat serum~50% in some cases[10]Demonstrates the potential for instability via retro-Michael addition.
NHS Ester-linked Amide Bond StabilityGenerally stableThe resulting amide bond is typically very stable under physiological conditions.

Note: Stability is highly dependent on the overall ADC structure, including the payload and the specific conjugation site.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key concepts and workflows discussed in this guide.

cluster_tetrazine Two-Step Conjugation with Methyltetrazine-amido-N-bis(PEG4-acid) A Antibody (with Lysine) D Tetrazine-Modified Antibody A->D Amine Coupling B Methyltetrazine-amido-N-bis(PEG4-acid) B->D C EDC/NHS C->D F Final ADC D->F iEDDA Click Reaction E TCO-Payload E->F

Two-Step Conjugation Workflow.

cluster_alternatives Traditional One-Step Conjugation Methods cluster_maleimide Maleimide-Thiol Conjugation cluster_nhs NHS Ester-Amine Conjugation G Antibody (with Cysteine) I ADC G->I Thiol Addition H Maleimide-Payload H->I J Antibody (with Lysine) L ADC J->L Amine Coupling K NHS Ester-Payload K->L

Traditional Conjugation Workflows.

Methyltetrazine Linker Methyltetrazine Linker High Reaction Kinetics High Reaction Kinetics Methyltetrazine Linker->High Reaction Kinetics High Stability High Stability Methyltetrazine Linker->High Stability Bioorthogonal Bioorthogonal Methyltetrazine Linker->Bioorthogonal Hydrophilicity Hydrophilicity Methyltetrazine Linker->Hydrophilicity Maleimide Linker Maleimide Linker Potential Instability Potential Instability Maleimide Linker->Potential Instability NHS Ester Linker NHS Ester Linker Heterogeneity Heterogeneity NHS Ester Linker->Heterogeneity

Key Properties of Different Linkers.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Protocol 1: Two-Step Antibody Conjugation using Methyltetrazine-amido-N-bis(PEG4-acid)

This protocol describes the conjugation of a payload to an antibody in a two-step process: first, the activation of the linker's carboxylic acids and reaction with the antibody's amines, followed by the bioorthogonal ligation of a TCO-modified payload.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • TCO-modified payload

  • Desalting columns

Procedure:

Step 1: Activation of Methyltetrazine-amido-N-bis(PEG4-acid) and Antibody Conjugation

  • Prepare a stock solution of Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMSO.

  • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a final concentration of 10 mg/mL each, immediately before use.

  • Add a 5-20 fold molar excess of the Methyltetrazine-amido-N-bis(PEG4-acid) stock solution to the antibody solution.

  • Add the freshly prepared EDC/Sulfo-NHS solution to the antibody-linker mixture. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the linker.

  • Incubate the reaction for 15-30 minutes at room temperature.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

Step 2: Tetrazine-TCO Ligation

  • Prepare a stock solution of the TCO-modified payload in an appropriate solvent (e.g., DMSO).

  • Add a 1.5 to 3-fold molar excess of the TCO-payload to the tetrazine-modified antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove any unreacted payload.

  • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: One-Step Antibody Conjugation using a Maleimide Linker

This protocol outlines the conjugation of a maleimide-functionalized payload to the thiol groups of a reduced antibody.

Materials:

  • Antibody in PBS, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized payload

  • Quenching solution (e.g., 1 M N-acetylcysteine)

  • Desalting columns

Procedure:

  • To reduce the antibody's interchain disulfide bonds, add a 10-fold molar excess of TCEP to the antibody solution.

  • Incubate for 1-2 hours at 37°C.

  • Remove excess TCEP using a desalting column equilibrated with degassed PBS, pH 7.2.

  • Immediately add a 5-10 fold molar excess of the maleimide-payload (dissolved in DMSO) to the reduced antibody.

  • Incubate for 1-2 hours at room temperature in the dark.

  • Quench the reaction by adding a 2-fold molar excess of the quenching solution over the initial amount of maleimide-payload.

  • Purify the ADC using a desalting column or size-exclusion chromatography.

  • Characterize the final ADC.

Protocol 3: One-Step Antibody Conjugation using an NHS Ester Linker

This protocol describes the direct conjugation of an NHS ester-functionalized payload to the primary amines of an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 8.0-8.5)

  • NHS ester-functionalized payload

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Prepare a stock solution of the NHS ester-payload in anhydrous DMSO immediately before use.

  • Add a 5-20 fold molar excess of the NHS ester-payload stock solution to the antibody solution while gently vortexing. The final DMSO concentration should be below 10%.

  • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes.

  • Purify the ADC using a desalting column or dialysis to remove unreacted payload and byproducts.

  • Characterize the final ADC.

Conclusion

The choice of a linker is a critical determinant of the success of a bioconjugate. Methyltetrazine-amido-N-bis(PEG4-acid) represents a significant advancement in bioconjugation technology, offering exceptionally fast, catalyst-free, and bioorthogonal reactivity. Its two-step conjugation strategy allows for the creation of well-defined and stable bioconjugates. While traditional maleimide and NHS ester linkers remain valuable tools, researchers must consider their potential drawbacks, such as the instability of maleimide-thiol adducts and the heterogeneity of NHS ester conjugates. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate linker to advance their drug development and research objectives.

References

A Comparative Guide to Methyltetrazine-amido-N-bis(PEG4-acid) and NHS Ester Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic index.[1] The choice of linker technology dictates the precision of drug attachment, the stability of the ADC in circulation, and the efficiency of payload release at the target site.[2][3] This guide provides an objective comparison between two prominent linker strategies: the modern bioorthogonal click chemistry approach using Methyltetrazine-amido-N-bis(PEG4-acid) and the traditional, widely used N-hydroxysuccinimide (NHS) ester-based conjugation.

Executive Summary

Methyltetrazine-based bioorthogonal chemistry offers a highly selective and efficient method for site-specific ADC development, potentially leading to more homogeneous and stable conjugates. In contrast, NHS ester chemistry, while well-established and straightforward, typically results in heterogeneous ADC populations with variable drug-to-antibody ratios (DARs) due to its reaction with multiple lysine (B10760008) residues on the antibody. The inclusion of polyethylene (B3416737) glycol (PEG) chains in linkers, such as in Methyltetrazine-amido-N-bis(PEG4-acid), serves to enhance the hydrophilicity and stability of the ADC.[4]

Comparative Data Overview

The following table summarizes the key characteristics and performance metrics of Methyltetrazine-amido-N-bis(PEG4-acid) and NHS ester linkers in the context of ADC development.

FeatureMethyltetrazine-amido-N-bis(PEG4-acid)NHS Ester Linkers
Conjugation Chemistry Inverse-electron demand Diels-Alder cycloaddition (iEDDA)[5][6]Acylation of primary amines[][8]
Reaction Specificity Highly specific to a pre-introduced bioorthogonal handle (e.g., TCO)[9]Reacts with multiple surface-accessible lysine residues[][10]
Homogeneity (DAR) Potentially homogeneous (site-specific)[11]Heterogeneous (random)[][10]
Reaction Conditions Mild, aqueous conditions, no catalyst required[9][12]pH-dependent (typically 7-9), aqueous buffers[8][13]
Reaction Kinetics Very fast[9][12]Moderate, with competing hydrolysis[8][14]
Linker Stability Forms a stable dihydropyridazine (B8628806) linkage[9]Forms a stable amide bond[8][14]
Solubility Enhancement Integrated PEG4 chains improve hydrophilicity[6][15]Can be formulated with PEG chains for improved properties[16][17]
Potential for Aggregation PEGylation helps to mitigate aggregation[4]Can be prone to aggregation with hydrophobic payloads[18]

Visualizing the Chemistries

The distinct reaction mechanisms of these two linker types are central to their differing outcomes in ADC synthesis.

Methyltetrazine Ligation Chemistry cluster_0 Reactants cluster_1 Reaction cluster_2 Product Antibody-TCO Antibody with trans-cyclooctene (B1233481) (TCO) Reaction_Node iEDDA Click Chemistry (Bioorthogonal) Antibody-TCO->Reaction_Node Methyltetrazine_Linker Methyltetrazine-amido-N-bis(PEG4-acid)-Payload Methyltetrazine_Linker->Reaction_Node ADC_Product Homogeneous ADC (Site-Specific) Reaction_Node->ADC_Product

Caption: Workflow for Methyltetrazine-based ADC conjugation.

NHS Ester Ligation Chemistry cluster_0 Reactants cluster_1 Reaction cluster_2 Product Antibody Antibody with multiple Lysine residues Reaction_Node Amine Acylation (pH 7-9) Antibody->Reaction_Node NHS_Linker NHS Ester-Linker-Payload NHS_Linker->Reaction_Node ADC_Product Heterogeneous ADC (Random Conjugation) Reaction_Node->ADC_Product

Caption: Workflow for NHS Ester-based ADC conjugation.

Detailed Experimental Protocols

General Protocol for ADC Synthesis via Methyltetrazine Click Chemistry

This protocol assumes the prior preparation of an antibody functionalized with a trans-cyclooctene (TCO) group.

  • Reagent Preparation:

    • Dissolve the TCO-modified antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

    • Dissolve the Methyltetrazine-amido-N-bis(PEG4-acid)-payload conjugate in a compatible solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Reaction:

    • Add the dissolved Methyltetrazine-linker-payload to the antibody solution. A typical molar excess of the linker-payload is 5-10 fold relative to the antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically rapid.

  • Purification:

    • Remove the excess, unreacted linker-payload and solvent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The buffer is exchanged back to a formulation buffer suitable for storage.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

    • Assess ADC purity and aggregation state by size-exclusion chromatography (SEC).

    • Confirm the identity and integrity of the ADC by SDS-PAGE and mass spectrometry.

General Protocol for ADC Synthesis via NHS Ester Ligation
  • Reagent Preparation:

    • Exchange the buffer of the antibody solution to a primary amine-free buffer with a pH between 7 and 9 (e.g., PBS or borate (B1201080) buffer).

    • Dissolve the NHS ester-linker-payload in a dry, water-miscible organic solvent like DMSO immediately before use to minimize hydrolysis.[14]

  • Conjugation Reaction:

    • Slowly add the dissolved NHS ester-linker-payload to the antibody solution while gently stirring. A molar excess of 5-20 fold is commonly used.

    • Incubate the reaction for 1-4 hours at room temperature or 4°C. The reaction time and temperature can be optimized to control the average DAR.[8]

    • The reaction can be quenched by adding a primary amine-containing buffer like Tris.[8]

  • Purification:

    • Purify the ADC from unreacted linker-payload and byproducts using SEC or TFF.

  • Characterization:

    • Analyze the DAR distribution and average DAR using HIC or MS.

    • Evaluate the purity and aggregation of the ADC by SEC.

    • Confirm the structural integrity using SDS-PAGE and MS.

ADC Internalization and Payload Release Pathway

Regardless of the linker chemistry used for synthesis, the general mechanism of action for many ADCs follows a similar intracellular trafficking pathway upon binding to the target antigen on a cancer cell.

General ADC Internalization and Payload Release ADC_Binding 1. ADC binds to target antigen on cell surface Internalization 2. Receptor-mediated endocytosis ADC_Binding->Internalization Endosome 3. ADC traffics through early endosome Internalization->Endosome Lysosome 4. Fusion with lysosome Endosome->Lysosome Payload_Release 5. Linker cleavage or antibody degradation releases payload Lysosome->Payload_Release Cellular_Effect 6. Payload induces cytotoxicity Payload_Release->Cellular_Effect

Caption: Cellular pathway of ADC action after target binding.

Conclusion

The choice between Methyltetrazine-amido-N-bis(PEG4-acid) and NHS ester linkers represents a trade-off between established, simpler methods and modern, more precise biochemical tools.

  • NHS Ester Linkers are suitable for early-stage ADC development and for targets where a heterogeneous product is acceptable. The methodology is well-documented and widely accessible.[][10]

  • Methyltetrazine-amido-N-bis(PEG4-acid) , as part of a bioorthogonal strategy, is ideal for developing next-generation ADCs where homogeneity, stability, and a well-defined DAR are critical.[11] This approach can lead to improved pharmacokinetics and a wider therapeutic window. The incorporated PEG4 spacer further enhances the physicochemical properties of the resulting ADC, potentially reducing aggregation and improving solubility.[4]

For drug developers aiming to optimize ADC performance and produce a more consistent clinical candidate, the investment in site-specific conjugation technologies like the methyltetrazine-TCO ligation is a compelling strategy.

References

Stability of Methyltetrazine-amido-N-bis(PEG4-acid) Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation, the stability of the chosen linker is of paramount importance. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained trans-cyclooctene (B1233481) (TCO) dienophiles stands out for its exceptionally fast kinetics and high selectivity, making it a powerful tool for creating complex biomolecular architectures.[1][2] This guide provides a comprehensive assessment of the stability of conjugates formed using Methyltetrazine-amido-N-bis(PEG4-acid), a popular reagent that combines the highly reactive methyltetrazine core with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][3] We will delve into the factors influencing its stability, compare it with alternative bioorthogonal ligation chemistries, and provide detailed experimental protocols for its evaluation.

Understanding the Stability of Methyltetrazine Conjugates

The stability of a tetrazine conjugate is intrinsically linked to the substituents on the tetrazine ring. A general principle is that electron-donating groups tend to enhance stability while decreasing reaction kinetics, whereas electron-withdrawing groups accelerate the reaction rate at the expense of stability.[4] The "Methyltetrazine" part of the molecule features a methyl group, which is an electron-donating group. This substitution pattern leads to a tetrazine that is among the most stable commercially available.[5] The electron-donating nature of the methyl group, and in some cases an additional alkoxy substituent on an associated aromatic ring, significantly improves the stability of the tetrazine moiety.[5]

The PEG4 linker in Methyltetrazine-amido-N-bis(PEG4-acid) also plays a crucial role. PEGylation is a well-established strategy to enhance the aqueous solubility and pharmacokinetic properties of bioconjugates.[4] By incorporating a hydrophilic PEG4 spacer, this reagent not only improves its handling in aqueous buffers but can also influence the accessibility of the tetrazine for reaction and its overall stability in biological fluids.[1][4]

Comparative Stability Analysis

While the inherent stability of the 1,2,3-triazole ring formed from copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) is well-regarded, the iEDDA reaction involving tetrazines offers significantly faster kinetics.[6][7] This trade-off between reaction speed and stability is a critical consideration in experimental design.

Generally, alkyl- and phenyl-substituted tetrazines are more stable than the highly reactive monosubstituted and pyridyl-tetrazines, which can degrade more rapidly in cellular environments.[8] Studies have shown that while pyridyl-tetrazines may degrade significantly over 48 hours in cell culture media, methyl-substituted tetrazines exhibit much greater stability, with a large percentage of the compound remaining intact over the same period.[9]

Here is a comparative overview of the stability of different click chemistry linkers:

Linker TypeReactionGeneral Stability ProfileKey Considerations
Methyltetrazine iEDDAHigh: The methyl group is electron-donating, which enhances stability.[5]Offers a good balance between high stability and fast reaction kinetics.
Pyridyl-tetrazine iEDDAModerate to Low: The electron-withdrawing nature of the pyridyl ring increases reactivity but reduces stability.[8][10]Prone to faster degradation in aqueous/biological media.[10]
Triazole (from CuAAC/SPAAC) Click ChemistryVery High: The 1,2,3-triazole ring is a highly stable aromatic heterocycle.[6]Resistant to hydrolysis, oxidation, and enzymatic cleavage.[6]
BCN/DBCO (Strained Alkynes) SPAACVariable: BCN can be less stable than DBCO in the presence of thiols like glutathione (B108866).[11]Stability can be influenced by the specific molecular context.
Thiol-Maleimide Michael AdditionModerate: Can be susceptible to retro-Michael reaction and exchange with other thiols.[11]Stability is a known concern in biological systems.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of Methyltetrazine-amido-N-bis(PEG4-acid) conjugates, a forced degradation study is recommended.[6] This involves subjecting the conjugate to various stress conditions and monitoring its integrity over time, typically by HPLC or LC-MS.

General Workflow for Stability Assessment

G cluster_prep 1. Sample Preparation cluster_stress 2. Incubation Under Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare stock solution of Methyltetrazine conjugate in a suitable solvent (e.g., DMSO, PBS). acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Incubate base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Incubate oxid Oxidative Stress (e.g., 3% H2O2, RT) prep->oxid Incubate reduc Reductive Stress (e.g., 10 mM GSH, 37°C) prep->reduc Incubate plasma Plasma/Serum Stability (e.g., 37°C) prep->plasma Incubate sampling Collect samples at various time points. acid->sampling base->sampling oxid->sampling reduc->sampling plasma->sampling analysis Analyze by HPLC or LC-MS to quantify remaining conjugate. sampling->analysis half_life Calculate degradation rate and half-life. analysis->half_life

Caption: General experimental workflow for assessing the stability of Methyltetrazine conjugates.

Protocol 1: Stability in Phosphate-Buffered Saline (PBS)

This protocol assesses the hydrolytic stability of the conjugate under physiological pH.

  • Sample Preparation: Prepare a stock solution of the Methyltetrazine-amido-N-bis(PEG4-acid) conjugate in DMSO. Dilute the stock solution in PBS (pH 7.4) to a final concentration of approximately 0.2 mM, ensuring the final DMSO concentration is low (e.g., 1%).[12]

  • Incubation: Incubate the solution at 37°C.[12]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours).

  • Analysis: Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the characteristic tetrazine absorbance at around 515-540 nm.[12][13]

  • Data Analysis: Plot the percentage of remaining conjugate against time to determine the degradation kinetics.

Protocol 2: Stability in the Presence of Glutathione (GSH)

This assay evaluates the stability of the conjugate in a reducing environment, simulating intracellular conditions.

  • Sample Preparation: Prepare a solution of the Methyltetrazine conjugate in PBS (pH 7.4).

  • Incubation: Add a solution of glutathione (GSH) to the conjugate solution to a final concentration of 5-10 mM. Incubate the mixture at 37°C.[14]

  • Time Points: Collect samples at various time intervals.

  • Analysis: Analyze the samples directly by LC-MS. Monitor the disappearance of the parent molecule and the appearance of any potential GSH adducts.[14]

Signaling Pathway of Tetrazine Degradation

While the precise degradation pathway can vary, a common mechanism involves nucleophilic attack on the electron-deficient tetrazine ring, leading to ring-opening and loss of the characteristic color and reactivity. Electron-donating groups like the methyl group in the specified reagent help to stabilize the ring against such attacks.

G Methyltetrazine Stable Methyltetrazine Conjugate TransitionState Transition State Methyltetrazine->TransitionState Nucleophile Nucleophile (e.g., H2O, R-SH) Nucleophile->TransitionState Nucleophilic Attack DegradationProducts Degradation Products (Loss of Chromophore) TransitionState->DegradationProducts

Caption: Simplified pathway of nucleophile-mediated tetrazine degradation.

Conclusion

Methyltetrazine-amido-N-bis(PEG4-acid) offers a compelling combination of high stability and rapid reaction kinetics for bioorthogonal conjugation. The presence of an electron-donating methyl group confers enhanced stability compared to other classes of tetrazines, while the PEG4 linker improves aqueous solubility. While no single linker is optimal for all applications, the stability profile of methyltetrazine conjugates makes them a robust and reliable choice for a wide range of applications in chemical biology and drug development. For critical applications, it is always recommended to perform stability studies under conditions that mimic the intended experimental or physiological environment.

References

A Comparative Guide to Antibody Labeling: Characterization of Methyltetrazine-amido-N-bis(PEG4-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and stable conjugation of functional moieties to antibodies is a cornerstone of modern biotherapeutics and diagnostic development. The choice of labeling chemistry is critical, directly impacting the performance, stability, and efficacy of the final conjugate. This guide provides an objective comparison of antibodies labeled with Methyltetrazine-amido-N-bis(PEG4-acid) against a conventional alternative, maleimide-based conjugation. We present a synthesis of available experimental data, detailed methodologies for key characterization assays, and visual workflows to aid in the rational design of antibody conjugates.

Executive Summary

Methyltetrazine-amido-N-bis(PEG4-acid) is a bioorthogonal labeling reagent that enables the highly efficient and specific conjugation of antibodies via the inverse electron demand Diels-Alder (iEDDA) reaction. This "click chemistry" approach offers significant advantages in terms of reaction speed and specificity, particularly when compared to more traditional methods such as maleimide (B117702) chemistry. The key distinction lies in the reaction mechanism: the tetrazine moiety on the linker reacts with a trans-cyclooctene (B1233481) (TCO) group pre-installed on the molecule of interest, forming a stable covalent bond.[1][2][3][4] In contrast, maleimide chemistry targets the thiol groups of cysteine residues on the antibody.[5] While effective, maleimide conjugates can exhibit variable stability in vivo due to a retro-Michael reaction, potentially leading to premature drug deconjugation.[6][7]

This guide will delve into the quantitative performance metrics of these two labeling strategies, focusing on conjugation efficiency, stability, and the impact on antibody function. We will also provide detailed protocols for the labeling and characterization of methyltetrazine-conjugated antibodies.

Performance Comparison: Methyltetrazine vs. Maleimide Chemistry

The selection of a conjugation strategy should be guided by a thorough understanding of the performance characteristics of each method. Below is a summary of key quantitative data comparing methyltetrazine-TCO ligation with maleimide-based conjugation for antibody labeling.

Performance MetricMethyltetrazine-TCO LigationMaleimide-Thiol ConjugationKey Considerations
Reaction Kinetics Exceptionally fast (k₂ ≈ 10³ - 10⁶ M⁻¹s⁻¹)[8][9]Fast (k₂ ≈ 10³ M⁻¹s⁻¹)The rapid kinetics of the iEDDA reaction allow for efficient labeling at low antibody concentrations.
Specificity Highly specific for TCO group; bioorthogonal[9][10]Specific for thiol groups on cysteine residuesThe bioorthogonality of the tetrazine-TCO reaction minimizes off-target reactions in complex biological systems.
Conjugate Stability Stable covalent bondSusceptible to retro-Michael reaction, leading to deconjugation[6][11]The stability of the conjugate is crucial for in vivo applications, where premature payload release can lead to off-target toxicity and reduced efficacy.
Effect on Antibody Affinity Minimal impact on binding affinity reported[12]Can potentially affect antibody structure and function if cysteine residues are in or near the antigen-binding site.Site-specific conjugation methods are generally preferred to minimize interference with antibody function.
Drug-to-Antibody Ratio (DAR) Can be precisely controlled with site-specific TCO incorporationCan be controlled, but heterogeneity is common with native cysteine conjugationA homogenous DAR is desirable for consistent efficacy and a well-defined pharmacokinetic profile.[13]

In Vitro & In Vivo Performance

The stability and targeting capabilities of labeled antibodies are critical for their therapeutic and diagnostic applications. Preclinical studies comparing different labeling strategies often focus on biodistribution and tumor uptake in animal models.

Performance AspectMethyltetrazine-TCO Labeled AntibodyMaleimide Labeled AntibodyReferences
Tumor Uptake (Pretargeting) High tumor uptake and excellent tumor-to-background ratios observed in preclinical models.Not applicable in a pretargeting context.[14][15][16]
In Vivo Stability High in vivo stability of the tetrazine-TCO linkage.Prone to deconjugation in plasma, which can affect efficacy and safety.[6][7][11]
Biodistribution Favorable biodistribution with clearance of unbound probe in pretargeting approaches.Biodistribution can be influenced by the stability of the linker and potential for off-target drug release.[14][17]

Experimental Protocols

Protocol 1: Antibody Labeling with Methyltetrazine-amido-N-bis(PEG4-acid)

This protocol describes the two-step process for labeling an antibody. First, the carboxylic acid groups of the methyltetrazine reagent are activated using EDC and NHS. Second, the activated reagent is conjugated to the primary amine groups (e.g., lysine (B10760008) residues) of the antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Methyltetrazine-amido-N-bis(PEG4-acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives, exchange the buffer to PBS, pH 7.4 using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Activation of Methyltetrazine-amido-N-bis(PEG4-acid):

    • Dissolve Methyltetrazine-amido-N-bis(PEG4-acid) in anhydrous DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS in Reaction Buffer to a final concentration of 0.4 mg/mL and 0.6 mg/mL, respectively.

    • Add the dissolved methyltetrazine reagent to the EDC/NHS solution and incubate for 15 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation to Antibody:

    • Add the activated methyltetrazine reagent to the antibody solution. The molar ratio of the methyltetrazine reagent to the antibody should be optimized, but a starting point of 20:1 is recommended.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Purification of the Conjugate:

    • Remove excess labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

Protocol 2: Characterization of Labeled Antibody

1. Determination of Degree of Labeling (DOL):

The DOL, or the average number of methyltetrazine molecules per antibody, can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the characteristic absorbance maximum of the methyltetrazine group (if applicable and distinct from the antibody's absorbance).

  • Calculate the antibody concentration using its extinction coefficient at 280 nm.

  • Calculate the concentration of the methyltetrazine moiety using its molar extinction coefficient.

  • The DOL is the molar ratio of the methyltetrazine to the antibody.

2. Assessment of Conjugate Stability:

The stability of the antibody-methyltetrazine conjugate can be assessed by incubating the conjugate in plasma or serum over time.[18][19][20][21]

  • Incubate the labeled antibody in human or mouse serum at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • At each time point, analyze the samples by size-exclusion chromatography (SEC) to monitor for aggregation or fragmentation.

  • The amount of intact conjugate can be quantified using methods like ELISA or LC-MS to determine the rate of degradation or deconjugation.[18][19]

3. Analysis of Antigen Binding Affinity:

It is crucial to confirm that the labeling process has not adversely affected the antibody's ability to bind to its target antigen. This can be assessed using techniques such as ELISA or Surface Plasmon Resonance (SPR).

  • For ELISA, coat a microplate with the target antigen.

  • Add serial dilutions of both the labeled and unlabeled antibody.

  • Detect the bound antibody using a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Compare the binding curves and EC50 values of the labeled and unlabeled antibodies to determine if there is a significant change in binding affinity.[12][22]

Visualizing the Workflow and Concepts

Antibody Labeling Workflow

G cluster_0 Antibody Preparation cluster_1 Methyltetrazine Activation cluster_2 Conjugation cluster_3 Purification & Characterization A Start with Antibody Solution B Buffer Exchange (if necessary) A->B E Mix Activated Methyltetrazine with Antibody B->E C Dissolve Methyltetrazine-acid, EDC, and NHS D Incubate to form NHS-ester C->D D->E F Incubate for Conjugation E->F G Quench Reaction F->G H Purify via Desalting Column G->H I Characterize Conjugate (DOL, Stability, Affinity) H->I

Caption: Workflow for labeling antibodies with Methyltetrazine-amido-N-bis(PEG4-acid).

Comparison of Conjugation Chemistries

G cluster_0 Methyltetrazine-TCO Ligation (iEDDA) cluster_1 Maleimide-Thiol Conjugation a Antibody-TCO + Methyltetrazine-Linker b Stable Covalent Bond Fast & Bioorthogonal a->b c Antibody-SH + Maleimide-Linker d Thioether Bond Prone to Retro-Michael Reaction c->d

Caption: Conceptual comparison of Methyltetrazine-TCO and Maleimide-Thiol conjugation.

Conclusion

The use of Methyltetrazine-amido-N-bis(PEG4-acid) for antibody labeling, in conjunction with a TCO-modified counterpart, represents a robust and highly efficient method for creating stable antibody conjugates. The superior kinetics and bioorthogonality of the iEDDA reaction offer clear advantages over traditional maleimide chemistry, particularly for in vivo applications where conjugate stability is paramount. The inclusion of PEG linkers further enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][3][23] While the choice of labeling chemistry will always depend on the specific application, the data presented in this guide suggests that methyltetrazine-based click chemistry is a powerful tool for the development of next-generation antibody-based therapeutics and diagnostics.

References

A Comparative Guide to PEGylated Linkers: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). Among the various options, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone for improving the therapeutic index of complex biologics.[1][2][3] This guide provides an objective comparison of different PEGylated linkers, supported by experimental data, to facilitate the rational design of next-generation therapeutics.

The primary role of a PEG linker is to covalently attach a payload, such as a small molecule drug, to a larger biomolecule, like an antibody.[4] The inclusion of a PEG chain can significantly modulate the physicochemical and pharmacological properties of the resulting conjugate, including its solubility, stability, and pharmacokinetic profile.[1][4][5]

Key Advantages of PEGylation:
  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which reduces its renal clearance and prolongs its circulation time in the body.[4]

  • Improved Stability and Solubility: The hydrophilic nature of PEG can protect the conjugated molecule from enzymatic degradation and increase the solubility of hydrophobic payloads.[2][4]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of protein-based drugs, thereby reducing their recognition by the immune system.[2][4]

The length and structure of the PEG linker are critical parameters that can be fine-tuned to optimize the performance of a bioconjugate.[1][5] This guide will delve into the in vitro and in vivo data that informs the selection of an appropriate PEG linker.

Data Presentation: A Comparative Analysis of PEG Linker Performance

The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEGylated linkers.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Different PEG Linker Lengths

Antibody-PayloadLinker TypeTarget Cell LineIC50 (nM)Reference
Affibody-MMAENo PEGHER2-positive<100[6]
Affibody-MMAE4 kDa PEGHER2-positive~450[6]
Affibody-MMAE10 kDa PEGHER2-positive>1000[6]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher cytotoxicity.

Table 2: In Vivo Pharmacokinetics of Bioconjugates with Different PEG Linker Lengths

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes[5][6]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG[5][6]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG[5][6]
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart[5]
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life[5]
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation[5]

Table 3: In Vivo Efficacy of Antibody-Drug Conjugates with Different PEG Linker Lengths

Antibody-PayloadLinker TypeTumor ModelEfficacy OutcomeReference
Affibody-MMAENo PEGNCI-N87 xenograftModerate tumor growth inhibition[6]
Affibody-MMAE4 kDa PEGNCI-N87 xenograftImproved tumor growth inhibition compared to no PEG[6]
Affibody-MMAE10 kDa PEGNCI-N87 xenograftStrongest tumor growth inhibition[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and reproduction of experimental findings. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic activity of PEGylated conjugates against cancer cell lines.[6]

  • Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.[7]

  • Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PEGylated conjugates, a non-PEGylated control, and a vehicle control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[6]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the conjugate concentration.[6]

In Vivo Pharmacokinetic Study

Objective: To determine the circulation half-life of PEGylated conjugates.[5]

  • Animal Model: Use healthy mice (e.g., BALB/c).[6]

  • Administration: Administer the PEGylated conjugate intravenously (i.v.) via the tail vein at a specified dose.[5]

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).[5]

  • Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum.

  • Quantification: Quantify the concentration of the conjugate in the plasma or serum using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) for protein-based conjugates.[5]

  • Data Analysis: Plot the plasma concentration of the conjugate versus time and use pharmacokinetic modeling software to calculate parameters such as half-life (t1/2) and area under the curve (AUC).

In Vivo Efficacy (Antitumor) Study

Objective: To evaluate the therapeutic efficacy of PEGylated drug conjugates.[5]

  • Animal Model: Use tumor-xenograft models (e.g., mice bearing NCI-N87 tumors).[5]

  • Tumor Inoculation: Inoculate mice with tumor cells.

  • Group Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[5]

  • Treatment Administration: Administer the PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control according to a specific dosing schedule.[5]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[5]

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size, or at a set time point.[1]

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[1]

Visualizations

Diagrams illustrating key concepts and workflows provide a clearer understanding of the principles behind the use of PEGylated linkers.

G cluster_0 General Structure of a PEGylated Bioconjugate Biomolecule Biomolecule (e.g., Antibody) Linker PEG Linker Biomolecule->Linker Conjugation Site Payload Payload (e.g., Drug) Linker->Payload Attachment Site G cluster_1 Types of PEG Linkers Linear Linear PEG Branched Branched PEG Cleavable Cleavable PEG NonCleavable Non-Cleavable PEG PEG_Type PEG Structure Linker_Chemistry Linker Chemistry G cluster_2 Experimental Workflow for ADC Development Synthesis ADC Synthesis & Characterization InVitro In Vitro Evaluation (e.g., Cytotoxicity) Synthesis->InVitro InVivo_PK In Vivo Pharmacokinetics InVitro->InVivo_PK InVivo_Efficacy In Vivo Efficacy (Tumor Models) InVivo_PK->InVivo_Efficacy Optimization Lead Optimization InVivo_Efficacy->Optimization

References

The Critical Role of Linkers in the ADC Bystander Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an Antibody-Drug Conjugate (ADC) is a delicate balance of targeting, potency, and safety. A key phenomenon influencing therapeutic efficacy, particularly in heterogeneous tumors, is the "bystander effect." This guide provides a comprehensive comparison of how different linker technologies, specifically cleavable and non-cleavable linkers, modulate the bystander killing capabilities of ADCs, supported by experimental data and detailed protocols.

The bystander effect refers to the ability of an ADC's cytotoxic payload to kill not only the target antigen-positive (Ag+) cancer cells but also neighboring antigen-negative (Ag-) cells.[1][] This is crucial for overcoming tumor heterogeneity, where antigen expression can be varied or absent in some cancer cells.[1] The linker connecting the antibody to the payload is a critical determinant of this effect.[3][4]

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

The fundamental difference in the bystander effect between ADCs with cleavable and non-cleavable linkers lies in the mechanism of payload release and the physicochemical properties of the released cytotoxic agent.

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved by specific conditions within the tumor microenvironment or inside the target cell, such as low pH or the presence of certain enzymes like cathepsin B.[3] This cleavage releases the payload in its original, potent, and often membrane-permeable form.[5] This free drug can then diffuse out of the target cell and into adjacent tumor cells, inducing apoptosis regardless of their antigen expression.[5][6]

Non-Cleavable Linkers: In contrast, non-cleavable linkers remain intact during circulation and after internalization. The payload is released only after the complete lysosomal degradation of the antibody component.[1][3] This process results in the payload being attached to the linker and an amino acid residue from the antibody.[7] These payload-linker-amino acid complexes are typically charged and less membrane-permeable, which significantly limits their ability to diffuse out of the target cell and kill neighboring cells.[4][5] Consequently, ADCs with non-cleavable linkers generally exhibit a minimal or absent bystander effect.[4][6]

Visualizing the Bystander Effect Pathway

The following diagram illustrates the distinct pathways for ADCs with cleavable and non-cleavable linkers, highlighting the mechanism of the bystander effect.

cluster_cleavable Cleavable Linker ADC cluster_noncleavable Non-Cleavable Linker ADC ADC_C ADC binds to Antigen-Positive Cell Internalization_C Internalization & Lysosomal Trafficking ADC_C->Internalization_C Cleavage_C Linker Cleavage (e.g., Cathepsin B) Internalization_C->Cleavage_C Release_C Payload Release (Membrane-Permeable) Cleavage_C->Release_C Target_Kill_C Target Cell Killing Release_C->Target_Kill_C Diffusion_C Payload Diffusion (Bystander Effect) Release_C->Diffusion_C Bystander_Kill_C Antigen-Negative Cell Killing Diffusion_C->Bystander_Kill_C ADC_NC ADC binds to Antigen-Positive Cell Internalization_NC Internalization & Lysosomal Trafficking ADC_NC->Internalization_NC Degradation_NC Antibody Degradation Internalization_NC->Degradation_NC Release_NC Payload Release (Charged, Impermeable) Degradation_NC->Release_NC Target_Kill_NC Target Cell Killing Release_NC->Target_Kill_NC No_Diffusion_NC Limited/No Diffusion Release_NC->No_Diffusion_NC

Figure 1. Mechanism of bystander effect for cleavable vs. non-cleavable linkers.

Comparative Performance: Experimental Data

The differential bystander effect of ADCs with cleavable versus non-cleavable linkers has been demonstrated in numerous preclinical studies. A classic example is the comparison between Trastuzumab deruxtecan (B607063) (T-DXd), which has a cleavable linker, and Trastuzumab emtansine (T-DM1), which has a non-cleavable linker.

ADCLinker TypePayloadBystander EffectReference
Trastuzumab deruxtecan (T-DXd) Cleavable (tetrapeptide-based)DXd (topoisomerase I inhibitor)Significant [8]
Trastuzumab emtansine (T-DM1) Non-cleavable (thioether)DM1 (microtubule inhibitor)Minimal/Absent [4][8]

Table 1. Comparison of two HER2-targeting ADCs with different linker technologies.

Quantitative data from in vitro co-culture assays further highlights these differences. In these experiments, antigen-positive (Ag+) and antigen-negative (Ag-) cells are grown together and treated with the ADC. The viability of the Ag- cells is then measured to quantify the bystander effect.

Cell LinesADC Treatment% Viability of HER2-Negative Cells (MCF7)ConclusionReference
SKBR3 (HER2+) & MCF7 (HER2-) Co-cultureDS8201 (cleavable linker)Significantly ReducedDemonstrates a strong bystander effect.[9]
SKBR3 (HER2+) & MCF7 (HER2-) Co-cultureT-DM1 (non-cleavable linker)No Significant ImpactShows a lack of bystander effect.[9]

Table 2. In vitro bystander effect of DS8201 (T-DXd) and T-DM1 in a co-culture model.

Experimental Protocols for Evaluating the Bystander Effect

Accurate assessment of the bystander effect is crucial for ADC development. The following are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Co-Culture Bystander Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[7][10]

Methodology:

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload.[7] The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[7][10]

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).[11]

  • ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells when cultured alone.[10]

  • Incubation: Incubate the plate for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (typically 3-6 days).[10]

  • Viability Assessment: Measure the viability of the Ag- (fluorescent) cells using a fluorescence plate reader or flow cytometry.[10] A significant decrease in the viability of Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.[10]

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium.[9][12]

Methodology:

  • Conditioned Medium Generation: Culture the Ag+ cells and treat them with the ADC for a defined period (e.g., 72 hours).

  • Medium Collection: Collect the culture medium, which now contains any released payload.

  • Treatment of Bystander Cells: Add the conditioned medium to a culture of Ag- cells.

  • Viability Assessment: After a suitable incubation period, assess the viability of the Ag- cells. A decrease in viability indicates that a membrane-permeable payload was released from the Ag+ cells.

The following diagram outlines the workflow for these in vitro assays.

cluster_workflow In Vitro Bystander Effect Evaluation Workflow cluster_coculture Co-Culture Assay cluster_conditioned Conditioned Medium Assay CoCulture_Setup Co-culture Ag+ and Ag- (GFP+) cells CoCulture_Treat Treat with ADC CoCulture_Setup->CoCulture_Treat CoCulture_Incubate Incubate (3-6 days) CoCulture_Treat->CoCulture_Incubate CoCulture_Analyze Analyze Ag- cell viability (Flow Cytometry) CoCulture_Incubate->CoCulture_Analyze CM_Treat Treat Ag+ cells with ADC CM_Collect Collect Conditioned Medium CM_Treat->CM_Collect CM_Transfer Transfer to Ag- cells CM_Collect->CM_Transfer CM_Analyze Analyze Ag- cell viability CM_Transfer->CM_Analyze

Figure 2. Experimental workflow for in vitro bystander effect assays.
In Vivo Admixed Tumor Model

This model assesses the bystander effect in a more physiologically relevant setting.[7]

Methodology:

  • Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[7] The Ag- cells may express a reporter gene like luciferase for in vivo imaging.[7]

  • ADC Administration: Once tumors are established, treat the mice with the ADC.

  • Tumor Growth Monitoring: Monitor tumor growth over time using calipers or in vivo imaging systems.

  • Analysis: A significant inhibition of tumor growth in the admixed model compared to tumors formed from only Ag- cells indicates an in vivo bystander effect.

Conclusion

The choice of linker is a critical design feature of ADCs that profoundly impacts their mechanism of action and therapeutic efficacy. ADCs with cleavable linkers are capable of inducing a potent bystander effect, which is advantageous for treating heterogeneous tumors. In contrast, ADCs with non-cleavable linkers offer a more targeted approach with a reduced risk of off-target toxicity associated with a diffusing payload, but lack the bystander killing capability. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the bystander effect, enabling researchers to make informed decisions in the design and development of next-generation ADCs.

References

bioorthogonal reaction efficiency of methyltetrazine vs. other click chemistry reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of ligation strategy is paramount. This guide provides an objective comparison of methyltetrazine's performance against other prominent click chemistry reagents, supported by experimental data, to facilitate informed decisions for applications ranging from live-cell imaging to drug delivery.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), has emerged as a powerful tool in chemical biology.[1] Its key advantages lie in its exceptionally rapid reaction kinetics and its ability to proceed without a catalyst, setting it apart from well-established methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

Quantitative Comparison of Reaction Kinetics

The efficiency of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂), which directly measures the reaction speed. The table below summarizes the k₂ values for methyltetrazine-TCO ligation in comparison to CuAAC and SPAAC, underscoring the significant kinetic advantage of the tetrazine-based reaction.

FeatureMethyltetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶[2][3]10 - 10⁴[1][4]~1-2[2]
Biocompatibility Excellent (copper-free)[1][5]Limited in vivo due to copper cytotoxicity[6][7]Excellent (copper-free)[1]
Reaction Conditions Aqueous media, room temperature, catalyst-free[1][5]Requires copper(I) catalyst, often with ligands and reducing agents[8]Aqueous media, room temperature, catalyst-free[9]

Delving into the Chemistry: Reaction Mechanisms

The underlying mechanisms of these click chemistry reactions dictate their speed and biocompatibility.

Methyltetrazine Ligation (IEDDA): This reaction involves a [4+2] cycloaddition between the electron-poor methyltetrazine (diene) and an electron-rich strained alkene like TCO (dienophile).[10] This is followed by a rapid retro-Diels-Alder reaction that releases nitrogen gas, an irreversible step that drives the reaction to completion.[10] The use of a strained dienophile significantly accelerates the reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is a 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.[4] The catalyst is essential for the reaction to proceed efficiently under biological conditions. However, the cytotoxicity of copper has limited its in vivo applications.[6][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of copper, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a catalyst.[9] While biocompatible, the reaction rates of SPAAC are generally slower than those of tetrazine ligations.[2]

Experimental Protocols for Comparative Analysis

To objectively evaluate the efficiency of these reactions in a laboratory setting, the following experimental protocols can be employed.

General Materials and Reagents:
  • Methyltetrazine-functionalized molecule of interest

  • TCO-functionalized molecule of interest

  • Azide-functionalized molecule of interest

  • Alkyne-functionalized molecule of interest (for CuAAC)

  • Strained cyclooctyne (e.g., DBCO)-functionalized molecule of interest (for SPAAC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA or BTTAA)[11]

  • Analytical instruments: HPLC, LC-MS, or ¹H NMR

Protocol for Comparing Reaction Kinetics:
  • Preparation of Reactants: Prepare stock solutions of the functionalized molecules in a suitable solvent (e.g., DMSO or water). Determine the precise concentration of each stock solution.

  • Reaction Setup:

    • For Methyltetrazine-TCO Ligation and SPAAC: In a reaction vessel, mix equimolar concentrations of the tetrazine and TCO or azide and cyclooctyne in PBS at a controlled temperature (e.g., 25°C or 37°C).

    • For CuAAC: In a reaction vessel containing the azide and alkyne reactants in PBS, add a freshly prepared solution of CuSO₄, sodium ascorbate (to reduce Cu(II) to the active Cu(I)), and the copper-chelating ligand.[8]

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction if necessary (e.g., by adding a scavenger for one of the reactants).

  • Analysis: Analyze the aliquots using a suitable analytical technique (HPLC, LC-MS, or ¹H NMR) to determine the concentration of the product formed and the remaining reactants over time.

  • Data Interpretation: Plot the concentration of the product versus time. From this data, the initial reaction rate can be determined, and the second-order rate constant (k₂) can be calculated using the appropriate rate law equation.

Visualizing the Workflow

The following diagrams illustrate the conceptual differences in the experimental workflows for a typical bioorthogonal labeling experiment.

G cluster_0 Methyltetrazine Ligation (Catalyst-Free) cluster_1 CuAAC Ligation (Catalyst-Required) A Mix Methyltetrazine-labeled Biomolecule and TCO-labeled Probe in Buffer B Incubate at Room Temperature A->B C Direct Analysis (e.g., Imaging, FACS) B->C D Mix Azide-labeled Biomolecule and Alkyne-labeled Probe in Buffer E Add Copper(I) Catalyst, Ligand, and Reducing Agent D->E F Incubate at Room Temperature E->F G Optional: Quench and/or Purify to Remove Copper F->G H Analysis G->H

Comparative experimental workflows for bioorthogonal ligations.

G cluster_0 Reaction Pathway Comparison cluster_1 Methyltetrazine + TCO cluster_2 Azide + Alkyne (CuAAC) A1 Reactants A2 [4+2] Cycloaddition A1->A2 Extremely Fast A3 Retro-Diels-Alder A2->A3 Rapid A4 Stable Dihydropyridazine Product + N₂ A3->A4 B1 Reactants B2 Copper(I) Catalysis B1->B2 Catalyst Dependent B3 1,3-Dipolar Cycloaddition B2->B3 Fast B4 Stable Triazole Product B3->B4

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of linker technology in ADC design.

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet efficiently release the payload at the tumor site. The two primary classes of linkers employed in ADC development are cleavable and non-cleavable, each with distinct mechanisms of action, advantages, and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to inform the rational design of next-generation ADCs.

Mechanisms of Payload Release: A Tale of Two Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1] Cleavable linkers are designed to be labile under specific physiological conditions within the tumor microenvironment or inside cancer cells, while non-cleavable linkers rely on the complete degradation of the antibody component to liberate the drug.[2]

Cleavable Linkers: These linkers exploit the unique biochemical features of the tumor microenvironment or the intracellular compartments of cancer cells.[1] There are three main types:

  • Protease-sensitive linkers: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[3]

  • pH-sensitive linkers: Hydrazone linkers, for example, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3]

  • Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is reduced in the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[2]

Non-Cleavable Linkers: These linkers, typically containing a thioether bond, do not have a specific cleavage site.[4] The release of the payload is a consequence of the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell and trafficked to the lysosome.[2][5] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.[5]

Fig 1. Payload release mechanisms for cleavable and non-cleavable linkers.

Performance Comparison: Stability, Efficacy, and Toxicity

The choice between a cleavable and non-cleavable linker has profound implications for an ADC's stability, in vitro and in vivo efficacy, and its potential for off-target toxicity.

FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of Release Enzymatic (e.g., Cathepsin B) or chemical (pH, glutathione) cleavage in the lysosome or cytoplasm.[2][3]Proteolytic degradation of the antibody backbone in the lysosome.[2]
Released Payload Unmodified, potent payload.Payload attached to the linker and an amino acid residue.[5]
Plasma Stability Generally lower, with potential for premature drug release.[6]Generally higher, leading to a more stable ADC in circulation.[1]
Bystander Effect High, due to the release of membrane-permeable payload.[4]Low to negligible, as the released payload is often charged and less permeable.[7]
Off-Target Toxicity Higher potential due to premature release and bystander effect.[2]Lower potential due to higher stability and limited bystander effect.[1]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.[4]May be less effective if target antigen expression is varied.

Table 1. High-level comparison of cleavable and non-cleavable linkers.

Quantitative Data Summary

The following tables summarize quantitative data from various studies comparing the performance of ADCs with cleavable and non-cleavable linkers.

Linker TypeADCPlasma Stability (Half-life)Reference
Cleavable (Hydrazone)Phenylketone-derived hydrazone linker~2 days in human and mouse plasma[3]
Cleavable (Carbonate)Sacituzumab govitecan~36 hours[3]
Cleavable (Silyl ether)Silyl ether-MMAE conjugate>7 days in human plasma[3]
Cleavable (Val-Cit)Trastuzumab-vc-MMAE-[8]
Non-Cleavable (Thioether)Trastuzumab-smcc-DM1-[9]

Table 2. Comparative plasma stability of ADCs with different linker types.

Linker TypeADCCell LineIC50Reference
Cleavable (Val-Cit-PABA)Trastuzumab-vc-PABA-MMAESK-BR-30.04 nM (DAR 4)[10]
Non-Cleavable (SMCC)Trastuzumab-DM1 (Kadcyla®)--[10]
Cleavable (Val-Cit)DOX-dsProc-containing ADC-IC50 decreased 120-fold with Cu(I)-BTTAA[3]
Non-CleavableNon-cleavable ADC with MMAE-10⁻¹¹ mol/L (for Cys-linker-MMAE)[3]

Table 3. In vitro cytotoxicity of ADCs with different linker types.

Linker TypeADCXenograft ModelEfficacyReference
Cleavable (Val-Cit)Trastuzumab-vc-MMAENCI-N87 human gastric carcinoma-[8][11]
Cleavable (Glycopeptide)Trastuzumab-MMAUNCI-N87 human gastric carcinomaSuperior efficacy to trastuzumab-vc-MMAE[8][11]
Non-Cleavable---

Table 4. Comparative in vivo efficacy of ADCs in xenograft models.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.

Experimental Workflow for ADC Comparison ADC Synthesis ADC Synthesis In Vitro Characterization In Vitro Characterization ADC Synthesis->In Vitro Characterization In Vivo Evaluation In Vivo Evaluation In Vitro Characterization->In Vivo Evaluation Plasma Stability Assay Plasma Stability Assay In Vitro Characterization->Plasma Stability Assay Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) In Vitro Characterization->Cytotoxicity Assay (MTT) Bystander Effect Assay Bystander Effect Assay In Vitro Characterization->Bystander Effect Assay Data Analysis Data Analysis In Vivo Evaluation->Data Analysis Xenograft Model Xenograft Model In Vivo Evaluation->Xenograft Model

Fig 2. Experimental workflow for comparing ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.[12][13]

Materials:

  • Target cancer cell lines (e.g., HER2-positive SK-BR-3)

  • Appropriate cell culture medium (e.g., McCoy's 5A) with supplements

  • ADCs (cleavable and non-cleavable)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[12]

  • ADC Treatment: Prepare serial dilutions of the ADCs. Remove the culture medium from the wells and add the ADC dilutions. Incubate for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.

Co-culture Bystander Effect Assay

This assay quantifies the killing of antigen-negative cells by the payload released from antigen-positive cells treated with an ADC.[9][14]

Materials:

  • Antigen-positive (Ag+) cell line (e.g., HER2-positive N87)

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP-MCF7)

  • ADCs

  • Co-culture medium

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADCs at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.

  • Incubation: Incubate the plates for a specified period (e.g., 72-144 hours).

  • Data Acquisition: Measure the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or by cell counting with a flow cytometer.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture with the Ag- monoculture to quantify the bystander killing effect.[9]

In Vivo Efficacy Study (Xenograft Mouse Model)

This study evaluates the anti-tumor activity of an ADC in a living organism.[15][16]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Human tumor cell line (e.g., NCI-N87)

  • ADCs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the ADCs and control agents intravenously at specified doses and schedules.

  • Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).[15]

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

Conclusion: Selecting the Optimal Linker

The decision between a cleavable and non-cleavable linker is not a one-size-fits-all scenario and depends on a multitude of factors, including the target antigen, the tumor microenvironment, the payload, and the desired therapeutic window.[2]

Cleavable linkers offer the advantage of a potent bystander effect, which can be crucial for treating heterogeneous tumors with varied antigen expression.[4] However, this comes with a potential for increased off-target toxicity due to premature linker cleavage.[2]

Non-cleavable linkers provide greater plasma stability, which can lead to a more favorable safety profile.[1] The lack of a significant bystander effect makes them more suitable for treating hematological malignancies or solid tumors with homogenous and high antigen expression.

Ultimately, the optimal linker choice requires a thorough understanding of the target biology, the physicochemical properties of the payload, and the desired therapeutic outcome. A comprehensive preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate towards clinical development.

References

Safety Operating Guide

Proper Disposal of Methyltetrazine-amido-N-bis(PEG4-acid): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and protecting the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyltetrazine-amido-N-bis(PEG4-acid), a bifunctional linker commonly used in bioconjugation and click chemistry. Adherence to these procedures is critical for maintaining operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle Methyltetrazine-amido-N-bis(PEG4-acid) with appropriate care. Based on data from analogous tetrazine derivatives, it should be considered a potential irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a certified respirator or work in a well-ventilated area, such as a fume hood.

Summary of Key Chemical Data

For quick reference, the following table summarizes essential information for Methyltetrazine-amido-N-bis(PEG4-acid).

PropertyValueSource
Chemical Name Methyltetrazine-amido-N-bis(PEG4-acid)BroadPharm, MedChemExpress
Molecular Formula C₃₃H₅₁N₅O₁₃BroadPharm
Molecular Weight 725.78 g/mol BroadPharm
Appearance Red crystalline solid (inferred)Based on similar tetrazine compounds
Solubility Soluble in DMSO, DMF, DCM, THF, ChloroformVector Labs
Storage Conditions -20°C, desiccatedBroadPharm, Vector Labs
Incompatible Materials Strong oxidizing agents, strong acids/alkalisInferred from safety data sheets of similar compounds

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of Methyltetrazine-amido-N-bis(PEG4-acid) is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

  • Waste Collection:

    • Collect all waste containing Methyltetrazine-amido-N-bis(PEG4-acid), including unused neat compound, solutions, and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a chemically compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[1]

    • Label the container with "Hazardous Waste," the full chemical name "Methyltetrazine-amido-N-bis(PEG4-acid)," and any known hazard information (e.g., "Irritant," "Handle with Caution").

  • Waste Segregation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.

    • Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain and absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Carefully collect the absorbed material and any contaminated cleaning supplies into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Final Disposal:

    • Once the hazardous waste container is full or ready for pickup, ensure the lid is tightly sealed.

    • Arrange for the disposal of the container through your institution's EHS office or a licensed chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of Methyltetrazine-amido-N-bis(PEG4-acid) waste.

DisposalWorkflow start Start: Generation of Methyltetrazine-amido-N-bis(PEG4-acid) Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe is_spill Is it a Spill? ppe->is_spill collect_waste Collect Waste in a Designated, Labeled Hazardous Waste Container segregate Store Waste Container in a Designated Satellite Accumulation Area. Segregate from Incompatibles. collect_waste->segregate is_spill->collect_waste No contain_spill Contain and Absorb Spill with Inert Material is_spill->contain_spill Yes clean_area Clean Spill Area and Collect Cleaning Materials as Hazardous Waste contain_spill->clean_area clean_area->collect_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup and Disposal segregate->contact_ehs end End: Proper Disposal Completed contact_ehs->end

Disposal workflow for Methyltetrazine-amido-N-bis(PEG4-acid).

Decontamination of "Empty" Containers

Containers that have held Methyltetrazine-amido-N-bis(PEG4-acid) should be considered contaminated. To render a container "empty" for non-hazardous disposal or recycling, triple rinse it with a suitable solvent (such as ethanol or acetone). Collect the rinsate as hazardous waste in your designated container. After triple rinsing, remove or deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.

By following these procedures, you can ensure the safe and compliant disposal of Methyltetrazine-amido-N-bis(PEG4-acid), contributing to a secure research environment and responsible chemical stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Safeguarding Your Research: A Guide to Handling Methyltetrazine-amido-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals.

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyltetrazine-amido-N-bis(PEG4-acid), ensuring the well-being of laboratory personnel and the integrity of your research. While specific safety data for this compound is limited, the following recommendations are based on information for structurally related tetrazine and PEGylated compounds. The primary hazards are associated with potential skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

A thorough approach to personal protective equipment is crucial to mitigate risks when handling Methyltetrazine-amido-N-bis(PEG4-acid). The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn at all times. Inspect gloves for any signs of degradation or perforation before use.[1][2]
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles of the compound.[1][2]
Body Protection Laboratory coatA standard, fully buttoned lab coat should be worn to protect skin and personal clothing.[1][2]
Respiratory Protection Use in a well-ventilated area or fume hoodWork should be conducted in a chemical fume hood to minimize the inhalation of any dust or aerosols.[1][2] If a fume hood is not available, a NIOSH-approved respirator may be required.[2][3]

Operational Plan: Safe Handling Workflow

Proper handling of Methyltetrazine-amido-N-bis(PEG4-acid) is critical to minimize exposure risk. The following workflow outlines the procedural steps for safe handling, from preparation to post-experiment cleanup.

Experimental Protocol: Step-by-Step Handling Procedures
  • Engineering Controls : Always handle Methyltetrazine-amido-N-bis(PEG4-acid) in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE) Inspection and Donning : Before handling the compound, inspect all PPE for integrity. Don the appropriate PPE as outlined in the table above, ensuring a proper fit.

  • Compound Preparation :

    • Allow the compound, which is typically stored at -20°C, to equilibrate to room temperature before opening to prevent condensation.[4][5]

    • Carefully weigh the desired amount of the solid compound on weigh paper within the chemical fume hood.

    • To prepare a solution, dissolve the compound in a suitable solvent such as DMSO or Acetonitrile.[4] Perform this step slowly to avoid splashing.

  • Reaction Setup and Execution :

    • Conduct all reactions involving Methyltetrazine-amido-N-bis(PEG4-acid) within the chemical fume hood.

    • Keep all containers tightly closed when not in use.[2]

  • Post-Experiment Cleanup :

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A 1. Don PPE B 2. Equilibrate Compound A->B C 3. Weigh Compound in Fume Hood B->C D 4. Dissolve in Solvent C->D E 5. Conduct Reaction in Fume Hood D->E F 6. Decontaminate Surfaces E->F G 7. Dispose of Waste F->G H 8. Remove PPE G->H I 9. Wash Hands H->I

Caption: A step-by-step workflow for the safe handling of Methyltetrazine-amido-N-bis(PEG4-acid).

Disposal Plan

Proper disposal of Methyltetrazine-amido-N-bis(PEG4-acid) and any contaminated materials is crucial to prevent environmental contamination. While polyethylene (B3416737) glycol is biodegradable, it is important to avoid releasing it into wastewater systems.[6] All waste generated should be treated as chemical waste.

Waste TypeDisposal Procedure
Solid Waste Unused compound, contaminated weigh paper, and pipette tips should be placed in a labeled hazardous waste container.[1]
Liquid Waste Solutions containing the compound and solvent rinses of glassware should be collected in a labeled hazardous waste container.[1]
Contaminated Sharps Needles and syringes used to handle solutions of the compound should be disposed of in a designated sharps container.[1]
Contaminated PPE Used gloves and disposable lab coats should be placed in a labeled hazardous waste bag.[1]

In the event of a spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[1] Always formulate a disposal plan before beginning any experiment.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.